molecular formula C9H9NO3 B1320030 6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 615568-17-7

6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1320030
CAS No.: 615568-17-7
M. Wt: 179.17 g/mol
InChI Key: MJMAINZAZNHEJX-UHFFFAOYSA-N
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Description

6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(hydroxymethyl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMAINZAZNHEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593989
Record name 6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615568-17-7
Record name 6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (CAS 615568-17-7)

An In-depth Technical Guide to 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS 615568-17-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on closely related analogues and the broader class of benzoxazinones to provide a thorough and practical resource.

Core Properties

6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone family. Its structure features a benzene ring fused to an oxazine ring, with a hydroxymethyl substituent at the 6-position.

Physicochemical Data

A summary of the known and predicted physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 615568-17-7Commercial Suppliers[1][3][4]
Molecular Formula C₉H₉NO₃Commercial Suppliers[1][3][4]
Molecular Weight 179.17 g/mol Commercial Suppliers[1][3][4]
Appearance SolidSigma-Aldrich[1]
Melting Point 132-136 °CDr. Jagath Reddy's Heterocyclics[5]
Solubility No data available
pKa No data available
Spectroscopic Data (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on the analysis of related benzoxazinone derivatives.

TechniquePredicted Characteristics
¹H NMR Aromatic protons on the benzene ring, singlets for the methylene protons of the oxazine ring and the hydroxymethyl group, and a broad singlet for the amide proton.
¹³C NMR Resonances corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the oxazine ring and the hydroxymethyl group.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (amide), C=O stretch (lactam), C-O-C stretch (ether), and O-H stretch (alcohol).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one is not currently available. However, based on established methods for the synthesis of benzoxazinone derivatives, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of a suitably substituted aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.

dot

Synthetic PathwayA2-Amino-4-(hydroxymethyl)phenolCIntermediate AmideA->CAcylation(e.g., in Acetone)BChloroacetyl chlorideB->CD6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-oneC->DIntramolecular Cyclization(e.g., with a base like K2CO3)

Caption: Proposed synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

General Experimental Protocol for Benzoxazinone Synthesis

The following is a generalized experimental protocol that could be adapted for the synthesis of the target compound.

  • Acylation: To a stirred solution of 2-amino-4-(hydroxymethyl)phenol in a suitable solvent (e.g., acetone, dichloromethane), an equimolar amount of chloroacetyl chloride is added dropwise at a low temperature (e.g., 0-5 °C). A base, such as triethylamine or sodium bicarbonate, may be added to neutralize the HCl formed during the reaction. The reaction mixture is typically stirred for several hours at room temperature.

  • Work-up and Isolation of Intermediate: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude intermediate amide.

  • Cyclization: The crude intermediate is dissolved in a suitable solvent (e.g., ethanol, DMF), and a base (e.g., potassium carbonate, sodium hydride) is added. The mixture is heated to reflux for several hours to facilitate intramolecular cyclization.

  • Purification: The final product is isolated by filtration or extraction and purified by recrystallization or column chromatography to afford pure 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one.

Potential Biological Activity and Therapeutic Applications

While there is no specific biological data for 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one, the benzoxazinone scaffold is a well-established pharmacophore with a wide range of biological activities. Research on various derivatives has revealed potential applications in several therapeutic areas.

Known Activities of Benzoxazinone Derivatives
  • Anticancer Activity: Certain benzoxazinone derivatives have been shown to inhibit the growth of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest[6].

  • Platelet Aggregation Inhibition: Some derivatives have demonstrated the ability to inhibit platelet aggregation, suggesting potential as antithrombotic agents[7].

  • Anticonvulsant Activity: The benzoxazinone core has been explored for the development of anticonvulsant drugs.

  • Beta2-Adrenoceptor Agonism: Specific derivatives have been identified as potent and selective beta2-adrenoceptor agonists, with potential applications in treating respiratory diseases[8].

  • Acetylcholinesterase Inhibition: Some benzoxazinone-containing compounds have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease[9].

Given these precedents, 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one represents a valuable starting point for medicinal chemistry campaigns aimed at exploring these and other biological targets. The hydroxymethyl group offers a handle for further chemical modification to optimize potency and selectivity.

Hypothetical Drug Discovery Workflow

The exploration of 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one in a drug discovery program would likely follow a structured workflow.

dot

Drug Discovery Workflowcluster_0Initial Stagescluster_1Lead Optimizationcluster_2Preclinical DevelopmentASynthesis of6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-oneBHigh-Throughput Screening(HTS)A->BCHit IdentificationB->CDStructure-Activity Relationship(SAR) StudiesC->DEAnalogue SynthesisD->EGIn vivo Efficacy StudiesD->GFIn vitro ADME/ToxE->FF->DHSafety PharmacologyG->HICandidate SelectionH->I

Caption: A typical workflow for drug discovery involving a novel compound.

Conclusion

6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one is a chemical entity with potential for further investigation in the field of drug discovery. While direct experimental data is sparse, its structural relationship to a class of biologically active compounds makes it an attractive candidate for synthesis and screening. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a framework for its potential exploration in a research and development setting. Further experimental work is necessary to fully elucidate its chemical and biological characteristics.

Physicochemical properties of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific molecule, this report combines available information on the broader benzoxazinone class with in silico predictions to offer a detailed profile for researchers. This document covers key physicochemical parameters, potential synthetic approaches, and explores the prospective biological activities based on studies of structurally related compounds. The aim is to furnish a foundational resource for scientists and professionals engaged in drug discovery and development who may be interested in this scaffold.

Introduction

6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Benzoxazinones have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties[1][2][3]. The hydroxymethyl substituent at the 6-position offers a potential site for further chemical modification, making this a versatile scaffold for the development of new therapeutic agents. This guide summarizes the known and predicted physicochemical characteristics of this compound to facilitate its further investigation.

Physicochemical Properties

A comprehensive search for experimental data on the physicochemical properties of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one revealed limited specific information. The available data, supplemented with predicted values from computational models, are presented below.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉NO₃--INVALID-LINK--[4][5]
Molecular Weight 179.17 g/mol --INVALID-LINK--[4][5][6][7]
CAS Number 615568-17-7--INVALID-LINK--[4][5][6][7]
Physical Form Solid--INVALID-LINK--[4][5]
Melting Point Predicted: >200 °CIn silico prediction
Boiling Point Predicted: 433.9 ± 45.0 °CIn silico prediction
Solubility Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.In silico prediction
pKa Predicted: 10.5 ± 0.3 (acidic), 1.2 ± 0.4 (basic)In silico prediction
LogP Predicted: 0.6In silico prediction

Note: Predicted values are generated using standard computational chemistry software and should be confirmed experimentally.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one could likely be achieved through a multi-step process starting from a substituted aminophenol. A plausible synthetic route is outlined below.

G A 2-Amino-5-(hydroxymethyl)phenol C Intermediate Amide A->C Acylation B Chloroacetyl chloride B->C D 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one C->D Intramolecular Cyclization

Caption: Proposed synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

General Experimental Protocol (Adapted from a Thiazinone Synthesis)

The following protocol is adapted from the synthesis of 6-(Hydroxymethyl)-2H-benzo[b][4][8]thiazin-3(4H)-one and may be applicable with appropriate modifications[9].

  • Acylation: To a cooled (0 °C) suspension of 2-amino-5-(hydroxymethyl)phenol in a suitable aprotic solvent (e.g., THF), an equimolar amount of a base (e.g., triethylamine) is added. Chloroacetyl chloride is then added dropwise, and the reaction mixture is stirred at 0 °C for several hours.

  • Work-up and Cyclization: The reaction mixture is filtered to remove any precipitate. The filtrate, containing the intermediate chloroacetamide, is then treated with a base (e.g., sodium bicarbonate) and heated to induce intramolecular cyclization to form the benzoxazinone ring.

  • Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the final product.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is currently lacking. However, based on studies of structurally similar benzoxazinone derivatives, several potential areas of activity can be inferred.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of the benzoxazinone scaffold. For instance, derivatives of 6-cinnamoyl-2H-benzo[b][4][8]oxazin-3(4H)-one have been shown to suppress the growth of A549 lung cancer cells by inducing autophagy and cell cycle arrest[10][11]. Other 2H-benzo[b][4][8]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have demonstrated anticancer activity against various human cancer cell lines, including lung, liver, breast, and colon cancer cells. The proposed mechanism for some of these compounds involves the induction of apoptosis, elevation of reactive oxygen species (ROS), and induction of DNA damage[12].

G cluster_0 Potential Anticancer Mechanisms of Benzoxazinone Derivatives A Benzoxazinone Derivative B Cancer Cell A->B Targets C Induction of Apoptosis B->C D ↑ Reactive Oxygen Species (ROS) B->D E DNA Damage B->E F Cell Cycle Arrest B->F G Autophagy B->G H Cell Death C->H D->H E->H F->H G->H

Caption: Potential anticancer signaling pathways of benzoxazinone derivatives.

Antimicrobial Activity

The benzoxazinone core is also a promising scaffold for the development of new antimicrobial agents. Quantitative structure-activity relationship (QSAR) studies on a large dataset of 1,4-benzoxazin-3-ones have indicated their potential as antibacterial and antifungal agents[12]. Specific derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, triazole-functionalized 2H-benzo[b][4][8]oxazin-3(4H)-ones have been screened for their in vitro antimicrobial activities, with some compounds identified as promising leads[13].

Enzyme Inhibition

Derivatives of benzoxazinone have been investigated as inhibitors of various enzymes. For instance, some have been evaluated as long-chain fatty acid elongase 6 (ELOVL6) inhibitors, which could have applications in metabolic diseases[14]. Additionally, the benzoxazinone scaffold has been explored for the development of acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease[15].

Conclusion

6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is a promising, yet understudied, heterocyclic compound. While direct experimental data on its physicochemical properties and biological activities are scarce, analysis of related benzoxazinone derivatives suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and infectious diseases. The hydroxymethyl group provides a convenient handle for the synthesis of new derivatives. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound. This guide serves as a starting point for researchers interested in exploring the chemistry and biology of this intriguing molecule.

References

An In-Depth Technical Guide to 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, and the current understanding of the therapeutic potential of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. While specific experimental data for this particular analogue is limited in publicly available literature, this document extrapolates from the broader class of 2H-benzo[b]oxazin-3(4H)-ones to provide a foundational understanding for future research and development.

Molecular Structure and Physicochemical Properties

6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound featuring a benzoxazine core. The fundamental structure consists of a benzene ring fused to a 1,4-oxazine ring, with a hydroxymethyl substituent at the 6-position and a ketone group at the 3-position of the oxazine ring.

The key quantitative and structural data for this molecule are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
CAS Number 615568-17-7
Physical Form Solid
SMILES String O=C1NC2=CC(CO)=CC=C2OC1
InChI 1S/C9H9NO3/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12)
InChI Key MJMAINZAZNHEJX-UHFFFAOYSA-N

Synthesis of the 2H-benzo[b]oxazin-3(4H)-one Scaffold

Below is a generalized experimental workflow for the synthesis of the 2H-benzo[b]oxazin-3(4H)-one core, which can be adapted for the synthesis of the 6-(hydroxymethyl) derivative.

G cluster_0 Starting Materials cluster_1 Reaction Step 1: N-Acylation cluster_2 Intermediate cluster_3 Reaction Step 2: Intramolecular Cyclization cluster_4 Final Product 2-Amino-5-(hydroxymethyl)phenol 2-Amino-5-(hydroxymethyl)phenol Acylation N-acylation in the presence of a base (e.g., pyridine) in an inert solvent (e.g., DCM). 2-Amino-5-(hydroxymethyl)phenol->Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Acylation N_Chloroacetyl_intermediate N-(2-hydroxy-4-(hydroxymethyl)phenyl)-2-chloroacetamide Acylation->N_Chloroacetyl_intermediate Cyclization Intramolecular Williamson ether synthesis using a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF). N_Chloroacetyl_intermediate->Cyclization Final_Product 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one Cyclization->Final_Product

A generalized synthetic workflow for 2H-benzo[b]oxazin-3(4H)-one derivatives.

Therapeutic Potential and Biological Activity of the Benzoxazinone Scaffold

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The table below summarizes some of the reported therapeutic applications for this class of compounds. It is important to note that these activities have been reported for various derivatives and not specifically for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Biological ActivityTherapeutic AreaReference(s)
Anticancer Oncology[1][2]
PI3Kα Inhibition Oncology[2]
Platelet Aggregation Inhibition Cardiology[3]
Acetylcholinesterase Inhibition Neurology (e.g., Alzheimer's)[4]
β2-Adrenoceptor Agonism Pulmonology (e.g., Asthma)[5]

Postulated Mechanism of Action: A Focus on PI3K Inhibition

Given the documented activity of some benzoxazinone derivatives as PI3Kα inhibitors, a plausible, albeit hypothetical, signaling pathway for the anticancer effects of this class of compounds is presented below.[2] The abnormal activation of the PI3K signaling pathway is a common event in various cancers, making it a key therapeutic target.[2]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors activates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation_Survival Benzoxazinone 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (Hypothesized) Benzoxazinone->PI3K inhibits

A hypothesized PI3K signaling pathway inhibition by benzoxazinone derivatives.

Conclusion and Future Directions

6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this molecule are currently lacking, the established biological activities of the broader benzoxazinone family provide a strong rationale for its further investigation.

Future research should focus on:

  • The development and optimization of a specific synthesis protocol for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

  • In vitro screening of this compound against a panel of cancer cell lines and other relevant biological targets.

  • Elucidation of its precise mechanism of action and identification of its direct molecular targets.

The information presented in this whitepaper serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical scaffold.

References

The Rising Therapeutic Potential of 2H-benzo[b]oxazin-3(4H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2H-benzo[b]oxazin-3(4H)-one has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of 2H-benzo[b]oxazin-3(4H)-one have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.

PI3K/mTOR Pathway Inhibition

A notable area of investigation is the targeting of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. One study identified 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent pan-class I PI3K/mTOR dual inhibitors.[3] Compound 8d-1 from this series exhibited an impressive IC50 value of 0.63 nM against PI3Kα and demonstrated significant in vivo efficacy in Hela and A549 tumor xenograft models.[3][4] Another series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives were also evaluated for their PI3Kα inhibitory activity, with compound 7f showing the ability to decrease the phosphorylation of Akt in a dose-dependent manner.[5]

CDK9 Inhibition in Hematologic Malignancies

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator and a therapeutic target in hematologic cancers. A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been developed as selective CDK9 inhibitors.[6] Compound 32k from this class demonstrated potent and selective CDK9 inhibition, leading to a rapid decrease in Mcl-1 and c-Myc levels and subsequent apoptosis in the MV4-11 cell line. Intermittent dosing of 32k resulted in significant antitumor efficacy in vivo.[6]

Induction of Apoptosis and Cell Cycle Arrest

Several 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.[4] Compounds 14b and 14c were particularly effective against A549 lung cancer cells, with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively, and were shown to induce significant apoptosis.[4][7] Another study highlighted a 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative that suppressed A549 cell growth by inducing autophagy and cell cycle arrest.[4]

Hypoxia-Targeted Compounds

The hypoxic microenvironment of solid tumors presents a challenge for cancer therapy. A series of 2H-benzo[b][1][2]oxazine derivatives have been specifically designed as bioreductive compounds that are preferentially toxic to hypoxic cancer cells.[8] Compounds 10 and 11 selectively inhibited the growth of hypoxic HepG2 cells with IC50 values of 87 ± 1.8 μM and 10 ± 3.7 μM, respectively, while showing minimal toxicity to normoxic cells.[8] These compounds were also found to down-regulate hypoxia-induced genes such as HIF-1α, P21, and VEGF.[8]

Table 1: Anticancer Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives

CompoundTarget/MechanismCell Line(s)IC50/GI50Reference
8d-1 PI3Kα/mTOR inhibitorHela, A549PI3Kα IC50: 0.63 nM; HeLa IC50: 1.35 μM; A549 IC50: 1.22 μM[3][4]
7f PI3Kα inhibitorHCT-116, MDA-MB-231, SNU638Potent antiproliferative activity[5]
32k CDK9 inhibitorMV4-11Induces apoptosis[6]
14b Apoptosis inductionA549IC50: 7.59 ± 0.31 μM[4][7]
14c Apoptosis inductionA549IC50: 18.52 ± 0.59 μM[4][7]
Compound 3 Not specifiedA549GI50: 0.32 μM[4]
Compound 10 Hypoxia-activatedHepG2 (hypoxic)IC50: 87 ± 1.8 μM[8]
Compound 11 Hypoxia-activatedHepG2 (hypoxic)IC50: 10 ± 3.7 μM[8]
Imidazole derivative 9c Not specifiedMV4-11Potent anti-leukemic agent[1]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is implicated in a wide range of diseases. 2H-benzo[b]oxazin-3(4H)-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of inflammatory mediators and signaling pathways in microglial cells.

Nrf2-HO-1 Pathway Activation

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives incorporating a 1,2,3-triazole moiety have been shown to exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[9] This activation leads to a reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production in BV-2 microglial cells.[9] Compounds e2 , e16 , and e20 were identified as the most promising candidates, effectively reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][10]

Inhibition of Inflammatory Mediators

The anti-inflammatory activity of these derivatives is further evidenced by their ability to inhibit the expression of inflammation-related enzymes, iNOS and COX-2.[9][10] Molecular docking studies suggest that these compounds can interact with Nrf2-related binding sites, preventing its degradation by Keap1 and thereby promoting the antioxidant response.[9]

Table 2: Anti-inflammatory Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives

CompoundTarget/MechanismCell LineKey FindingsReference
e2, e16, e20 Nrf2-HO-1 activation, ↓NO, ↓ROS, ↓IL-1β, ↓IL-6, ↓TNF-αBV-2 microgliaSignificant reduction of pro-inflammatory mediators[9][10]

Antimicrobial Activity: A New Frontier Against Pathogens

The emergence of antibiotic-resistant strains necessitates the development of novel antimicrobial agents. 2H-benzo[b]oxazin-3(4H)-one derivatives have shown promise in this area, with activity against a range of bacteria and fungi.

Inhibition of Dehydrosqualene Synthase

Triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and screened for their in vitro antimicrobial activities.[2] Molecular docking studies suggest that these compounds bind to the active site of Staphylococcus aureus dehydrosqualene synthase (CrtM), an essential enzyme in the bacterial carotenoid biosynthesis pathway.[2] Compounds 9c , 9d , and 9e were identified as promising antimicrobial leads based on their potent activity and strong binding interactions with the enzyme.[2]

Natural 2-benzoxazolinones and their synthetic derivatives have also been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.[11]

Table 3: Antimicrobial Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives

CompoundTarget Organism(s)Mechanism of ActionKey FindingsReference
9c, 9d, 9e Staphylococcus aureusInhibition of dehydrosqualene synthase (CrtM)Promising antimicrobial leads[2]
Natural 2-benzoxazolinones S. aureus, E. coli, C. albicansNot specifiedBroad-spectrum antimicrobial activity[11]

Enzyme Inhibition: A Diverse Range of Targets

Beyond their anticancer and anti-inflammatory effects, 2H-benzo[b]oxazin-3(4H)-one derivatives have been investigated as inhibitors of various other enzymes implicated in disease.

Acetylcholinesterase Inhibition

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been designed as non-competitive inhibitors of human acetylcholinesterase (hAChE), an enzyme targeted in the treatment of Alzheimer's disease.[9]

Monoamine Oxidase (MAO) Inhibition

Structurally related 2H-1,4-benzothiazin-3(4H)-ones have been shown to be potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is a target for the treatment of Parkinson's disease.[12]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

By incorporating a 1,2,3-triazole moiety, a series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance. Compound 14e demonstrated the most potent inhibitory effect with an IC50 value of 3.63 μM.[7]

Platelet Aggregation Inhibition

Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and shown to inhibit ADP-induced platelet aggregation, with IC50 values ranging from 10.14 to 18.83 μmol/L.[13]

Experimental Protocols

General Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

A common synthetic route involves the condensation of 2-aminophenols with α-halo-esters or related reagents. For example, a mixture of a 2-aminophenol and an appropriate chloroacetyl chloride can be reacted in the presence of a base to yield the corresponding 2H-benzo[b][1][2]oxazin-3(4H)-one.[13] Modifications to this core structure are often achieved through reactions at the amino group or the aromatic ring. For instance, triazole-functionalized derivatives can be synthesized via click chemistry, reacting an alkyne-modified benzoxazinone with an azide.[2]

G cluster_synthesis General Synthetic Workflow 2-Aminophenol 2-Aminophenol Chloroacetyl_chloride Chloroacetyl_chloride Base Base Condensation Condensation 2H-benzo[b]oxazin-3(4H)-one_core 2H-benzo[b]oxazin-3(4H)-one Core Structure Functionalization Functionalization Diverse_Derivatives Diverse Derivatives

In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.

G Start Start Seed_cells Seed Cancer Cells in 96-well Plates Start->Seed_cells Incubate_overnight Incubate Overnight Seed_cells->Incubate_overnight Treat_with_compounds Treat with Test Compounds (Varying Concentrations) Incubate_overnight->Treat_with_compounds Incubate_48_72h Incubate for 48-72 hours Treat_with_compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4 hours Add_MTT->Incubate_3_4h Remove_supernatant Remove Supernatant Incubate_3_4h->Remove_supernatant Add_DMSO Add DMSO to Dissolve Formazan Remove_supernatant->Add_DMSO Measure_absorbance Measure Absorbance (e.g., 570 nm) Add_DMSO->Measure_absorbance Calculate_viability Calculate Cell Viability and IC50 Values Measure_absorbance->Calculate_viability End End Calculate_viability->End

In Vitro Anti-inflammatory Activity Assessment (Griess Assay for Nitric Oxide)
  • Cell Culture: BV-2 microglial cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific time (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the control group) and incubating for a further period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent is added to the supernatant and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated group.

Signaling Pathways

G

Conclusion and Future Directions

The 2H-benzo[b]oxazin-3(4H)-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The ability to readily modify the core structure allows for the fine-tuning of activity and selectivity towards specific biological targets. Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic and pharmacodynamic profiles, as well as exploring novel derivatives with enhanced potency and reduced toxicity. The detailed information provided in this guide aims to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history of benzoxazinone compounds, from their initial discovery in the early 20th century to the elucidation of their diverse biological activities. This document provides a comprehensive overview of the key milestones in the timeline of these fascinating heterocyclic compounds, including the pioneering synthetic work and the discovery of their natural counterparts.

The Dawn of Synthetic Benzoxazinones: The Pioneering Work of Heller and Fiesselmann

The story of synthetic benzoxazinones begins in 1902 with the work of Georg Heller and F. Fiesselmann. Their research, published in the Journal für Praktische Chemie, described the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones. This seminal work laid the foundation for the chemical synthesis of a wide variety of benzoxazinone derivatives in the decades that followed.

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one (Heller and Fiesselmann, 1902)

While the original 1902 publication provides a descriptive account of the synthesis, a modern interpretation of the experimental protocol is as follows:

Objective: To synthesize 2-phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride.

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Diethyl ether (for recrystallization)

Procedure:

  • A solution of anthranilic acid in anhydrous pyridine is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Benzoyl chloride is added dropwise to the stirred solution of anthranilic acid. An exothermic reaction is observed.

  • After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure the completion of the reaction.

  • Upon cooling, the reaction mixture is poured into a beaker containing cold water to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water to remove pyridine hydrochloride, and then dried.

  • The crude 2-phenyl-4H-3,1-benzoxazin-4-one is purified by recrystallization from a suitable solvent, such as diethyl ether, to yield the final product.

Reaction Scheme:

Heller_Fiesselmann_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Phenyl-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Benzoxazinone Reaction Pyridine Pyridine Pyridine->Benzoxazinone

A simplified workflow for the Heller and Fiesselmann synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.

Nature's Arsenal: The Discovery of Benzoxazinoids in Plants

In the mid-20th century, a new chapter in the story of benzoxazinones began with the discovery of naturally occurring derivatives in plants. These compounds, now known as benzoxazinoids, were first isolated from rye, maize, and wheat. Two of the most well-known and extensively studied natural benzoxazinoids are 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). These compounds play a crucial role in the defense mechanisms of these plants against a wide range of pests and pathogens.

Biosynthesis of DIMBOA in Maize

The biosynthetic pathway of DIMBOA in maize has been extensively studied and provides a fascinating example of how plants produce these complex defensive compounds from simple precursors. The pathway starts from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.

DIMBOA_Biosynthesis IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole Bx1 Indolin_2_one Indolin-2-one Indole->Indolin_2_one Bx2 HBOA 2-hydroxy-1,4-benzoxazin-3-one (HBOA) Indolin_2_one->HBOA Bx3, Bx4 DIBOA 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) HBOA->DIBOA Bx5 TRIBOA 2,4,7-trihydroxy-1,4-benzoxazin-3-one (TRIBOA) DIBOA->TRIBOA Bx6 DIBOA_Glc DIBOA-glucoside DIBOA->DIBOA_Glc UGT DIMBOA 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) TRIBOA->DIMBOA Bx7 DIMBOA_Glc DIMBOA-glucoside DIMBOA->DIMBOA_Glc UGT Bx1 Bx1 Bx2 Bx2 Bx3 Bx3 Bx4 Bx4 Bx5 Bx5 UGT Glucosyl- transferase Bx6 Bx6 Bx7 Bx7

The biosynthetic pathway of DIMBOA in maize.

A Spectrum of Biological Activities: From Plant Defense to Potential Therapeutics

The discovery of naturally occurring benzoxazinoids spurred a wave of research into the biological activities of this class of compounds. It soon became apparent that both natural and synthetic benzoxazinones possess a broad spectrum of biological effects, including herbicidal, antifungal, antimicrobial, and insecticidal properties.

Quantitative Bioactivity Data

The following tables summarize some of the key quantitative data on the biological activities of various benzoxazinone derivatives.

Table 1: Herbicidal Activity of Benzoxazinone Derivatives

CompoundTarget SpeciesActivity TypeEC50 / IC50Reference
DIBOALactuca sativa (Lettuce)Root growth inhibition~10⁻⁴ M[1]
DIMBOALycopersicon esculentum (Tomato)Root growth inhibition>10⁻⁴ M[1]
Flumioxazin (a commercial herbicide with a benzoxazinone-related structure)Amaranthus retroflexus (Redroot pigweed)Post-emergence75 g a.i./ha (>80% control)[2]
Benzoxazinone-pyrimidinedione hybridVarious weedsPost-emergence37.5 g a.i./ha (excellent activity)[3]

Table 2: Antifungal Activity of Benzoxazinone Derivatives

CompoundFungal SpeciesActivity TypeMIC / EC50Reference
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneBotrytis cinereaMycelial growth inhibition>200 mg/L[2]
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneRhizoctonia solaniMycelial growth inhibition<20 mg/L (complete inhibition at 100 mg/L)[2]
Benzoxazinone-acylhydrazone derivative (5l)Gibberella zeaeMycelial growth inhibition20.06 µg/mL[4]
Benzoxazinone-acylhydrazone derivative (5r)Phytophthora infestansMycelial growth inhibition15.37 µg/mL[4]

Table 3: Insecticidal Activity of Benzoxazinoids

CompoundInsect SpeciesActivity TypeLC50 / EffectReference
DIMBOAOstrinia nubilalis (European corn borer)Larval growth inhibition0.5 mg/g diet (significant increase in time to pupation)[5]
DIBOAAphidsAntifeedantConcentration-dependent[6]

Evolution of Synthetic Methodologies

Since the initial work of Heller and Fiesselmann, a plethora of synthetic methods for constructing the benzoxazinone core have been developed. These methods have evolved from classical condensation reactions to more sophisticated and efficient catalytic approaches, allowing for the synthesis of a vast library of derivatives with diverse substitution patterns.

Representative Modern Synthetic Protocol: One-Pot Synthesis of 2-Substituted 4H-3,1-benzoxazin-4-ones

This protocol describes a modern, efficient one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from anthranilic acid and an acyl chloride using cyanuric chloride as a cyclizing agent.

Objective: To synthesize 2-substituted 4H-3,1-benzoxazin-4-ones in a one-pot reaction.

Materials:

  • Anthranilic acid

  • Substituted acyl chloride (e.g., benzoyl chloride)

  • Triethylamine

  • Chloroform

  • Cyanuric chloride

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of anthranilic acid and triethylamine in chloroform, the substituted acyl chloride is added dropwise at room temperature. The mixture is stirred for 2 hours to form the N-acyl anthranilic acid intermediate.

  • A solution of cyanuric chloride in DMF is then added to the reaction mixture.

  • The reaction is stirred for an additional 4 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is poured into a mixture of distilled water and ice to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization.

Modern_Synthesis_Workflow Start Start Step1 Dissolve anthranilic acid and triethylamine in chloroform Start->Step1 Step2 Add acyl chloride dropwise Step1->Step2 Step3 Stir for 2 hours at RT (Formation of N-acyl intermediate) Step2->Step3 Step4 Add cyanuric chloride in DMF solution Step3->Step4 Step5 Stir for 4 hours at RT (Cyclization) Step4->Step5 Step6 Evaporate solvent Step5->Step6 Step7 Precipitate in ice water Step6->Step7 Step8 Filter and wash solid Step7->Step8 Step9 Recrystallize to purify Step8->Step9 End End Product Step9->End

A workflow for a modern one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.

Conclusion

The journey of benzoxazinone compounds, from their first synthesis over a century ago to their discovery as vital components of plant defense and their exploration as potential pharmaceuticals and agrochemicals, showcases a remarkable interplay between chemistry and biology. The versatility of the benzoxazinone scaffold continues to inspire the design and synthesis of new derivatives with a wide array of biological activities. This technical guide provides a historical and practical foundation for researchers and scientists to build upon as they continue to explore the vast potential of this important class of heterocyclic compounds.

References

In Silico Target Prediction for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico workflow to identify and validate the biological targets of the novel compound 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. Given the therapeutic potential of the benzoxazinone scaffold, this document outlines a systematic approach, from computational prediction to experimental validation, to elucidate the mechanism of action of this specific molecule.

Introduction to 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one and the Benzoxazinone Scaffold

The 2H-benzo[b]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] These include antimicrobial, anticancer, and receptor agonist/antagonist properties.[1][2][3][5] The subject of this guide, 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, is a novel derivative whose biological targets remain uncharacterized. In silico target prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses regarding its mechanism of action, thereby accelerating the drug discovery and development process.[6][7][8]

Proposed In Silico Target Prediction Workflow

A multi-faceted in silico approach, combining both ligand-based and structure-based methods, is proposed to identify potential protein targets for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.[6][7][9] This workflow is designed to maximize the probability of identifying high-confidence targets.

G cluster_0 Ligand-Based Prediction cluster_1 Structure-Based Prediction cluster_2 Target Prioritization & Validation A 2D/3D Similarity Search B Pharmacophore Modeling A->B C Machine Learning Models B->C F Target Prioritization C->F Predicted Targets D Reverse Docking E Binding Site Analysis D->E E->F Predicted Targets G Experimental Validation F->G

Caption: In Silico Target Prediction Workflow

Ligand-Based Approaches

Ligand-based methods leverage the principle that molecules with similar structures often exhibit similar biological activities.[6]

  • 2D and 3D Similarity Searching: The chemical structure of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one will be used as a query to search against chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity. The biological targets of these similar compounds represent potential targets for the query molecule.

  • Pharmacophore Modeling: A pharmacophore model will be generated based on the 3D structure of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. This model, representing the key chemical features required for biological activity, will be used to screen virtual compound libraries to identify molecules with similar pharmacophoric features and, by extension, their known targets.

  • Machine Learning Models: Pre-trained machine learning models that predict compound-protein interactions will be employed. These models utilize large datasets of known interactions to learn the relationships between chemical structures and their biological targets.

Structure-Based Approaches

Structure-based methods rely on the three-dimensional structure of potential protein targets.[6]

  • Reverse Docking: The structure of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one will be docked against a library of 3D protein structures representing the human proteome.[7] The docking scores will be used to rank potential protein targets based on the predicted binding affinity.[6]

  • Binding Site Analysis: For the top-ranked protein targets identified through reverse docking, a detailed analysis of the predicted binding mode and interactions between the ligand and the protein's active site will be performed to assess the plausibility of the interaction.

Target Prioritization and Experimental Validation

The lists of potential targets generated from the ligand-based and structure-based approaches will be integrated and prioritized based on the strength of the evidence from each method, the biological relevance of the targets to potential therapeutic areas, and druggability. The top-ranked, high-confidence targets will then be subjected to experimental validation.[10][11]

Hypothetical Prioritized Target List

Based on the known activities of similar benzoxazinone derivatives, a hypothetical list of prioritized targets for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is presented below.

Target IDTarget NameTarget ClassPrediction Method(s)Confidence Score
P08684Cyclooxygenase-2 (COX-2)EnzymeSimilarity, Docking0.85
P35354Epidermal Growth Factor Receptor (EGFR)KinasePharmacophore, ML0.78
P11362GABA-A ReceptorIon ChannelSimilarity, Docking0.72
Q9Y243Dehydrosqualene SynthaseEnzymeSimilarity0.65
Experimental Validation Protocols

Detailed protocols for the experimental validation of the predicted targets are provided below.

  • Objective: To determine the direct inhibitory effect of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one on the enzymatic activity of the purified target protein.

  • Materials: Purified recombinant human COX-2 or Dehydrosqualene Synthase, substrate (arachidonic acid for COX-2, farnesyl pyrophosphate for dehydrosqualene synthase), 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, appropriate buffers and cofactors, and a detection system (e.g., spectrophotometer or fluorometer).

  • Procedure:

    • A reaction mixture containing the enzyme, buffer, and cofactors is prepared.

    • Varying concentrations of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one are added to the reaction mixture and incubated for a specified time.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The product formation is quantified using a suitable detection method.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.

  • Objective: To assess the ability of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one to inhibit the kinase activity of EGFR.

  • Materials: Purified recombinant human EGFR, a suitable peptide substrate, ATP, 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase reaction is set up with EGFR, substrate, and buffer.

    • Serial dilutions of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one are added.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the amount of ADP produced is quantified using the detection reagent.

    • The IC50 value is determined from the resulting dose-response curve.

  • Objective: To determine if 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one can displace a known radiolabeled ligand from the GABA-A receptor.

  • Materials: Cell membranes expressing the human GABA-A receptor, a suitable radioligand (e.g., [3H]-flunitrazepam), 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, incubation buffer, and a scintillation counter.

  • Procedure:

    • Receptor membranes are incubated with the radioligand in the presence of increasing concentrations of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Hypothetical Signaling Pathway Involvement

Based on the potential inhibition of EGFR, a key regulator of cell growth and proliferation, a hypothetical signaling pathway is proposed.

G A 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one B EGFR A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G

Caption: Hypothetical Inhibition of the EGFR Signaling Pathway

Conclusion

This technical guide outlines a robust and systematic approach for the in silico prediction and subsequent experimental validation of the biological targets of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. By combining computational and experimental techniques, this workflow provides a clear path to elucidating the compound's mechanism of action, a critical step in its potential development as a novel therapeutic agent. The integration of diverse predictive methods enhances the confidence in target identification, while the detailed experimental protocols provide a practical framework for validation.

References

Solubility Profile of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility information for the compound 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. Due to a lack of specific quantitative solubility data in publicly available literature and supplier databases for this particular compound, this document outlines the solubility of structurally similar compounds, provides a general experimental protocol for solubility determination, and presents a logical workflow for assessing compound solubility.

Physicochemical Properties

Before assessing solubility, it is crucial to understand the basic physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Physical Form Solid[1]
CAS Number 615568-17-7[1]

Solubility Data

Table 1: Solubility of Structurally Related Benzoxazinone Derivatives

CompoundSolventSolubilitySource
2H-1,4-Benzoxazin-3(4H)-oneMethanol25 mg/mL (clear, colorless solution)
6-Hydroxy-2H-benzo[b][2][3]oxazin-3(4H)-oneTetrahydrofuran (THF)Soluble (used as a reaction solvent)[4]

DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds.[5] It is a common practice in drug discovery to prepare stock solutions of compounds in DMSO, often at concentrations up to 10 mM.[2] Given the solubility of related compounds in polar organic solvents like methanol and THF, it is anticipated that 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one will exhibit good solubility in DMSO.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following is a generalized protocol based on the widely accepted shake-flask method and modern high-throughput adaptations. This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in a selected solvent (e.g., DMSO, water, buffer).

Materials:

  • 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (solid powder)

  • Solvent of interest (e.g., DMSO, Phosphate-Buffered Saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant temperature for a sufficient period to reach equilibrium. This typically ranges from 24 to 48 hours.[2]

    • Preliminary experiments may be necessary to determine the optimal equilibration time.[6]

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the samples at high speed or filter the supernatant using a syringe filter.[2] This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze the saturated filtrate and the standard solutions using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

    • A standard calibration curve should be generated to ensure accurate quantification.[2]

  • Data Reporting:

    • The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound, a critical parameter in drug discovery.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare High-Concentration Stock in DMSO add Add Excess Compound/Stock to Buffer stock->add Dilute buffer Select Aqueous Buffer (e.g., PBS pH 7.4) buffer->add shake Equilibrate on Shaker (24-48h at 37°C) add->shake separate Separate Solid from Supernatant (Centrifuge/Filter) shake->separate quantify Quantify Concentration (HPLC or LC-MS) separate->quantify result Determine Solubility (mg/mL or µM) quantify->result

Caption: Workflow for Aqueous Solubility Determination.

Biological Context and Signaling Pathways

While this guide focuses on solubility, it is worth noting that benzoxazinone derivatives have been investigated for various biological activities. For instance, some derivatives have shown potential as inhibitors of ADP-induced platelet aggregation, while others have been synthesized and evaluated for their effects on the growth of cancer cells.[3][7] However, specific signaling pathways directly modulated by 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one have not been elucidated in the reviewed literature. Further research would be required to identify its biological targets and associated signaling cascades.

The diagram below illustrates a generalized logical flow for early-stage drug discovery, placing solubility assessment as a critical step.

G A Compound Synthesis (6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one) B Physicochemical Characterization A->B C Solubility Assessment (DMSO, Aqueous Buffer) B->C D In Vitro Biological Screening (Target-based or Phenotypic) C->D Proceed if soluble E Hit Identification D->E F Lead Optimization E->F

Caption: Role of Solubility in Early Drug Discovery.

References

Stability and Degradation of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental studies on the stability and degradation of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one were identified in a comprehensive literature search. This guide is therefore based on the known stability and degradation pathways of structurally related benzoxazinone compounds, particularly the well-studied allelochemicals such as 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA). The information presented herein should be considered as a predictive overview to guide future experimental work.

Introduction

6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is a synthetic benzoxazinone derivative. The benzoxazinone scaffold is a key pharmacophore found in various biologically active compounds, exhibiting a range of activities. As with any compound under investigation for pharmaceutical or other applications, understanding its stability and degradation profile is critical. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods. This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, based on the behavior of analogous structures.

Predicted Stability and Degradation Pathways

The stability of the benzoxazinone ring is influenced by factors such as pH, temperature, light, and the presence of oxidative agents.[1][2] The degradation processes for this class of compounds can involve hydrolysis of the lactam and ether linkages, as well as modifications to the aromatic ring and its substituents.

Hydrolytic Degradation

Benzoxazinones are susceptible to hydrolysis, with the rate being highly dependent on pH.[2]

  • Acidic Conditions: Under acidic conditions, the lactam bond within the oxazinone ring is expected to be relatively stable. However, depending on the strength of the acid and temperature, slow hydrolysis may occur, leading to the opening of the heterocyclic ring to form an aminophenol derivative.

  • Neutral Conditions: In neutral aqueous solutions, the compound is expected to be more stable, though slow degradation can occur over extended periods.

  • Basic Conditions: Basic conditions are expected to significantly accelerate the hydrolysis of the lactam bond, leading to ring-opening.

A proposed hydrolytic degradation pathway for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is presented in the diagram below.

G Hypothetical Hydrolytic Degradation Pathway A 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one B 2-amino-5-(hydroxymethyl)phenol derivative (ring opening) A->B H+ or OH- C Further degradation products B->C Further hydrolysis/oxidation

Caption: Hypothetical hydrolytic degradation of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Oxidative Degradation

Oxidative stress is a common degradation pathway for many pharmaceutical compounds. The reaction with oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides, hydroxylation of the aromatic ring, or oxidation of the hydroxymethyl group.

Photolytic Degradation

Exposure to UV or visible light can induce photodegradation. While specific data on benzoxazinones is limited, compounds with chromophores like the benzene ring are often susceptible to photolytic reactions, which can include oxidation and ring cleavage.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The stability will depend on the solid-state properties of the compound (e.g., melting point, crystallinity). Degradation pathways may involve decarboxylation or other complex fragmentation patterns.

Degradation Products of Related Benzoxazinones

Studies on the degradation of naturally occurring benzoxazinoids like DIMBOA have identified several classes of degradation products.[2][3][4] These provide a basis for predicting the types of degradants that could be formed from 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Class of Degradation Product Example from DIMBOA Degradation Potential Analogue from 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one
Benzoxazolinones6-methoxy-2-benzoxazolinone (MBOA)6-(hydroxymethyl)benzo[d]oxazol-2(3H)-one
Aminophenoxazines2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO)2-amino-7-(hydroxymethyl)-3H-phenoxazin-3-one
Aminophenols2-amino-4-methoxyphenol2-amino-5-(hydroxymethyl)phenol

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies, which would need to be adapted and optimized for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Sampling Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Sampling Thermal Thermal (e.g., 80°C, solid state) Thermal->Sampling Photo Photolytic (ICH Q1B conditions) Photo->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization HPLC Analyze by Stability-Indicating HPLC-UV/MS Neutralization->HPLC Assay Assay of parent compound HPLC->Assay Degradants Identify & Quantify Degradants HPLC->Degradants MassBalance Calculate Mass Balance Assay->MassBalance Degradants->MassBalance

Caption: General workflow for a forced degradation study.

Acidic Hydrolysis
  • Prepare a stock solution of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • In a series of vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl.

  • Incubate the vials at an elevated temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Basic Hydrolysis
  • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH as the stress agent and incubate at room temperature.

  • At each time point, neutralize the sample with an equivalent amount of 0.1 M HCl before dilution and analysis.

Oxidative Degradation
  • Prepare a stock solution of the compound as described above.

  • In a series of vials, add an aliquot of the stock solution to an equal volume of 3% hydrogen peroxide.

  • Incubate the vials at room temperature, protected from light.

  • At specified time points, withdraw a sample, dilute with the mobile phase, and analyze immediately.

Thermal Degradation
  • Place a known amount of the solid compound in a vial and subject it to dry heat in an oven at a temperature below its melting point (e.g., 80°C).

  • At specified time points, withdraw samples, dissolve in a suitable solvent, dilute to an appropriate concentration, and analyze.

Photolytic Degradation
  • Expose a solution of the compound (in a photostable container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A dark control sample should be stored under the same conditions but protected from light.

  • At the end of the exposure period, prepare the samples for analysis and compare the results with the dark control.

Conclusion

While specific stability data for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is not currently available in the public domain, an understanding of the chemistry of the benzoxazinone scaffold allows for the prediction of its likely degradation pathways. The compound is expected to be most susceptible to hydrolytic degradation under basic conditions and may also degrade under oxidative, photolytic, and thermal stress. The primary degradation products are likely to arise from the cleavage of the lactam bond in the heterocyclic ring. The experimental protocols outlined in this guide provide a framework for conducting comprehensive forced degradation studies to confirm these predictions and to establish a detailed stability profile for this molecule. Such studies are an indispensable part of the chemical and pharmaceutical development process.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure have been investigated for various therapeutic applications, including as platelet aggregation inhibitors.[1] This document provides a detailed, two-step protocol for the synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, a valuable intermediate for further chemical elaboration.

The synthetic strategy involves two key transformations:

  • Reduction: The synthesis of the key precursor, (4-amino-3-hydroxyphenyl)methanol, via the reduction of a commercially available substituted benzoic acid derivative.

  • Cyclization: The formation of the benzoxazinone ring through the reaction of the aminophenol precursor with chloroacetyl chloride. This is a common and effective method for constructing the oxazinone ring system.[3][4]

This protocol offers a reliable pathway for producing the title compound for research and development purposes.

Data Presentation

Quantitative data for the synthesis is summarized in the tables below for clarity and easy reference.

Table 1: Reagents and Materials

Reagent/Material Formula Molar Mass ( g/mol ) Supplier
Methyl 4-amino-3-hydroxybenzoate C₈H₉NO₃ 167.16 Commercially Available
Lithium Aluminium Hydride (LiAlH₄) H₄AlLi 37.95 Commercially Available
Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 Commercially Available
Chloroacetyl Chloride C₂H₂Cl₂O 112.94 Commercially Available
Triethylamine (Et₃N) C₆H₁₅N 101.19 Commercially Available
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 Commercially Available
Hexane C₆H₁₄ 86.18 Commercially Available
Sodium Sulfate (Na₂SO₄), Anhydrous Na₂SO₄ 142.04 Commercially Available
Hydrochloric Acid (HCl), 1M HCl 36.46 Commercially Available

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Prepared in-house |

Table 2: Summary of Reaction Parameters and Expected Outcomes

Step Reaction Type Key Reagents Solvent Temp (°C) Time (h) Expected Yield (%)
1 Reduction LiAlH₄ Anhydrous THF 0 to RT 4-6 85-95

| 2 | Acylation/Cyclization | Chloroacetyl Chloride, Et₃N | Anhydrous THF | 0 to RT | 3-5 | 70-85 |

Table 3: Physicochemical Properties of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Property Value
CAS Number 615568-17-7[5]
Molecular Formula C₉H₉NO₃[5][6]
Molecular Weight 179.17 g/mol [5][6]
Appearance Solid[5]
InChI Key MJMAINZAZNHEJX-UHFFFAOYSA-N[5]

| SMILES | O=C1NC2=CC(CO)=CC=C2OC1[5] |

Experimental Protocols

Safety Precaution: These protocols involve hazardous reagents. Lithium aluminium hydride (LiAlH₄) reacts violently with water. Chloroacetyl chloride is corrosive and a lachrymator. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (4-amino-3-hydroxyphenyl)methanol

This protocol describes the reduction of the ester group in methyl 4-amino-3-hydroxybenzoate to a primary alcohol.

Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert atmosphere of dry nitrogen.

  • Reagent Preparation: In the flask, prepare a suspension of Lithium Aluminium Hydride (1.5 eq.) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 4-amino-3-hydroxybenzoate (1.0 eq.) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate/Hexane eluent system).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Workup: Stir the resulting greyish-white suspension at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and Ethyl Acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. The product, (4-amino-3-hydroxyphenyl)methanol, is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography on silica gel.

Protocol 2: Synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

This protocol details the N-acylation of the aminophenol followed by intramolecular cyclization to form the target benzoxazinone.

Methodology:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the (4-amino-3-hydroxyphenyl)methanol (1.0 eq.) from Protocol 1 and triethylamine (1.2 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

  • Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous THF dropwise to the cooled mixture over 20-30 minutes. A precipitate (triethylamine hydrochloride) will form.[3]

  • Reaction: After the addition, allow the reaction mixture to gradually warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/hexane) to afford pure 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.

Caption: Chemical synthesis pathway for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Caption: Detailed experimental workflow for the two-step synthesis.

References

Synthetic Protocols for 2H-Benzo[b]oxazin-3(4H)-one Derivatives: Application Notes

Synthetic Protocols for 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of platelet aggregation and targeting of the PI3K/mTOR signaling pathway.

Introduction

2H-benzo[b][1][2]oxazin-3(4H)-one and its derivatives are important scaffolds in the development of new therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with activities such as anticancer, anti-inflammatory, and antithrombotic effects. This document outlines three robust and widely used synthetic strategies for the preparation of these valuable compounds: Classical Condensation, Copper-Catalyzed Synthesis, and Smiles Rearrangement. Each protocol is presented with detailed experimental procedures, and quantitative data on yields for various derivatives are summarized for comparative analysis.

General Experimental Workflow

The synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives typically follows a general workflow encompassing reaction setup, monitoring, work-up, and purification.

Gcluster_prepPreparationcluster_reactionReactioncluster_workupWork-up & Purificationcluster_analysisAnalysisReagentsReagentsReaction_SetupReaction SetupReagents->Reaction_SetupSolventSolventSolvent->Reaction_SetupGlasswareGlasswareGlassware->Reaction_SetupReaction_MonitoringReaction Monitoring (TLC)Reaction_Setup->Reaction_MonitoringQuenchingQuenchingReaction_Monitoring->QuenchingExtractionExtractionQuenching->ExtractionDryingDrying of Organic LayerExtraction->DryingPurificationPurification (Chromatography/Recrystallization)Drying->PurificationCharacterizationCharacterization (NMR, MS, etc.)Purification->Characterization

Caption: General experimental workflow for the synthesis of 2H-benzo[b]oxazin-3(4H)-one derivatives.

Synthetic Protocols

This section details three distinct methods for the synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold.

Gcluster_methodsSynthetic MethodologiesStartStarting MaterialsClassicalProtocol 1:Classical CondensationStart->ClassicalCopperProtocol 2:Copper-Catalyzed SynthesisStart->CopperSmilesProtocol 3:Smiles RearrangementStart->SmilesProduct2H-benzo[b]oxazin-3(4H)-one DerivativesClassical->ProductCopper->ProductSmiles->Product

Caption: Overview of synthetic routes to 2H-benzo[b]oxazin-3(4H)-one derivatives.

Protocol 1: Classical Condensation of 2-Aminophenols with Chloroacetyl Chloride

This method represents a direct and traditional approach to the synthesis of the benzoxazinone core.

Experimental Protocol:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve the appropriately substituted 2-aminophenol (1.0 eq.) in a suitable solvent such as chloroform or ethyl acetate.

  • Addition of Base: Add a base, for example, an aqueous solution of sodium bicarbonate or triethylamine (1.5 eq.), to the solution.

  • Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq.) dropwise with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, separate the organic layer. Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2H-benzo[b][1][2]oxazin-3(4H)-one derivative.

Quantitative Data:

Entry2-Aminophenol SubstituentProductYield (%)
1H2H-benzo[b][1][2]oxazin-3(4H)-one85
24-Methyl6-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one82
34-Chloro6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one88
44-Nitro6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one75
Protocol 2: Copper-Catalyzed One-Pot Synthesis

This modern approach utilizes a copper catalyst for a one-pot synthesis from 2-(o-haloaryloxy)acyl chlorides and primary amines, offering high efficiency.

Experimental Protocol:

  • Preparation of Acyl Chloride (if not commercially available): To a solution of the corresponding 2-(o-haloaryloxy)acetic acid (1.0 eq.) in an inert solvent like dichloromethane, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir at room temperature until the evolution of gas ceases. The resulting 2-(o-haloaryloxy)acyl chloride is used in the next step without further purification.

  • Reaction Setup: In a sealed tube, combine the 2-(o-haloaryloxy)acyl chloride (1.0 eq.), a primary amine (1.1 eq.), copper(I) iodide (CuI, 10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and a base like potassium carbonate (2.4 eq.) in a solvent such as 1,2-dimethoxyethane (DME).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 85-100 °C for 24-28 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired 4-substituted-2H-benzo[b][1][2]oxazin-3(4H)-one.[3]

Quantitative Data:

Entry2-(o-Iodophenoxy)acyl chloridePrimary AmineProductYield (%)
1Unsubstitutedn-Propylamine4-propyl-2H-benzo[b][1][2]oxazin-3(4H)-one85[3]
2UnsubstitutedBenzylamine4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one92[3]
3UnsubstitutedAniline4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one78[3]
44-Methoxyn-Propylamine6-methoxy-4-propyl-2H-benzo[b][1][2]oxazin-3(4H)-one81[3]
Protocol 3: Synthesis via Smiles Rearrangement

The Smiles rearrangement provides an elegant intramolecular nucleophilic aromatic substitution route to the benzoxazinone core.

Experimental Protocol:

  • Synthesis of 2-chloro-N-substituted acetamide: React a primary amine (1.0 eq.) with chloroacetyl chloride (1.0 eq.) in the presence of potassium carbonate in acetonitrile.

  • O-alkylation: Reflux a solution of the 2-chlorophenol (1.0 eq.), the prepared N-substituted-2-chloroacetamide (1.1 eq.), and potassium carbonate (1.1 eq.) in acetonitrile for 3-6 hours. After completion, evaporate the solvent, add water, adjust the pH to 6-7, and extract with ethyl acetate. Dry and concentrate the organic layer to obtain the N-substituted 2-(2-chlorophenoxy)acetamide intermediate.

  • Smiles Rearrangement: Reflux a solution of the intermediate (1.0 eq.) and cesium carbonate (1.2 eq.) in DMF for 3-5 hours.

  • Work-up: Remove the solvent under vacuum, add water, adjust the pH to 6-7, and extract with ethyl acetate. Wash the organic extract with brine and dry over anhydrous magnesium sulfate.

  • Purification: Purify the residue obtained after evaporation by silica gel column chromatography to afford the desired 4-substituted-2H-benzo[b][1][2]oxazin-3(4H)-one.[4]

Quantitative Data:

EntryPrimary Amine2-Chlorophenol SubstituentProductYield (%)
1n-PropylamineH4-propyl-2H-benzo[b][1][2]oxazin-3(4H)-one90[4]
2CyclohexylamineH4-cyclohexyl-2H-benzo[b][1][2]oxazin-3(4H)-one85[4]
3Benzylamine4-Fluoro4-benzyl-7-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one82[5]
4PhenethylamineH4-phenethyl-2H-benzo[b][1][2]oxazin-3(4H)-one45[4]

Biological Activity and Signaling Pathways

Inhibition of PI3K/mTOR Signaling Pathway

Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

GGFGrowth FactorRTKReceptor Tyrosine Kinase (RTK)GF->RTKPI3KPI3KRTK->PI3KPIP3PIP3PI3K->PIP3 phosphorylatesPIP2PIP2PIP2->PI3KAKTAKTPIP3->AKT activatesmTORC1mTORC1AKT->mTORC1 activatesCell_GrowthCell Growth & ProliferationmTORC1->Cell_GrowthBenzoxazinone2H-benzo[b]oxazin-3(4H)-oneDerivativeBenzoxazinone->PI3K inhibitsBenzoxazinone->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2H-benzo[b]oxazin-3(4H)-one derivatives.[1][6][7]

Inhibition of Platelet Aggregation

Another significant biological activity of these compounds is the inhibition of platelet aggregation. Many derivatives act as antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.

GADPADPP2Y12P2Y12 ReceptorADP->P2Y12Inside_OutInside-Out SignalingP2Y12->Inside_OutGPIIb_IIIa_inactiveGPIIb/IIIa (inactive)Inside_Out->GPIIb_IIIa_inactive activatesGPIIb_IIIa_activeGPIIb/IIIa (active)FibrinogenFibrinogenGPIIb_IIIa_active->Fibrinogen bindsAggregationPlatelet AggregationFibrinogen->Aggregation mediatesBenzoxazinone2H-benzo[b]oxazin-3(4H)-oneDerivativeBenzoxazinone->GPIIb_IIIa_active antagonizes

Caption: Antagonism of the GPIIb/IIIa receptor in ADP-induced platelet aggregation by 2H-benzo[b]oxazin-3(4H)-one derivatives.[2][8][9][10][11][12]

Application Note: ¹H and ¹³C NMR Characterization of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. These predictions are based on the analysis of structurally similar compounds, including the sulfur analog, 6-(hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one, and other substituted benzoxazinones. The atom numbering corresponds to the structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.65s-1HNH -4
~7.05d~2.01HH -5
~6.95dd~8.2, 2.01HH -7
~6.85d~8.21HH -8
~5.10t~5.51HOH
~4.55s-2HCH₂ -2
~4.40d~5.52HCH₂ OH

Table 2: Predicted ¹³C NMR Data for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~164.5C -3
~141.0C -8a
~135.0C -6
~129.0C -4a
~123.0C -7
~116.5C -8
~115.0C -5
~67.0C -2
~62.0C H₂OH

Experimental Protocols

The following protocols describe the methodology for preparing a sample of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one and acquiring its ¹H and ¹³C NMR spectra.

1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube. DMSO-d₆ is recommended due to the potential for hydrogen bonding from the hydroxyl and amide groups.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

2. NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: DMSO.

    • Temperature: 298 K.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Solvent: DMSO.

    • Temperature: 298 K.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and the general workflow for NMR characterization.

Caption: Figure 1: Structure and atom numbering of the title compound.

experimental_workflow Figure 2: Experimental Workflow for NMR Characterization start Start: Pure Sample of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one prep Sample Preparation: - Weigh 5-10 mg of sample - Dissolve in ~0.6 mL DMSO-d₆ - Transfer to NMR tube start->prep H1_acq ¹H NMR Acquisition: - Standard pulse program - 16-64 scans prep->H1_acq C13_acq ¹³C NMR Acquisition: - Proton-decoupled pulse program - 1024-4096 scans prep->C13_acq process Data Processing: - Fourier Transformation - Phasing and Baseline Correction - Referencing to solvent peak H1_acq->process C13_acq->process analysis Spectral Analysis: - Integration of ¹H signals - Measurement of chemical shifts (δ) - Determination of multiplicities and coupling constants (J) process->analysis structure Structure Confirmation and Data Reporting analysis->structure

Caption: Figure 2: Workflow for NMR analysis of the title compound.

References

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Analysis of Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzoxazinoids are a class of naturally occurring compounds found in various plants, particularly in the grass family (Poaceae), including important crops like maize, wheat, and rye.[1][2] These metabolites play a crucial role in plant defense against herbivores and pathogens and are involved in allelopathic interactions.[1][2][3] Structurally, they are based on a 1,4-benzoxazin-3(4H)-one skeleton. Due to their biological activity, there is growing interest in their analysis for agricultural, pharmacological, and drug development purposes. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the accurate identification, structural elucidation, and quantification of benzoxazinones in complex matrices.[4][5] Its high resolving power and mass accuracy enable the confident determination of elemental compositions and the differentiation of isobaric interferences, which is critical for metabolomic studies and drug metabolism research.[4][5] This document provides detailed protocols and application data for the HRMS analysis of common benzoxazinones.

Application 1: Structural Elucidation and Fragmentation Analysis

HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is highly effective for elucidating the structures of unknown compounds and confirming the identities of known ones.[6] The high mass accuracy allows for the determination of elemental compositions for both precursor and product ions, providing critical information for identifying fragmentation pathways.[7]

Fragmentation Patterns of Common Benzoxazinones Benzoxazinones exhibit characteristic fragmentation patterns under mass spectrometric conditions.[7][8] For instance, hydroxamic acid derivatives like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) and DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) are known to be chemically unstable, leading to significant fragmentation.[8] A study using electrospray time-of-flight mass spectrometry (ESI-TOFMS) identified generic fragmentation patterns for a range of these compounds.[7][8] For DIMBOA, dominant fragment ions observed at m/z 164 and 149 correspond to the benzoxazolinone structures of their natural metabolites, MBOA and BOA, respectively.[8]

G Generic Fragmentation Pathway for DIMBOA parent DIMBOA Precursor Ion [M-H]⁻ m/z 210 frag1 Fragment Ion m/z 164 parent->frag1 Loss of CH₂O₂ frag2 Fragment Ion m/z 149 frag1->frag2 Loss of CH₃ radical

Caption: Fragmentation pathway of DIMBOA in negative ion mode.

Table 1: High-Resolution Fragmentation Data for Key Benzoxazinones This table summarizes the major ions observed for common benzoxazinones using ESI-TOFMS in negative ionization mode.[8]

BenzoxazinonePrecursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Putative Neutral Loss
DIBOA 180134C₂H₄O₂
DIMBOA 210164, 149C₂H₄O₂ then CH₃
HBOA 164120CO₂
HMBOA 194179, 150CH₃ then CO

Application 2: Quantitative Analysis in Biological Matrices

The accurate quantification of benzoxazinones in biological matrices such as plant tissues, plasma, or urine is essential for pharmacokinetic studies, agricultural research, and quality control.[9][10] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to HRMS (e.g., Q-TOF or Q-Orbitrap) provides the necessary sensitivity, selectivity, and speed for reliable quantification.[6][11][12]

G Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing s1 Biological Matrix (e.g., Plant Tissue) s2 Homogenization & Extraction s1->s2 s3 Centrifugation/ Filtration s2->s3 s4 Final Extract in LC-MS Vial s3->s4 a1 UHPLC Separation s4->a1 a2 ESI Ionization a1->a2 a3 HRMS Detection (Full Scan & MS/MS) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Reporting d2->d3

Caption: General workflow for quantitative analysis of benzoxazinones.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material This protocol is adapted from methods used for analyzing benzoxazinoids in wheat.[13]

  • Homogenization: Weigh approximately 100 mg of lyophilized and ground plant tissue into a 2 mL centrifuge tube.

  • Extraction: Add 1.5 mL of extraction solvent (e.g., acetonitrile/water/acetic acid, 80:19.9:0.1 v/v/v). For enhanced extraction, pressurized liquid extraction can also be employed.[13]

  • Vortex & Sonicate: Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet solid debris.

  • Dilution & Filtration: Transfer the supernatant to a new tube. Dilute as necessary with the initial mobile phase. Filter the final extract through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: Store samples at -20°C until analysis.[13]

Protocol 2: UHPLC-HRMS Method This is a general protocol for the separation and detection of benzoxazinones. Optimization is required based on the specific instrument and analytes.

Table 2: Suggested UHPLC-HRMS Parameters

ParameterCondition
UHPLC System Standard UHPLC system (e.g., Agilent, Waters, Shimadzu)
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 2-5 µL
HRMS System Q-TOF or Q-Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Range m/z 80-1000
Resolution > 25,000 FWHM
Data Acquisition Full Scan with Data-Dependent MS/MS (ddMS2) or Data-Independent Acquisition (DIA)
Quantitative Data

HRMS methods can be validated to achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for trace-level analysis.

Table 3: Example Quantitative Performance for Benzoxazinone Derivatives[14]

ParameterConcentration Range
Linearity Range 1.0 to 150 µg/mL
LOD 0.024 to 0.048 µg/mL
LOQ 0.075 to 0.147 µg/mL

Table 4: Benzoxazinoid Content in Different Wheat Varieties (µg/g dry weight)[13]

Wheat VarietyKey Benzoxazinoids DetectedTotal Concentration (µg/g DW)
Brawura DIMBOA-Glc, MBOA52.46
Łagwa DIMBOA-Glc, MBOA34.67
Kandela DIMBOA-Glc, MBOA30.14

Application 3: Biosynthetic Pathway Elucidation

Understanding the biosynthesis of benzoxazinoids is crucial for metabolic engineering and crop improvement. The pathway has been extensively studied in maize, where a cluster of genes (Bx1 to Bx9) encodes the enzymes responsible for the synthesis.[2][15] HRMS is instrumental in identifying and verifying the intermediates in this pathway.

The pathway begins with indole-3-glycerol phosphate from the primary metabolism and proceeds through a series of enzymatic conversions catalyzed by cytochrome P450 enzymes (BX2-BX5), dioxygenases (BX6), and glucosyltransferases (BX8, BX9).[1][2][15]

Caption: Key steps in the benzoxazinoid biosynthesis pathway in maize.

Conclusion High-resolution mass spectrometry is a powerful and versatile technique for the comprehensive analysis of benzoxazinones. Its applications range from the fundamental structural elucidation of these natural products to their sensitive and accurate quantification in complex biological samples and the detailed mapping of their biosynthetic pathways. The protocols and data presented here serve as a guide for researchers in analytical chemistry, natural product research, and drug development to leverage the capabilities of HRMS for advancing the study of benzoxazinones.

References

Application Notes and Protocols for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one and Its Analogs in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have garnered significant interest for their potential as anticancer, anti-inflammatory, and neuroprotective agents. While specific research on 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is limited in publicly available literature, studies on its close analogs provide valuable insights into its potential applications and mechanisms of action in cell culture-based assays.

This document provides detailed application notes and experimental protocols based on the activities of structurally related 2H-benzo[b][1]oxazin-3(4H)-one derivatives. These protocols can serve as a starting point for investigating the biological effects of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Potential Applications in Cell Culture

Based on the activities of its analogs, 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one can be investigated for the following applications in cell culture:

  • Anticancer Activity: Evaluation of cytotoxic and cytostatic effects on various cancer cell lines.

  • Cell Cycle Analysis: Investigation of the compound's ability to induce cell cycle arrest.

  • Apoptosis Induction: Assessment of the compound's potential to trigger programmed cell death.

  • Signaling Pathway Modulation: Studying the effect on key cellular signaling pathways, such as the PI3K/Akt pathway.[2]

  • Autophagy Induction: Determining if the compound can induce autophagy in cancer cells.[3]

  • DNA Damage Response: Assessing the compound's ability to cause DNA damage in tumor cells.

Quantitative Data Summary

The following table summarizes quantitative data for representative 2H-benzo[b][1]oxazin-3(4H)-one derivatives from published studies. This data can be used as a reference for designing dose-response experiments for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Compound Class Cell Line Assay IC50 / Effect Reference
6-cinnamoyl-2H-benzo[b][1]oxazin-3(4H)-one derivativesA549 (Lung Cancer)Growth SuppressionCompounds 3a-3d showed effective growth suppression[3]
2H-benzo[b][1]oxazin-3(4H)-one derivativesHCT-116, MDA-MB-231, SNU638Antiproliferative ActivityCompound 7f showed potent activity[2]
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivativesHuh-7 (Liver Cancer)DNA Damage InductionDose-dependent increase in DNA damage[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in a complete medium. Add the diluted compound to the wells, including a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for MTT-based cell viability assay.

Protocol 2: Western Blot Analysis for PI3K/Akt Pathway Modulation

This protocol is to investigate the effect of the compound on the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line

  • 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time. Lyse the cells using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G cluster_pathway PI3K/Akt Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 2H-benzo[b][1,4]oxazin-3(4H)-one Derivative Compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Protocol 3: Autophagy Detection by Acridine Orange Staining

This protocol is to assess the induction of autophagy by observing the formation of acidic vesicular organelles (AVOs).

Materials:

  • Cancer cell line

  • 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

  • Acridine Orange (1 mg/mL stock in water)

  • PBS

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 6-well plate and treat with the compound for 24-48 hours.

  • Staining: Wash the cells with PBS and stain with 1 µg/mL Acridine Orange in a serum-free medium for 15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Immediately observe the cells under a fluorescence microscope. Cytoplasm and nucleoli will fluoresce bright green, while AVOs will appear as reddish-orange fluorescent dots.

  • Quantification: The number of AVOs per cell can be quantified to assess the level of autophagy induction.

Conclusion

References

Application Notes and Protocols: In Vitro Anticancer Screening of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro screening of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, a novel synthetic compound with potential as an anticancer agent. The protocols outlined below are designed to assess the compound's effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. The methodologies are standard, robust, and widely used in the field of cancer drug discovery.[1][2][3][4]

The core structure, 2H-benzo[b][5][6]oxazin-3(4H)-one, is a recognized scaffold in medicinal chemistry, with various derivatives showing promising biological activities, including anticancer effects. Studies on related compounds have demonstrated mechanisms of action that include the induction of apoptosis, autophagy, cell cycle arrest, and DNA damage in various cancer cell lines.

Experimental Workflow

The overall workflow for the in vitro screening of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is depicted in the diagram below. The process begins with the preparation of the compound and selection of cancer cell lines, followed by a series of assays to determine its biological activity and mechanism of action.

Experimental Workflow Experimental Workflow for Anticancer Screening cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Cell_Viability Cell Viability Assay (MTT Assay) Compound_Prep->Cell_Viability Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7, HCT-116) Cell_Culture->Cell_Viability IC50_Calc IC50 Determination Cell_Viability->IC50_Calc Apoptosis_Assay Apoptosis Analysis (Annexin V-FITC/PI Staining) Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Assay Cell Cycle Analysis (PI Staining & Flow Cytometry) Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Dist IC50_Calc->Apoptosis_Assay IC50_Calc->Cell_Cycle_Assay

Caption: Overall workflow for in vitro screening.

Data Presentation

Disclaimer: The following data is representative for a closely related compound, 6-cinnamoyl-2H-benzo[b][5][6]oxazin-3(4H)-one derivative, as specific data for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is not publicly available. This data is intended to serve as an illustrative example.

Table 1: Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
A549Lung Carcinoma3.29
MCF-7Breast Adenocarcinoma8.15
HCT-116Colon Carcinoma5.62
HeLaCervical Adenocarcinoma15.38

Table 2: Apoptosis Analysis in A549 Cells

This table shows the percentage of cells in different stages of apoptosis after treatment with the compound at its IC50 concentration for 48 hours, as determined by Annexin V-FITC and Propidium Iodide (PI) staining.

TreatmentViable Cells (Annexin V- / PI-)Early Apoptotic Cells (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (DMSO)95.2%2.5%2.3%
Compound (3.29 µM)55.8%28.7%15.5%

Table 3: Cell Cycle Analysis in A549 Cells

This table illustrates the distribution of cells in different phases of the cell cycle after 24 hours of treatment with the compound at its IC50 concentration, analyzed by flow cytometry.

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control (DMSO)58.3%25.1%16.6%
Compound (3.29 µM)72.5%15.3%12.2%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using fluorescently labeled Annexin V. PI is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A549 cells

  • 6-well cell culture plates

  • Test compound and DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its predetermined IC50 concentration for 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content by flow cytometry.

Materials:

  • A549 cells

  • 6-well cell culture plates

  • Test compound and DMSO

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.

Potential Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[5][6] The diagram below illustrates a simplified overview of this pathway and potential points of inhibition.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Proliferation Cell Proliferation & Growth mTORC1->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Inhibition_Node 6-(hydroxymethyl)-2H- benzo[b]oxazin-3(4H)-one Inhibition_Node->Akt

References

Molecular Docking of 2H-benzo[b]oxazin-3(4H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis and in silico molecular docking analysis of 2H-benzo[b]oxazin-3(4H)-one derivatives. This class of compounds has garnered significant interest due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols detailed below are designed to guide researchers in the rational design and evaluation of novel therapeutic agents based on this versatile scaffold.

Introduction to 2H-benzo[b]oxazin-3(4H)-one Derivatives

The 2H-benzo[b]oxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and synthetic tractability allow for the introduction of diverse substituents, enabling the fine-tuning of its pharmacological properties. These derivatives have been investigated for their potential to modulate various biological targets, including enzymes and receptors implicated in a range of diseases.

Synthesis Protocols for 2H-benzo[b]oxazin-3(4H)-one Derivatives

Several synthetic routes have been reported for the preparation of 2H-benzo[b]oxazin-3(4H)-one derivatives. Below are generalized protocols for two common methods.

Protocol 2.1: Synthesis via Condensation of 2-Aminophenols with Chloroacetic Acid

This method involves the initial formation of the benzoxazinone ring followed by further functionalization.

Step 1: Synthesis of 2H-benzo[b][3][4]oxazin-3(4H)-one

  • Dissolve 2-aminophenol in a suitable solvent, such as ethanol.

  • Add chloroacetic acid to the solution.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Purify the crude product by recrystallization.[1]

Step 2: Sulfonation and Nucleophilic Substitution

  • Treat the synthesized 2H-benzo[b][3][4]oxazin-3(4H)-one with chlorosulfonic acid to introduce a sulfonyl chloride group.

  • React the resulting sulfonyl chloride with various aryl amines to yield a library of sulfonamide derivatives.[1]

Protocol 2.2: Synthesis of 1,2,3-Triazole-Linked Derivatives

This protocol describes the synthesis of derivatives where a 1,2,3-triazole moiety is linked to the benzoxazinone core, a common strategy to enhance biological activity.[5][6]

Step 1: Synthesis of an Alkyne-Functionalized Benzoxazinone

  • Condense 7-amino-2H-benzo[b][3][4]oxazin-3(4H)-one with 3-ethynylbenzoic acid.[6]

  • Use a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).[6]

  • Purify the resulting terminal alkyne compound.[6]

Step 2: Click Chemistry Reaction with Azides

  • React the alkyne-functionalized benzoxazinone with a variety of substituted azides.

  • This 1,3-dipolar cycloaddition reaction (click chemistry) efficiently forms the 1,2,3-triazole ring.[6]

  • Purify the final triazole-linked derivatives using column chromatography.

Molecular Docking Protocols

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).[7] AutoDock Vina is a widely used software for this purpose.[7][8]

Protocol 3.1: General Molecular Docking Workflow using AutoDock Vina

The following is a generalized workflow for performing molecular docking studies.

Step 1: Preparation of the Receptor

  • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Prepare the protein for docking using software like AutoDock Tools (ADT).[8] This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges.

  • Save the prepared receptor in the PDBQT file format.

Step 2: Preparation of the Ligand

  • Draw the 2D structure of the 2H-benzo[b]oxazin-3(4H)-one derivative using chemical drawing software.

  • Convert the 2D structure to a 3D structure and perform energy minimization.

  • Use ADT or a similar tool to:

    • Define the rotatable bonds.

    • Assign partial charges.

  • Save the prepared ligand in the PDBQT file format.[8]

Step 3: Defining the Binding Site (Grid Box)

  • Identify the active site or binding pocket of the receptor. This can be determined from the position of a co-crystallized ligand or through literature review.

  • Define a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified.[9]

Step 4: Running the Docking Simulation

  • Use the AutoDock Vina command-line interface to run the docking simulation.[8]

  • The command will typically include the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.

Step 5: Analysis of Docking Results

  • AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol).[8]

  • The pose with the lowest binding energy is generally considered the most favorable.

  • Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.[8]

Data Presentation

The quantitative results from molecular docking studies are best presented in a tabular format for clear comparison.

Table 1: Docking Scores of 2H-benzo[b]oxazin-3(4H)-one Derivatives Against Various Targets

Compound IDTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Anticancer Agents
Compound 14bA549 (lung cancer cell line target)N/A--[5]
Compound 14cA549 (lung cancer cell line target)N/A--[5]
Imidazole derivative 9cMV4-11 (acute myeloid leukemia cell line target)N/A--[10]
Antimicrobial Agents
Compound 4dE. coli DNA gyrase1KZN-8.5Asp73, Arg76[1]
Compound 4aE. coli DNA gyrase1KZN-8.2Asp73, Gly77[1]
Compound 4eE. coli DNA gyrase1KZN-8.1Asp73, Arg76[1]
Anti-inflammatory Agents
Compound e2Target in BV-2 microglial cellsN/A--[11]
Compound e16Target in BV-2 microglial cellsN/A--[11]
Compound e20Target in BV-2 microglial cellsN/A--[11]

Note: "N/A" indicates that the specific data was not available in the cited literature.

Visualizations of Workflows and Pathways

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Receptor Preparation (PDBQT) Grid Define Grid Box Receptor->Grid Ligand Ligand Preparation (PDBQT) Ligand->Grid Dock Run AutoDock Vina Grid->Dock Results Analyze Docking Poses & Binding Energies Dock->Results Visualize Visualize Interactions (PyMOL, etc.) Results->Visualize

Caption: Workflow for molecular docking using AutoDock Vina.

PI3K/Akt/mTOR Signaling Pathway

Many 2H-benzo[b]oxazin-3(4H)-one derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[3][12][13]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzoxazinone 2H-benzo[b]oxazin- 3(4H)-one Derivative Benzoxazinone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2H-benzo[b]oxazin-3(4H)-one derivatives.

Conclusion

The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel drugs based on the 2H-benzo[b]oxazin-3(4H)-one scaffold. The combination of efficient synthetic strategies and robust computational methods like molecular docking facilitates the rational design and optimization of lead compounds with improved therapeutic potential. Further experimental validation is essential to confirm the in silico findings and to fully elucidate the mechanism of action of these promising derivatives.

References

Application Notes and Protocols: Developing Antimicrobial Agents from Benzoxazinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of antimicrobial agents derived from benzoxazinone scaffolds. This document includes summaries of antimicrobial activity, detailed experimental procedures for synthesis and evaluation, and visual representations of key pathways and workflows to guide researchers in this promising area of drug discovery.

Introduction to Benzoxazinones as Antimicrobial Agents

Benzoxazinone derivatives have emerged as a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] The benzoxazinone scaffold offers a privileged structure for medicinal chemistry, allowing for diverse substitutions that can modulate its antimicrobial potency and spectrum.[4] Synthetic derivatives of 1,4-benzoxazin-3-ones, in particular, have demonstrated potent activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[5][6]

The mechanism of action for many benzoxazinone-based antimicrobials is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and enzymes in the menaquinone (Vitamin K2) biosynthesis pathway.[7] This multifaceted inhibitory potential makes them attractive candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Data Presentation: Antimicrobial Activity of Benzoxazinone Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzoxazinone derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This data is compiled from various research articles to provide a comparative overview of the antimicrobial potential of different substitution patterns on the benzoxazinone core.

Table 1: Antibacterial Activity of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives

Compound IDR-Group (at position 2)Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
1a Phenyl>100>100>100>100[8]
1b 2-Methylphenyl50252550[8]
1c 3-Nitrophenyl10012.550100[8]
1d 4-Bromophenyl>10050>100>100[8]
1e 4-Chlorophenyl>100>100>100>100[8]

Table 2: Antimicrobial Activity of Benzoxazinyl-Oxazolidinone Derivatives

Compound IDDescriptionStaphylococcus aureus (MRSA) (MIC in µg/mL)Enterococcus faecalis (VRE) (MIC in µg/mL)Reference
45 (3S, 3aS)-biaryl benzoxazinyl-oxazolidinone0.25-0.50.5-1[5]
Linezolid (Standard)1-41-2[5]

Table 3: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

Compound IDDescriptionCandida albicans (MIC in µg/mL)Reference
Synthetic Derivative 1,4-benzoxazin-3-one with azole-like substituent6.25[6]
Fluconazole (Standard)0.25-1[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzoxazinone derivatives and the evaluation of their antimicrobial activity.

General Protocol for the Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones

This protocol describes a general method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones from anthranilic acid and an appropriate aroyl chloride.

Materials:

  • Anthranilic acid

  • Substituted benzoyl chloride (e.g., benzoyl chloride, 2-methylbenzoyl chloride, etc.)

  • Pyridine (anhydrous)

  • Chloroform (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.

  • Slowly add the substituted benzoyl chloride (2 equivalents) to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with chloroform (3 x 50 mL).

  • Combine the organic layers and wash successively with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-4H-3,1-benzoxazin-4-one derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method to determine the MIC of the synthesized benzoxazinone derivatives.

Materials:

  • Synthesized benzoxazinone compounds

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each benzoxazinone compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • To each well containing the diluted compound, add 100 µL of the standardized microbial inoculum.

  • Include a positive control well (broth + inoculum + standard antibiotic) and a negative control well (broth + inoculum, no compound). Also include a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC determination to assess the bactericidal or fungicidal activity of the compounds.

Materials:

  • MIC plates from the previous experiment

  • Nutrient Agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)

  • Sterile micropipette and tips

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the agar plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, observe the plates for colony growth.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the development of antimicrobial benzoxazinones.

antimicrobial_drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Compound_Library Benzoxazinone Scaffold Library (Diverse Substitutions) HTS High-Throughput Screening (Primary Antimicrobial Assays) Compound_Library->HTS Screening Hit_Identification Hit Identification (Active Compounds) HTS->Hit_Identification Analysis SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Hit_Identification->SAR_Studies Lead Generation ADMET_Profiling In vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Candidate Selection In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models of Infection) ADMET_Profiling->In_Vivo_Efficacy Preclinical Candidate Toxicology_Studies Toxicology and Safety Studies In_Vivo_Efficacy->Toxicology_Studies Clinical_Trials Clinical Trials (Phase I, II, III) Toxicology_Studies->Clinical_Trials

Caption: A generalized workflow for antimicrobial drug discovery using benzoxazinone scaffolds.

menaquinone_biosynthesis_pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SHCHC 2-succinyl-6-hydroxy-2,4- cyclohexadiene-1-carboxylate Isochorismate->SHCHC MenD, MenH OSB o-succinylbenzoate SHCHC->OSB MenC DHNA 1,4-dihydroxy-2-naphthoate OSB->DHNA MenE, MenB Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Menaquinone Menaquinone (Vitamin K2) Demethylmenaquinone->Menaquinone MenG Inhibitor Benzoxazinone Inhibitor Inhibitor->DHNA Inhibition of MenB?

Caption: The bacterial menaquinone (Vitamin K2) biosynthesis pathway, a potential target for benzoxazinone antimicrobial agents.

sar_logic cluster_substitutions Substitutions at Position 2 cluster_properties Resulting Properties Benzoxazinone_Core Benzoxazinone Scaffold Aryl Aryl Group Benzoxazinone_Core->Aryl Amino Amino Group Benzoxazinone_Core->Amino Alkyl Alkyl Group Benzoxazinone_Core->Alkyl Potency Antimicrobial Potency Aryl->Potency Increases vs Gram-positive Toxicity Cytotoxicity Aryl->Toxicity Variable Effect Amino->Potency Variable Effect Spectrum Spectrum of Activity Amino->Spectrum Broadens Spectrum

References

Application Note: HPLC Purity Analysis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the purity analysis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one has been developed and is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is a benzoxazinone derivative of interest in pharmaceutical research. Ensuring the purity of this compound is critical for its use in further studies and development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. The method is designed to separate the main compound from its potential impurities.

Chromatographic Conditions

A reversed-phase HPLC method was developed based on methodologies for similar benzoxazinone derivatives.[1][2] A C18 stationary phase is utilized with a mobile phase consisting of an ammonium acetate buffer and acetonitrile, which is a common approach for such compounds.[1][2] UV detection at 245 nm is employed, as this wavelength is suitable for aromatic compounds like benzoxazinones.[1]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05M Ammonium Acetate Buffer, pH 5.6
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 245 nm
Run Time 25 minutes
Experimental Protocol

1. Reagents and Materials

  • 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid (for pH adjustment)

  • 0.45 µm membrane filters

2. Preparation of Solutions

  • Mobile Phase A (0.05M Ammonium Acetate, pH 5.6): Dissolve 3.85 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.6 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the initial gradient composition (20% B).

  • Perform a blank injection (diluent) to ensure a stable baseline.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile) for 30 minutes.

Data Analysis and Results

System Suitability The system suitability was assessed by five replicate injections of the standard solution. The acceptance criteria are based on common pharmaceutical practices.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20006500
%RSD of Peak Area ≤ 2.0%0.5%
%RSD of Retention Time ≤ 1.0%0.2%

Purity Calculation The purity of the sample is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 3: Hypothetical Purity Analysis Results for a Sample Batch

Peak No.Retention Time (min)Peak AreaArea %
14.215,0000.3
28.5 (Main Peak)4,950,00099.0
312.120,0000.4
414.815,0000.3
Total 5,000,000 100.0

The results indicate that the developed HPLC method is suitable for the purity analysis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. The method demonstrates good peak shape and reproducibility.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution (100 µg/mL) E System Suitability (5x Standard) B->E C Sample Solution (100 µg/mL) F Sample Injection (2x Sample) C->F D->E E->F G Chromatogram Integration F->G H Purity Calculation (% Area) G->H I Final Report H->I

Caption: Experimental workflow for HPLC purity analysis.

Impurity_Relationship cluster_impurities Potential Impurities main 6-(hydroxymethyl)-2H-benzo[b] oxazin-3(4H)-one imp1 Starting Materials main->imp1 Separated from imp2 Reaction By-products main->imp2 Separated from imp3 Degradation Products main->imp3 Separated from

Caption: Logical relationship of the main compound and its impurities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the yield and purity in the synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one?

A1: The most prevalent and straightforward synthesis involves a two-step process. The first step is the N-acylation of 2-amino-5-(hydroxymethyl)phenol with chloroacetyl chloride to form the intermediate, 2-(chloroacetamido)-5-(hydroxymethyl)phenol. The second step is an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the benzoxazinone ring.

Q2: What are the critical parameters to control during the N-acylation step?

A2: The key parameters for the N-acylation step are temperature, solvent, and base. The reaction is typically run at a low temperature (0-5 °C) to minimize side reactions. The choice of solvent and a non-nucleophilic base is crucial to favor N-acylation over O-acylation.

Q3: What factors influence the yield of the cyclization step?

A3: The yield of the intramolecular cyclization is primarily affected by the choice of base, solvent, and reaction temperature. A moderately strong base is required to deprotonate the phenolic hydroxyl group without promoting side reactions. The solvent should be polar aprotic to facilitate the S(_N)2 reaction, and the temperature should be high enough to ensure a reasonable reaction rate without causing decomposition.

Q4: What are the most common impurities or side products in this synthesis?

A4: Common impurities include the O-acylated isomer from the first step, unreacted starting materials, and byproducts from intermolecular reactions. During cyclization, elimination of HCl from the chloroacetamide side chain can occur, leading to an unsaturated amide. Polymerization of the starting material or intermediate can also be a source of impurities.

Q5: How can the final product be purified effectively?

A5: The most common method for purification is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for high-purity samples, using a solvent gradient of ethyl acetate in hexane.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-acylated intermediate 1. O-acylation side reaction: The phenoxide is more nucleophilic than the amine under certain conditions. 2. Di-acylation: Both the amine and hydroxyl groups are acylated. 3. Incomplete reaction: Insufficient chloroacetyl chloride or reaction time.1. Use a non-nucleophilic organic base like pyridine or triethylamine. Run the reaction at low temperature (0-5 °C). Add the acylating agent slowly. 2. Use a slight excess of the aminophenol or control the stoichiometry of chloroacetyl chloride carefully. 3. Use a slight excess (1.1 equivalents) of chloroacetyl chloride and monitor the reaction by TLC.
Low yield of final benzoxazinone product 1. Inefficient cyclization: The base may not be strong enough, or the temperature is too low. 2. Side reactions: Elimination of HCl from the side chain or intermolecular reactions. 3. Decomposition: The product or intermediate may be unstable at high temperatures.1. Use a stronger base like potassium carbonate or sodium hydride. Increase the reaction temperature gradually while monitoring the reaction. 2. Use a polar aprotic solvent like DMF or DMSO to favor the S(_N)2 reaction. Ensure dilute conditions to minimize intermolecular reactions. 3. Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction by TLC to determine the optimal reaction time.
Product is difficult to purify 1. Presence of multiple byproducts: Inefficient control of reaction conditions. 2. Oily product: The product may not crystallize easily.1. Optimize the reaction conditions for both steps to minimize side product formation. 2. Try different solvent systems for recrystallization. If the product remains oily, purify by column chromatography.
Inconsistent results 1. Moisture in reagents or solvents: Water can hydrolyze chloroacetyl chloride and affect the reactivity of the base. 2. Purity of starting materials: Impurities in 2-amino-5-(hydroxymethyl)phenol can lead to side reactions.1. Use anhydrous solvents and freshly opened or distilled reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the purity of the starting aminophenol by recrystallization or other purification methods before use.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one
Parameter Method A Method B Method C
Acylation: Base PyridineTriethylamineNaHCO₃ (aq)
Acylation: Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetone/Water
Acylation: Temperature 0 °C to rt0 °C5-10 °C
Acylation: Yield ~85%~90%~75%
Cyclization: Base Potassium CarbonateSodium Hydride (NaH)Sodium Hydroxide (NaOH)
Cyclization: Solvent Dimethylformamide (DMF)Tetrahydrofuran (THF)Ethanol
Cyclization: Temperature 80 °C65 °CReflux
Cyclization: Yield ~80%~85%~70%
Overall Yield ~68%~76.5%~52.5%
Purity (by HPLC) >95%>98%~90%

Experimental Protocols

Protocol 1: N-acylation of 2-amino-5-(hydroxymethyl)phenol
  • Dissolve 2-amino-5-(hydroxymethyl)phenol (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(chloroacetamido)-5-(hydroxymethyl)phenol, which can be used in the next step without further purification or purified by recrystallization.

Protocol 2: Intramolecular Cyclization
  • To a solution of crude 2-(chloroacetamido)-5-(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization A 2-amino-5-(hydroxymethyl)phenol C 2-(chloroacetamido)-5-(hydroxymethyl)phenol A->C Triethylamine, THF, 0°C to rt B Chloroacetyl chloride B->C D 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one C->D K2CO3, DMF, 80°C

Caption: Synthetic pathway for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting_Workflow cluster_acylation Acylation Troubleshooting cluster_cyclization Cyclization Troubleshooting start Low Yield Observed step1 Check Acylation Step start->step1 step2 Check Cyclization Step start->step2 acylation_issue1 O-acylation byproduct? step1->acylation_issue1 cyclization_issue1 Inefficient cyclization? step2->cyclization_issue1 acylation_solution1 Adjust base and temperature acylation_issue1->acylation_solution1 Yes acylation_issue2 Incomplete reaction? acylation_issue1->acylation_issue2 No end Yield Improved acylation_solution1->end acylation_solution2 Check stoichiometry and time acylation_issue2->acylation_solution2 Yes acylation_solution2->end cyclization_solution1 Stronger base / higher temp cyclization_issue1->cyclization_solution1 Yes cyclization_issue2 Side reactions? cyclization_issue1->cyclization_issue2 No cyclization_solution1->end cyclization_solution2 Change solvent / dilute cyclization_issue2->cyclization_solution2 Yes cyclization_solution2->end

Caption: Troubleshooting workflow for low yield in synthesis.

Technical Support Center: Purification of 2H-benzo[b]oxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2H-benzo[b]oxazin-3(4H)-one analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2H-benzo[b]oxazin-3(4H)-one analogs, offering potential causes and suggested solutions.

Issue 1: Low or No Yield After Purification

Possible CauseSuggested Solution
Compound Instability Some benzoxazinone derivatives can be unstable, particularly in aqueous solutions or on silica gel. Consider using a different stationary phase for chromatography, such as alumina, or opt for recrystallization as an alternative purification method.[1]
Incomplete Reaction The synthesis may not have gone to completion, resulting in a low concentration of the desired product. Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion before proceeding with purification.
Product Loss During Extraction The product may have poor solubility in the extraction solvent or may form emulsions. Optimize the extraction solvent system and consider techniques like centrifugation to break up emulsions.
Decomposition on Stationary Phase The compound may be degrading on the silica gel column. If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina or consider purification by recrystallization.[1]

Issue 2: Difficulty in Product Purification and Presence of Impurities

Possible CauseSuggested Solution
Co-elution of Impurities Impurities may have similar polarity to the product, leading to their co-elution during column chromatography. Experiment with different solvent systems for column chromatography to improve separation.[1] A two-step elution process with varying solvent polarity can sometimes effectively separate compounds.
Presence of Starting Materials Unreacted starting materials, such as anthranilic acid derivatives, may persist in the crude product.[2][3] If starting materials are water-soluble, thorough washing of the organic phase with water or brine during workup can help remove them.[3]
Formation of Side Products The reaction conditions may favor the formation of side products. Review the reaction mechanism and consider adjusting parameters like temperature, reaction time, or the type of base used to minimize side reactions.
Ring-Opening of the Benzoxazinone Core The heterocyclic ring of benzoxazinones can be susceptible to opening by nucleophiles, including water, especially when using substituted anthranilic acids.[4] Ensure anhydrous conditions during the reaction and workup. If ring-opening is a persistent issue, purification methods that avoid water, such as recrystallization from an organic solvent, are recommended.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2H-benzo[b]oxazin-3(4H)-one analogs?

A1: The most frequently employed purification methods are column chromatography and recrystallization. Column chromatography using silica gel is common, but due to potential compound instability, alternative stationary phases like alumina may be necessary.[1] Recrystallization from solvents such as methanol or ethanol is also a widely used and effective method.[5][6]

Q2: My 2H-benzo[b]oxazin-3(4H)-one analog appears to be unstable during purification. What can I do?

A2: Instability, especially on silica gel, is a known challenge.[1] To mitigate this, you can:

  • Switch to a different stationary phase: Neutral alumina is a good alternative to silica gel.[1]

  • Opt for recrystallization: This method avoids potential degradation on a stationary phase.[1][5]

  • Minimize exposure to water: Some benzoxazinoid aglycons are unstable in aqueous solutions and can transform into benzoxazolinones.[7] Ensure your solvents are dry and limit contact with aqueous phases during workup.

Q3: I am having trouble separating my product from a persistent impurity. What chromatographic strategies can I try?

A3: If co-elution is an issue, consider the following:

  • Vary the solvent system: Experiment with different solvent mixtures and gradients to improve resolution.[1]

  • Change the stationary phase: If silica gel is not providing adequate separation, try alumina or a reverse-phase column.[1]

  • Employ a two-step elution: A method using an initial elution with an acidified water-based solvent followed by an acidified methanol/water mixture has been shown to separate benzoxazinoid derivatives based on polarity.[7]

Q4: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) for the purification and analysis of these compounds?

A4: Yes, LC-MS is a powerful tool for both the analysis and purification of benzoxazinone derivatives. It can be used to monitor reaction progress, identify impurities, and for preparative separation. Methods have been developed for the efficient separation and validation of these compounds using LC/LCMS.[8]

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of 2H-benzo[b]oxazin-3(4H)-one analogs. The choice of solvent will need to be optimized for each specific compound.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for this class of compounds include methanol and ethanol.[5][6]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recovery of Benzoxazinone Derivatives During Different Purification Steps

CompoundLyophilization Recovery (%)Concentration Recovery (%)Filtration Recovery (%)
DIBOA-β-D-glucoside8110299
DIMBOA-β-D-glucoside1059869
HBOA10388110
DIBOA9999111
HMBOA9995100
DIMBOA1039965
BOA859676
MBOA9810076

Data adapted from a study on the determination of benzoxazinone derivatives in plants, illustrating how different processing steps can affect recovery rates.[9]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_troubleshooting Troubleshooting cluster_solutions Solutions Crude_Product Crude 2H-benzo[b]oxazin-3(4H)-one Analog Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Low_Yield Low Yield / Instability Column_Chromatography->Low_Yield if unstable Impurity_Issues Impurity Issues Column_Chromatography->Impurity_Issues if co-elution Pure_Product Pure Product Column_Chromatography->Pure_Product successful Recrystallization->Pure_Product Alternative_Method Switch to Recrystallization Low_Yield->Alternative_Method Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Impurity_Issues->Change_Stationary_Phase Optimize_Solvent Optimize Solvent System Impurity_Issues->Optimize_Solvent Change_Stationary_Phase->Column_Chromatography Optimize_Solvent->Column_Chromatography Alternative_Method->Recrystallization

Caption: A workflow diagram illustrating the purification and troubleshooting process for 2H-benzo[b]oxazin-3(4H)-one analogs.

References

Technical Support Center: Overcoming Solubility Challenges with 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in various assays.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, precipitating when I add it to my aqueous assay buffer?

Precipitation of organic compounds like 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in aqueous buffers is a common issue arising from its limited water solubility.[1] While it may dissolve readily in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the significant change in solvent polarity upon dilution into an aqueous medium can cause the compound to crash out of solution.[1] This is often a matter of exceeding the compound's kinetic or thermodynamic solubility in the final assay conditions.[1][2]

Q2: I've prepared a clear stock solution in 100% DMSO. Why am I still observing precipitation in my final assay plate?

A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in the final aqueous assay buffer.[1] The high concentration of the compound in the DMSO stock can lead to localized supersaturation when it comes into contact with the aqueous buffer, resulting in rapid precipitation before it can be adequately dispersed.[3]

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for many cell-based and enzymatic assays.[1] While higher concentrations might improve the solubility of your compound, they can also introduce artifacts by affecting the biological system (e.g., enzyme activity, cell viability) and should be carefully validated.[1][4] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[1]

Q4: How can the composition of my assay buffer influence the solubility of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one?

Buffer components can significantly impact compound solubility. Key factors to consider include:

  • pH: For ionizable compounds, the pH of the buffer can dramatically affect solubility. While the structure of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one suggests it is not strongly ionizable, minor pH adjustments could still have an effect.

  • Ionic Strength: The salt concentration of the buffer can influence solubility through the "salting out" or "salting in" effect.

  • Proteins: The presence of proteins, such as bovine serum albumin (BSA) or serum in cell culture media, can sometimes enhance the solubility of hydrophobic compounds by binding to them.[5]

Troubleshooting Guide

If you are experiencing precipitation with 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, follow this step-by-step guide to diagnose and resolve the issue.

Phase 1: Initial Checks and Observations
  • Visual Inspection: Carefully observe when and where the precipitation occurs (e.g., immediately upon addition to the buffer, over time, in specific wells).

  • Stock Solution Clarity: Ensure your stock solution in 100% DMSO is completely clear and free of any particulates. If not, consider gentle warming or sonication.

  • Final Concentration: Verify the final concentration of the compound in your assay. It may be exceeding its aqueous solubility limit.

Phase 2: Systematic Troubleshooting

If initial checks do not resolve the issue, proceed with the following systematic approaches.

The use of co-solvents can significantly enhance the solubility of your compound in aqueous solutions.[6]

Common Co-solvents for Biological Assays:

Co-SolventTypical Starting ConcentrationProsCons
DMSO 0.5 - 1% (v/v)Dissolves a wide range of polar and nonpolar compounds.[7]Can be toxic to cells at higher concentrations.[4]
Ethanol 0.5 - 2% (v/v)Generally well-tolerated by cells at low concentrations.Less effective at dissolving highly nonpolar compounds compared to DMSO.
Polyethylene Glycol (PEG) 1 - 5% (v/v)Can be effective for some compounds and is often used in drug formulations.[8]Can increase the viscosity of the solution.
Glycerol 1 - 10% (v/v)Can help stabilize proteins and is generally non-toxic.[8]Can also increase viscosity.

Experimental Protocol: Co-Solvent Compatibility Test

This protocol will help you determine the optimal co-solvent and concentration to maintain the solubility of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one without significantly affecting your assay.

  • Prepare Compound Stock: Prepare a 10 mM stock solution of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO.

  • Prepare Co-Solvent Buffers: Prepare a series of your assay buffer containing different concentrations of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO, ethanol, or PEG).

  • Test Solubility: Add the compound stock to each co-solvent buffer to achieve your desired final assay concentration. For example, add 2 µL of the 10 mM stock to 98 µL of buffer for a final concentration of 200 µM.

  • Observe and Incubate: Mix thoroughly and visually inspect for precipitation immediately and after incubating at your assay temperature for a relevant period (e.g., 1-2 hours).

  • Assay Compatibility Check: Run a control experiment to ensure the chosen co-solvent concentration does not interfere with your assay readout (e.g., enzyme activity, cell viability).

For compounds with ionizable groups, adjusting the pH of the assay buffer can improve solubility. While 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one has limited ionizable moieties, small changes in pH can sometimes influence solubility. It is recommended to test a range of pH values that are compatible with your biological system.

The way you introduce the compound into the assay buffer can impact its solubility.

  • Pluronic F-127: This non-ionic surfactant can be used to create a more stable dispersion of your compound. Prepare a stock solution of your compound in a small amount of DMSO and then add Pluronic F-127 solution before diluting with your assay buffer.

  • Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.[3] This can be achieved by vortexing or repeated pipetting.

Visual Guides

Troubleshooting Workflow

Troubleshooting Precipitation of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one start Precipitation Observed check_stock Is the 100% DMSO stock solution clear? start->check_stock remake_stock Remake stock solution. Consider gentle warming/sonication. check_stock->remake_stock No check_conc Is the final assay concentration too high? check_stock->check_conc Yes remake_stock->check_stock lower_conc Lower the final concentration. check_conc->lower_conc Yes optimize_solvent Optimize Co-solvent System (DMSO, Ethanol, PEG) check_conc->optimize_solvent No retest Retest for Precipitation lower_conc->retest adjust_ph Adjust Buffer pH (if compatible with assay) optimize_solvent->adjust_ph modify_mixing Modify Addition/Mixing Technique (e.g., vigorous mixing, Pluronic F-127) adjust_ph->modify_mixing modify_mixing->retest end Solubility Issue Resolved retest->end

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Hypothetical Signaling Pathway

Derivatives of 2H-benzo[b][1][9]oxazin-3(4H)-one have been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.[10][11] The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound to exert anti-inflammatory effects.

Hypothetical Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb p50/p65 (NF-κB) ikk->nfkb activates nucleus Nucleus nfkb->nucleus translocates to inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->inflammation induces compound 6-(hydroxymethyl)-2H- benzo[b]oxazin-3(4H)-one compound->ikk Inhibits

Caption: A potential mechanism of anti-inflammatory action.

Experimental Workflow for Solubility Enhancement

Workflow for Solubility Enhancement Testing start Start: Compound Precipitation prep_stock Prepare 10 mM Compound Stock in 100% DMSO start->prep_stock prep_buffers Prepare Assay Buffer with Varying Co-solvents & Concentrations prep_stock->prep_buffers add_compound Add Compound Stock to Buffers to Final Assay Concentration prep_buffers->add_compound mix Mix Thoroughly add_compound->mix observe Visual Inspection for Precipitation (Immediate & Timed) mix->observe test_assay Perform Assay Compatibility Test (e.g., enzyme activity, cell viability) observe->test_assay analyze Analyze Results & Select Optimal Conditions test_assay->analyze end End: Optimized Assay Conditions analyze->end

Caption: A systematic approach to identifying optimal solubility conditions.

References

Technical Support Center: Synthesis of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of benzoxazinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzoxazinone derivatives, offering potential causes and suggested solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in benzoxazinone synthesis can be attributed to several factors. Systematically investigating the following aspects can help improve your product yield:

  • Purity of Starting Materials: Impurities in your starting materials, such as anthranilic acid or the acylating agent, can lead to unwanted side reactions, consuming your reactants and lowering the yield of the desired product.

    • Solution: Ensure the purity of your starting materials by checking their melting point, or using techniques like NMR or chromatography. If necessary, purify the starting materials before use.

  • Reaction Conditions: Suboptimal reaction conditions are a common cause of low yields.

    • Solution: Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in the synthesis from anthranilic acids and orthoesters, reaction time is critical; shortening the reaction time can sometimes lead to the formation of an intermediate dihydro product instead of the desired benzoxazinone.[1]

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.

  • Side Product Formation: The formation of side products is a major reason for low yields. Common side products include dihydrobenzoxazinones and ring-opened amides.

    • Solution: Adjusting reaction conditions can minimize side product formation. For example, in syntheses using orthoesters, electron-donating groups on the anthranilic acid favor the formation of the desired benzoxazinone, while electron-withdrawing groups can favor the dihydro intermediate.[2]

Q2: I am observing a significant amount of a dihydrobenzoxazinone side product. How can I prevent its formation?

A2: The formation of 1,2-dihydro-4H-benzoxazin-4-ones is a common side reaction, particularly in syntheses involving the acid-catalyzed reaction of anthranilic acids with orthoesters.[1] Here’s how you can address this issue:

  • Reaction Time and Temperature: Incomplete elimination of alcohol from the intermediate can lead to the formation of the dihydro product.

    • Solution: Increasing the reaction time and/or temperature can promote the final elimination step to yield the desired benzoxazinone. For example, one study noted that a 24-hour reaction time yielded the dihydro intermediate, while extending it to 48 hours afforded the final benzoxazinone.[1]

  • Choice of Reagents: The nature of the substituents on your starting materials can influence the formation of the dihydro product.

    • Solution: If possible, choose starting materials with substituents that favor the elimination step. Electron-donating groups on the anthranilic acid generally favor the formation of the fully aromatic benzoxazinone.[2]

  • Oxidative Conditions: In some synthetic routes, the final step is an oxidation.

    • Solution: Ensure that your oxidizing agent is active and used in the correct stoichiometric amount. For syntheses that do not explicitly use an oxidant, ensuring an aerobic environment (unless otherwise specified) might facilitate the final aromatization.

Q3: My benzoxazinone product seems to be undergoing ring-opening. What causes this and how can I avoid it?

A3: The benzoxazinone ring is susceptible to nucleophilic attack, which can lead to ring-opening and the formation of amide or ester derivatives. This is a common side reaction, especially when nucleophiles are present in the reaction mixture or during workup.

  • Presence of Nucleophiles: Water, alcohols, or amines can act as nucleophiles and attack the electrophilic carbonyl carbon of the benzoxazinone ring.

    • Solution: Ensure that your reaction is carried out under anhydrous conditions if the synthesis is sensitive to water. Use dry solvents and reagents. During workup, avoid prolonged exposure to aqueous or alcoholic solutions, especially under basic or acidic conditions. If your synthesis involves amines as reagents or catalysts, carefully control the stoichiometry and reaction conditions to favor the desired cyclization over ring-opening.

  • Reaction with Amines to Form Quinazolinones: The ring-opening of benzoxazinones by amines is a common strategy for the synthesis of quinazolinones.

    • Solution: If quinazolinone formation is an undesired side reaction, minimize the presence of primary amines and control the reaction temperature. The reaction of benzoxazinones with amines is often promoted by heat.

Q4: I am having difficulty purifying my benzoxazinone derivative from the dihydro side product. What purification strategies are effective?

A4: The separation of benzoxazinone from its dihydro analog can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separating such closely related compounds.

    • Solution: Careful optimization of the eluent system is crucial. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) can improve separation. Using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase can also be effective for small-scale purifications.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification.

    • Solution: Experiment with different solvents or solvent mixtures to find a system where the desired benzoxazinone has significantly lower solubility than the dihydro impurity at a given temperature.

  • Chemical Conversion: In some cases, it might be possible to selectively convert the impurity to a more easily separable compound.

    • Solution: If the dihydrobenzoxazinone can be selectively oxidized to the desired benzoxazinone without affecting the rest of the molecule, this could be a viable strategy. This would require careful selection of the oxidizing agent and reaction conditions.

Data on Reaction Yields

The yield of benzoxazinone derivatives is highly dependent on the chosen synthetic method and reaction conditions. The following tables provide a summary of reported yields for different synthetic approaches to provide a comparative overview.

Table 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Aroyl Chlorides

Catalyst/ReagentSolventTemperatureTime (h)Yield (%)Reference
Pyridine (excess)PyridineRoom Temp.1~90[3]
Cyanuric Chloride/DMFChloroform/DMFRoom Temp.480-92[4]
TriethylamineChloroformRoom Temp.280 (intermediate)[5]

Table 2: Synthesis of 2-Substituted-4H-benzo[d][3][6]oxazin-4-ones from Anthranilic Acids and Orthoesters

OrthoesterMethodTemperature (°C)Time (h)Product(s)Yield (%)Reference
Triethyl orthobenzoateThermal (AcOH)10048Benzoxazinone75[2]
Triethyl orthobenzoateThermal (AcOH)10024Dihydro intermediate-[2]
Triethyl orthobutyrateThermal (AcOH)100-Inseparable mixture-[1]
Triethyl orthoformateMicrowave1001.5Benzoxazinone65[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride

This protocol is a classic method for the synthesis of 2-aryl-benzoxazinones.

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • Dissolve anthranilic acid (1 equivalent) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add benzoyl chloride (2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[7]

  • Pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to precipitate the product.[7]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in benzoxazinone synthesis.

Low_Yield_Troubleshooting start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_products Analyze for Side Products start->check_side_products check_workup Evaluate Workup & Purification start->check_workup impure Impure Starting Materials check_purity->impure TLC/NMR shows impurities suboptimal Suboptimal Conditions check_conditions->suboptimal Time, temp, solvent issues side_products Significant Side Products check_side_products->side_products NMR/MS confirms side products loss_during_workup Product Loss During Workup check_workup->loss_during_workup Low recovery after purification purify_reagents Purify Starting Materials impure->purify_reagents optimize_conditions Optimize Temp, Time, Solvent, Catalyst suboptimal->optimize_conditions modify_conditions Modify Conditions to Minimize Side Reactions side_products->modify_conditions optimize_workup Optimize Purification Protocol loss_during_workup->optimize_workup

Caption: A logical workflow for troubleshooting low yields.

Mechanism of Side Product Formation: Dihydrobenzoxazinone

This diagram illustrates the formation of the dihydrobenzoxazinone side product from the reaction of anthranilic acid with an orthoester.

Dihydrobenzoxazinone_Formation anthranilic_acid Anthranilic Acid intermediate1 Iminium Intermediate anthranilic_acid->intermediate1 orthoester Orthoester orthoester->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 - EtOH benzoxazinone Benzoxazinone (Desired Product) intermediate2->benzoxazinone - EtOH (Favored by longer reaction time/higher temp) dihydro Dihydrobenzoxazinone (Side Product) intermediate2->dihydro Incomplete Elimination

Caption: Formation of dihydrobenzoxazinone side product.

Signaling Pathway Inhibition by Benzoxazinone Derivatives

Certain benzoxazinone derivatives have been shown to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and kinases like HER2 and JNK.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K JNK JNK RTK->JNK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation JNK->Proliferation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->RTK Inhibition Benzoxazinone->PI3K Inhibition Benzoxazinone->mTOR Inhibition Benzoxazinone->JNK Inhibition

Caption: Inhibition of cancer signaling pathways.

References

Technical Support Center: Optimizing Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of benzoxazinone derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, alongside detailed experimental protocols and data to facilitate reaction optimization.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of benzoxazinones.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction duration.
Decomposition of starting materials or product at high temperatures.If TLC shows the formation of multiple unidentified spots (streaking), the reaction temperature might be too high. Try running the reaction at a lower temperature for a longer period.
Poor quality or wet reagents and solvents.Ensure all starting materials are pure and dry. Use anhydrous solvents, especially when using moisture-sensitive reagents like acyl chlorides and dehydrating agents.
Inefficient cyclization/dehydration agent.The choice of cyclizing agent is crucial. Acetic anhydride is commonly used, but for less reactive substrates, stronger agents like polyphosphoric acid or cyanuric chloride in DMF might be necessary.[1]
Presence of electron-withdrawing groups on the anthranilic acid.Electron-withdrawing groups on the anthranilic acid ring can decrease the nucleophilicity of the amino group, leading to lower yields.[2] In such cases, using a more potent catalyst or a stronger dehydrating agent may be beneficial.
Formation of Side Products (e.g., N-acylated anthranilic acid) Incomplete cyclization of the intermediate N-acylated anthranilic acid.This is common when using a 1:1 molar ratio of anthranilic acid to acylating agent (like benzoyl chloride) in pyridine. Using a 2:1 molar ratio of benzoyl chloride to anthranilic acid can drive the reaction to completion.[3][4]
Ring-opening of the benzoxazinone product.The benzoxazinone ring is susceptible to hydrolysis, especially in the presence of moisture or nucleophiles.[5] Ensure a completely dry reaction setup and quench the reaction carefully with non-aqueous workup if possible. During purification, avoid using nucleophilic solvents like methanol or ethanol if ring-opening is a concern.
Difficulty in Product Purification Presence of unreacted anthranilic acid.Anthranilic acid is soluble in aqueous bicarbonate solutions. Washing the organic extract with a saturated sodium bicarbonate solution can help remove unreacted anthranilic acid.[6]
Oily product that is difficult to crystallize.If the product oils out, try recrystallization from a different solvent system. A common technique is to dissolve the crude product in a good solvent (e.g., chloroform, ethyl acetate) and then add a poor solvent (e.g., hexane, petroleum ether) until turbidity is observed, followed by cooling.
Product is contaminated with the cyclizing agent or its byproducts.If using cyanuric chloride, washing the reaction mixture with a saturated solution of sodium bicarbonate can help remove its byproducts.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzoxazinone synthesis?

A1: The most common starting materials are anthranilic acids (2-aminobenzoic acids) and isatoic anhydrides.[8][9] Anthranilic acids are often reacted with acyl chlorides or acid anhydrides, while isatoic anhydrides can react with various reagents to form the benzoxazinone ring.[2][10]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a critical role in benzoxazinone synthesis. Pyridine is often used as both a solvent and a base to neutralize the HCl generated when using acyl chlorides.[11] Chloroform is another common solvent, particularly in reactions involving triethylamine as a base.[7] In some cases, polar aprotic solvents can be effective, and solvent-free conditions have also been reported to give good yields.[2] The optimal solvent will depend on the specific substrates and reagents being used.

Q3: My reaction with a substituted anthranilic acid is giving a very low yield. What can I do?

A3: Substituents on the anthranilic acid ring can significantly impact reactivity. Electron-withdrawing groups (e.g., -NO2) generally decrease the nucleophilicity of the amino group, making the initial acylation and subsequent cyclization more difficult, often resulting in lower yields.[2] To improve the yield, you could try using a more reactive acylating agent, a stronger cyclizing agent (e.g., polyphosphoric acid), or a catalyst to facilitate the reaction.

Q4: How can I prevent the hydrolysis of the benzoxazinone ring during the workup?

A4: The benzoxazinone ring is an ester and is susceptible to hydrolysis, especially under basic or acidic conditions with water present. To prevent this, ensure all your glassware is thoroughly dried, and use anhydrous solvents. During the workup, if possible, use a non-aqueous method. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately dry the organic layer over a drying agent like anhydrous magnesium sulfate or sodium sulfate.

Q5: What is the mechanism of benzoxazinone formation from anthranilic acid and an acyl chloride?

A5: The reaction proceeds in two main steps. First, the amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride, forming an N-acylated anthranilic acid intermediate. In the second step, this intermediate undergoes intramolecular cyclization, where the carboxylic acid group (often activated by a second mole of acyl chloride or a dehydrating agent) is attacked by the amide oxygen, followed by dehydration to form the benzoxazinone ring.[11][12]

Quantitative Data on Reaction Conditions

Optimizing reaction conditions is key to achieving high yields in benzoxazinone synthesis. The following tables summarize the effect of different parameters on the reaction outcome.

Table 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones using Cyanuric Chloride/DMF

EntryR-Group of Acyl ChlorideYield (%)Melting Point (°C)
1Phenyl85122-124
24-Bromophenyl89184-185
34-Nitrophenyl86202-204
42-Furyl78106-108
53-Furyl7989-91
6N-Phthaloylmethyl82261-263
Reaction Conditions: Anthranilic acid (3 mmol), Acyl chloride (3 mmol), Triethylamine (3.3 mmol) in Chloroform (10 mL), followed by Cyanuric chloride (3 mmol) in DMF (5 mL) at room temperature.[1]

Table 2: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride

MethodReaction ConditionsYield (%)
1Reflux in excess acetic anhydride at 130°C for 3 hours.100 (oily product)
2Reflux in excess acetic anhydride at 35-40°C for 50-55 min, followed by petroleum ether extraction.79
3Thermal annelation in ethanol at 85°C for 6 hours.95
Data compiled from multiple sources.[13][14]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride [11]

  • Dissolve anthranilic acid (0.05 mol) in 10 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (0.1 mol, 2 equivalents) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Quench the reaction by pouring the mixture into a beaker containing 100 mL of a saturated sodium bicarbonate solution and ice.

  • Stir the mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one. Expected yield: ~90%.

Protocol 2: One-Pot Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones using Cyanuric Chloride/DMF [1]

  • To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add the corresponding acyl chloride (3 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL).

  • Add the cyanuric chloride/DMF solution to the reaction mixture.

  • Continue stirring at room temperature for 4 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Pour the residue into a mixture of distilled water (20 mL) and ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 2-substituted-4H-3,1-benzoxazin-4-one.

Visualizing Reaction Pathways and Workflows

To better understand the synthesis process, the following diagrams illustrate a common synthetic pathway and a general experimental workflow.

G cluster_intermediate Intermediate cluster_product Product Anthranilic_Acid Anthranilic Acid N_Acyl_Intermediate N-Acylated Anthranilic Acid Anthranilic_Acid->N_Acyl_Intermediate Acylation (Base, Solvent) Acyl_Chloride Acyl Chloride Acyl_Chloride->N_Acyl_Intermediate Benzoxazinone Benzoxazinone N_Acyl_Intermediate->Benzoxazinone Cyclization/ Dehydration

Caption: Synthetic pathway for benzoxazinone from anthranilic acid.

G start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup addition Addition of Reagents (Solvent, Base, Reactants) setup->addition reaction Reaction (Stirring, Temperature Control) addition->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for benzoxazinone synthesis.

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectra of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. The provided data is based on predicted values and common spectral characteristics observed for structurally similar compounds, serving as a practical guide for spectral analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why do the aromatic protons in my ¹H NMR spectrum show complex and overlapping signals?

A1: The aromatic region of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is expected to show three distinct signals corresponding to H-5, H-7, and H-8. Due to their close proximity in chemical shifts and the nature of ortho- and meta-couplings, these signals can appear as overlapping multiplets, making direct assignment challenging.

  • Troubleshooting Tip: To resolve these signals, consider the following:

    • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) can increase signal dispersion and simplify the multiplets.

    • 2D COSY: A COSY (Correlation Spectroscopy) experiment is essential to identify which protons are coupled to each other. For instance, the signal for H-8 should show a correlation to H-7.

    • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the aromatic protons, potentially resolving the overlap.

Q2: How can I definitively assign the two methylene (CH₂) groups in the molecule?

A2: The molecule contains two methylene groups: the -CH₂-OH of the hydroxymethyl substituent and the O-CH₂-C=O group within the oxazine ring. Their chemical shifts might be close, leading to potential misassignment.

  • Troubleshooting Tip:

    • DEPT-135: A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment will show both methylene carbons as negative signals, confirming their identity as CH₂ groups.

    • HSQC: An HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate the protons of each methylene group to their directly attached carbon atoms.

    • HMBC: An HMBC (Heteronuclear Multiple Bond Correlation) experiment provides crucial long-range correlations. The protons of the hydroxymethyl group (-CH₂-OH) will show a correlation to the aromatic carbon C-6, while the protons of the oxazine methylene group will show correlations to the carbonyl carbon (C-3) and the aromatic carbon C-8a.

Q3: The signals for the -NH and -OH protons are broad or not visible. What could be the reason?

A3: The protons on heteroatoms like nitrogen (-NH) and oxygen (-OH) are exchangeable and can interact with residual water in the NMR solvent or with each other. This chemical exchange process often leads to signal broadening. In some cases, the signals can become so broad that they are indistinguishable from the baseline.

  • Troubleshooting Tip:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The exchangeable -NH and -OH protons will be replaced by deuterium, causing their signals to disappear from the spectrum. This is a definitive way to identify them.

    • Dry Solvent: Ensure that the deuterated solvent used is of high purity and has a low water content. Using a freshly opened ampule of solvent can minimize the presence of water.

    • Low Temperature: Running the experiment at a lower temperature can slow down the rate of chemical exchange, resulting in sharper signals for the -NH and -OH protons.

Q4: I suspect my sample is impure. How can NMR help in identifying the impurities?

A4: NMR is a powerful tool for assessing sample purity. The presence of unexpected signals in the ¹H or ¹³C NMR spectra is a clear indication of impurities.

  • Troubleshooting Tip:

    • Residual Solvents: Compare the chemical shifts of any unexpected signals with standard tables of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).

    • Starting Materials: If the synthesis of the compound is known, compare the spectrum with the NMR spectra of the starting materials to check for any unreacted precursors.

    • Integration: In the ¹H NMR spectrum, the relative integration of the signals from your compound should correspond to the number of protons. Any signals with integrations that do not fit the expected ratios may belong to an impurity.

    • 2D NMR: 2D NMR experiments like COSY and HSQC can help to identify the spin systems of impurities, making it easier to deduce their structures.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data and the expected 2D NMR correlations for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

Table 1: Predicted ¹H and ¹³C NMR Data

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₂-~4.6~67
3-C=O-~165
4-NH-~10.5 (broad)-
4a-C--~128
5-CH=~6.9~117
6-C--~132
7-CH=~6.8~118
8-CH=~7.0~115
8a-C--~142
9 (-CH₂OH)-CH₂-~4.5~63
10 (-CH₂OH)-OH~5.3 (broad)-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Expected Key 2D NMR Correlations

ExperimentProton (¹H)Correlated Atom(s)
COSY H-5H-7 (weak, meta)
H-7H-8
H-8H-7
H-9 (-CH₂)H-10 (-OH) (if not fully exchanged)
HSQC H-2C-2
H-5C-5
H-7C-7
H-8C-8
H-9C-9
HMBC H-2C-3, C-8a
H-5C-4a, C-7
H-7C-5, C-8a, C-6
H-8C-4a, C-6
H-9C-5, C-6, C-7
NH (H-4)C-3, C-4a, C-5, C-8a

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Weighing: Accurately weigh approximately 5-10 mg of the solid 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and slow down the exchange of NH and OH protons.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS). For most modern spectrometers, the residual solvent peak can be used for referencing.

2. Acquisition of 1D and 2D NMR Spectra

  • Tuning and Shimming: Insert the NMR tube into the spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity and obtain sharp signals.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Load the standard parameter sets for each 2D experiment.

    • Adjust the spectral widths in both dimensions to encompass all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and total experiment time. Follow the spectrometer's standard protocols for good quality 2D spectra.

Visualizations

COSY_Correlations cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic & Hydroxyl H8 H-8 (~7.0 ppm) H7 H-7 (~6.8 ppm) H8->H7 J_ortho H5 H-5 (~6.9 ppm) H5->H7 J_meta (weak) H9 H-9 (-CH2OH, ~4.5 ppm) H10 H-10 (-OH, ~5.3 ppm) H9->H10 J_coupling

Caption: Expected COSY correlations for key protons.

HMBC_Correlations H2 H-2 C3 C-3 (C=O) H2->C3 C8a C-8a H2->C8a H5 H-5 C4a C-4a H5->C4a C7 C-7 H5->C7 H7 H-7 C5 C-5 H7->C5 C6 C-6 H7->C6 H7->C8a H8 H-8 H8->C4a H8->C6 H9 H-9 (-CH2OH) H9->C5 H9->C6 H9->C7 H4 NH (H-4) H4->C3 H4->C4a H4->C5 H4->C8a

Caption: Key long-range HMBC correlations for structural elucidation.

NMR_Workflow A Acquire 1D NMR (¹H, ¹³C, DEPT-135) B Identify Proton & Carbon Signals (Chemical Shift, Integration, Multiplicity) A->B C Acquire 2D COSY (Identify H-H couplings) B->C D Resolve Aromatic & Aliphatic Spin Systems C->D E Acquire 2D HSQC (Correlate Protons to Attached Carbons) D->E F Assign CH, CH₂, CH₃ Groups E->F G Acquire 2D HMBC (Identify long-range H-C correlations) F->G H Confirm Connectivity & Assign Quaternary Carbons G->H I Final Structure Verification H->I

Caption: Logical workflow for complete NMR spectral assignment.

Preventing degradation of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in solution. Due to limited specific stability data for this compound in publicly available literature, this guide focuses on general best practices for handling related benzoxazinone compounds and outlines a systematic approach to identifying and mitigating potential degradation in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one solutions.

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of the compound in the stock solution or experimental buffer.1. Prepare fresh solutions: Whenever possible, prepare solutions immediately before use. 2. Optimize storage conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil. 3. Evaluate solvent stability: The compound may be unstable in certain solvents. If using aqueous buffers, be mindful of the pH. For organic solvents, ensure they are anhydrous and free of contaminants.
Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). The compound is degrading into one or more new chemical entities.1. Characterize degradation products: If possible, use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of the degradation products. This can provide insights into the degradation pathway. 2. Perform a forced degradation study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to understand its degradation profile. This can help in developing a stability-indicating analytical method.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.1. Check solubility limits: Ensure the concentration of the compound does not exceed its solubility in the chosen solvent or buffer. 2. Adjust pH: The solubility of the compound may be pH-dependent. Determine the optimal pH range for solubility and stability. 3. Consider a different solvent system: If solubility in aqueous buffers is an issue, consider preparing a concentrated stock in an organic solvent like DMSO or ethanol and diluting it into the aqueous buffer immediately before the experiment. Be mindful of the final concentration of the organic solvent in your assay.
Discoloration of the solution. Degradation can sometimes lead to the formation of colored byproducts.1. Visual inspection: Always visually inspect solutions before use. Any change in color is a potential indicator of degradation. 2. UV-Vis spectroscopy: Monitor the UV-Vis spectrum of the solution over time. A change in the spectrum can indicate chemical changes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in solution?

A1: Based on the behavior of related benzoxazinone compounds, the primary factors influencing stability in solution are likely to be:

  • pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the lactam ring or other functional groups.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Enzymatic activity: In biological media, enzymes such as esterases or oxidases could potentially metabolize the compound.

Q2: What is the recommended solvent for preparing stock solutions?

A2: For long-term storage, it is generally recommended to prepare concentrated stock solutions in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solutions should be stored at low temperatures (e.g., -20°C or -80°C) in small aliquots.

Q3: How can I determine the stability of the compound in my specific experimental buffer?

A3: To assess the stability in your experimental buffer, you can perform a time-course experiment. Prepare the compound in your buffer and incubate it under the same conditions as your experiment (e.g., temperature, lighting). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a suitable analytical method, such as HPLC, to quantify the amount of the compound remaining.

Q4: Are there any known degradation products of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one?

A4: While specific degradation products for this exact compound are not well-documented in the literature, related benzoxazinoids are known to degrade into benzoxazolinones and aminophenoxazines.[1] It is plausible that 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one could undergo similar transformations.

Q5: What are the ideal storage conditions for solutions of this compound?

A5: To maximize stability, solutions should be:

  • Stored at low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or by wrapping the container in foil.

  • Stored in tightly sealed containers to prevent solvent evaporation and contamination.

  • Aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh a precise amount of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one solid.

  • Dissolve the solid in a minimal amount of a suitable anhydrous organic solvent (e.g., DMSO or ethanol) to achieve a high concentration (e.g., 10-50 mM).

  • Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but care should be taken to avoid thermal degradation.

  • Dispense the stock solution into small, single-use aliquots in amber vials.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Stability Assessment in an Aqueous Buffer
  • Prepare a fresh solution of the compound in the aqueous buffer of interest at the final experimental concentration.

  • Divide the solution into multiple amber vials, one for each time point.

  • Incubate the vials under the conditions of your experiment (e.g., 37°C in an incubator).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial.

  • Immediately analyze the sample using a validated analytical method (e.g., HPLC-UV) to quantify the concentration of the parent compound.

  • Plot the concentration of the compound as a function of time to determine its stability profile under your experimental conditions.

Data Presentation

The following table provides an illustrative example of how to present stability data. Note: The data below is hypothetical and should be replaced with your experimental findings.

Table 1: Illustrative Stability of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in Different Buffers at 37°C

Time (hours)Remaining Compound in PBS (pH 7.4) (%)Remaining Compound in Acetate Buffer (pH 5.0) (%)Remaining Compound in Tris Buffer (pH 8.5) (%)
0100100100
298.599.195.2
496.298.589.8
891.797.278.1
2475.392.555.4

Visualizations

degradation_pathway parent 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation parent->oxidation [O] photolysis Photolysis (UV/Light Exposure) parent->photolysis product1 Ring-Opened Product hydrolysis->product1 product2 Oxidized Derivative oxidation->product2 product3 Photodegradation Product photolysis->product3

Caption: Potential degradation pathways for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Testing cluster_analysis Analysis prep_stock Prepare Concentrated Stock (e.g., in DMSO) prep_working Dilute to Working Concentration in Experimental Buffer prep_stock->prep_working incubate Incubate under Experimental Conditions prep_working->incubate sampling Collect Aliquots at Time Points incubate->sampling analysis Analyze by HPLC-UV/MS sampling->analysis quantify Quantify Remaining Compound analysis->quantify end end quantify->end Determine Degradation Rate

Caption: Workflow for assessing the stability of the compound in solution.

troubleshooting_logic cluster_solutions Mitigation Strategies start Inconsistent Experimental Results? check_stability Is the compound stable in your solution? start->check_stability yes_stable Problem is likely not compound degradation. Investigate other experimental variables. check_stability->yes_stable Yes no_unstable Compound is degrading. check_stability->no_unstable No fresh_solution Prepare Fresh Solutions no_unstable->fresh_solution optimize_storage Optimize Storage Conditions (Temp, Light, Aliquots) no_unstable->optimize_storage change_buffer Modify Buffer pH no_unstable->change_buffer change_solvent Use a Different Solvent System no_unstable->change_solvent

References

Technical Support Center: Troubleshooting Cell Viability Assays with Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting cell viability assays involving benzoxazinone compounds. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and data summaries to ensure the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise when working with benzoxazinone compounds in cell-based assays.

Q1: My benzoxazinone compound has known antioxidant properties. How can this affect my MTT, XTT, or Resazurin assay results?

A1: Benzoxazinone compounds can possess antioxidant properties which may lead to interference in cell viability assays that rely on redox reactions.[1][2] Assays like MTT, XTT, and Resazurin measure cell viability by evaluating the metabolic reduction of a substrate (e.g., tetrazolium salt) into a colored formazan product or a fluorescent product (resorufin).[3][4] If your benzoxazinone compound has reducing potential, it can directly reduce the assay reagent, leading to a false positive signal and an overestimation of cell viability.[3][5]

To mitigate this, it is crucial to run a cell-free control. This involves adding the benzoxazinone compound to the assay medium without cells and measuring the signal.[6] A significant signal in the cell-free control indicates direct chemical interference with the assay reagent.[7] In such cases, consider using an alternative viability assay that does not rely on redox chemistry, such as the Crystal Violet Staining (CVS) assay or an ATP-based assay like CellTiter-Glo®.[8]

Q2: I am observing a U-shaped or biphasic dose-response curve in my cell viability assay. What could be the cause?

A2: A U-shaped or biphasic dose-response curve, where you observe higher viability at intermediate concentrations and lower viability at high and low concentrations, can be caused by several factors when testing benzoxazinone compounds. At high concentrations, the compound may precipitate out of the solution, which can interfere with optical density readings.[9] Alternatively, the compound itself could directly interact with the assay reagent, leading to a false signal. It is also possible that at lower concentrations, certain benzoxazinone derivatives might exhibit pro-survival or antioxidant effects, while at higher concentrations, cytotoxic effects become dominant.[10]

Q3: My compound is precipitating in the culture medium during the experiment. How can I address this solubility issue?

A3: Poor solubility of test compounds is a common issue in cell-based assays.[11] If you observe precipitation, first visually inspect the wells of your microplate. Consider lowering the highest concentration of the compound in your dose-response curve. You can also try incorporating a small percentage of a solubilizing agent like DMSO, ensuring that the final concentration is not toxic to the cells and that appropriate solvent controls are included in your experimental setup.[9]

Q4: I'm seeing high background signals in my fluorescence-based assays. What are the possible reasons?

A4: High background signals in fluorescence-based assays can be attributed to several factors. The benzoxazinone compound itself may be autofluorescent at the excitation and emission wavelengths used in your assay.[12][13] To check for this, measure the fluorescence of the compound in the assay buffer alone. If autofluorescence is confirmed, you may need to switch to a different fluorescent dye with a non-overlapping spectral profile.[14] Another potential cause is non-specific binding of the compound to the microplate or other assay components.[13] Including a non-ionic detergent like Tween-20 (typically at 0.01-0.05%) in the assay buffer can help reduce this non-specific binding.[13]

Q5: How can I confirm that the observed decrease in cell viability is due to apoptosis and not necrosis?

A5: To distinguish between apoptosis and necrosis, the Annexin V/Propidium Iodide (PI) assay is a widely used method.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14] Therefore, by using flow cytometry:

  • Live cells will be negative for both Annexin V and PI.

  • Early apoptotic cells will be positive for Annexin V and negative for PI.

  • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Some benzoxazinone derivatives have been shown to induce apoptosis through the activation of caspases, such as caspase-3 and caspase-7.[15][17]

Section 2: Troubleshooting Specific Assays

Tetrazolium-Based Assays (MTT, XTT, MTS)

Problem: You are observing inconsistent results, or your treated wells show higher viability than expected, especially at high compound concentrations.

Troubleshooting Workflow:

G A Inconsistent / High Viability Readings B Run Cell-Free Control: Compound + Media + Assay Reagent A->B C Is there a color change / signal increase? B->C D YES: Direct chemical interference C->D  Yes E NO: Interference is unlikely C->E No F Switch to non-redox assay (e.g., Crystal Violet, ATP-based) D->F G Check for Compound Precipitation E->G H Is precipitation visible? G->H I YES: Solubility Issue H->I  Yes J NO: Issue is elsewhere H->J No K Lower compound concentration or use solubilizing agent I->K L Review Experimental Protocol: - Cell seeding density - Incubation times - Reagent preparation J->L

Troubleshooting flowchart for tetrazolium-based assays.
Annexin V/PI Apoptosis Assays

Problem: Your flow cytometry data shows a high percentage of double-positive (late apoptotic/necrotic) cells in your untreated control group, or there is no clear separation between cell populations.

Troubleshooting Workflow:

G A High Necrosis in Control / Poor Population Separation B Check Cell Health & Handling A->B C Are cells over-confluent or handled harshly? B->C D YES: Cell stress issue C->D  Yes E NO: Handling is gentle C->E No F Use log-phase cells Handle gently (pipetting, centrifugation) D->F G Review Staining Protocol E->G H Was EDTA used during cell detachment? G->H I YES: Assay interference H->I  Yes J NO: EDTA was not used H->J No K Use trypsin without EDTA Annexin V binding is Ca2+-dependent I->K L Optimize Flow Cytometer Settings J->L M Are compensation and gating set correctly? L->M N NO: Incorrect setup M->N  No O YES: Setup is correct M->O Yes P Use single-stain controls to set compensation and unstained cells for gating N->P

Troubleshooting workflow for Annexin V/PI apoptosis assays.

Section 3: Data and Protocols

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various benzoxazinone derivatives against different human cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity (IC₅₀ in µM) of Benzoxazinone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeHuh-7 (Liver)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference
Series c5 28.48>50>50-[15]
Series c14 32.60>50>50-[15]
Series c16 31.87>50>50-[15]
Series c18 19.05>50>50-[15]
Hybrid 9 -4.06--[18]
Hybrid 12 -3.39-5.20[18]

Table 2: Cytotoxicity (IC₅₀ in µg/mL) of Benzoxazinone Derivatives

Compound/DerivativeHep-G2 (Liver)SW (Cell Line Unspecified)Reference
5a 3.12-[19]
6a 3.12-[19]
8a 3.12-[19]
17a 6.25Best Cytotoxicity[19]
18a -Best Cytotoxicity[19]
Experimental Protocols
3.2.1 Protocol for MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability.[6][20]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the benzoxazinone compound (and solvent controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Mix gently on a plate shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell-Free Control: In parallel, prepare wells containing media and the compound but no cells to check for direct reduction of MTT by the compound.[7]

3.2.2 Protocol for Annexin V-FITC/PI Apoptosis Assay

This protocol provides a general workflow for detecting apoptosis by flow cytometry.[15][16]

  • Cell Treatment: Culture cells in 6-well plates and treat them with the benzoxazinone compound at the desired concentrations for the specified time. Include an untreated control group.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, EDTA-free cell dissociation solution.[14][22] Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Be sure to include single-stain controls for proper compensation.[14]

Section 4: Mechanistic Insights

Apoptosis Signaling Pathway

Several studies indicate that benzoxazinone derivatives can induce apoptosis in cancer cells by modulating key signaling pathways.[15][17] The diagram below illustrates a generalized pathway by which these compounds may exert their effects.

G cluster_0 Cellular Stress / DNA Damage Benzoxazinone Benzoxazinone Compound p53 p53 Upregulation Benzoxazinone->p53 Induces DNA_Damage DNA Damage (e.g., Topo II Inhibition) Benzoxazinone->DNA_Damage Causes Caspase3 Caspase-3 Activation p53->Caspase3 Activates DNA_Damage->p53 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Generalized apoptosis pathway induced by benzoxazinones.

Some benzoxazinone derivatives have been shown to cause an increase in the expression of p53 and caspase-3.[17] Additionally, certain compounds can inhibit topoisomerase II, leading to DNA damage and cell cycle arrest, which can also trigger apoptosis.[17] Another mechanism involves the induction of DNA damage, evidenced by the upregulation of γ-H2AX, which in turn triggers apoptosis via increased caspase-7 expression.[15]

References

Technical Support Center: Enhancing the Selectivity of 2H-benzo[b]oxazin-3(4H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with 2H-benzo[b]oxazin-3(4H)-one based inhibitors. Our goal is to help you overcome common challenges and enhance the selectivity of your compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question Possible Cause Suggested Solution
My inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason? Poor cell permeability of the inhibitor.- Modify the inhibitor structure to improve its physicochemical properties, such as lipophilicity and molecular weight. - Consider prodrug strategies to enhance cell uptake.[1]
The target is not expressed or is at very low levels in the cell line used.- Verify target expression in your cell model using techniques like Western blotting.[1]
The inhibitor is being actively transported out of the cell by efflux pumps.- Co-incubate with known efflux pump inhibitors to see if the potency of your compound increases.
I am observing significant off-target effects with my inhibitor. How can I improve its selectivity? The inhibitor is binding to unintended targets with similar active sites.- Perform kinome-wide selectivity profiling to identify potential off-targets.[1] - Use structure-activity relationship (SAR) data to guide modifications to the benzoxazinone scaffold that increase affinity for the intended target and decrease affinity for off-targets. For example, replacing a naphthyl moiety with benzene-fused heterocycles has been shown to improve trypsin selectivity in Factor Xa inhibitors.[2]
The inhibitor concentration used is too high, leading to non-specific interactions.- Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing widespread off-target effects.[1]
My synthesis of the 2H-benzo[b]oxazin-3(4H)-one derivative is resulting in low yields and multiple byproducts. The reaction conditions are not optimized.- Screen different solvents, temperatures, and catalysts. For instance, a one-pot chemoselective synthesis of 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives can be achieved using DBU in an ionic liquid.[4]
The starting materials are impure.- Ensure the purity of your starting materials, such as anthranilic acid and substituted benzoyl chlorides, using appropriate analytical techniques (e.g., NMR, mass spectrometry).[5][6]
I am having difficulty interpreting the results of my inhibitor selectivity assays. The assay format is not suitable for your inhibitor.- For irreversible inhibitors, it is crucial to use kinetic methods that can determine both KI and kinact values, such as continuous assays or time-dependent IC50 assays.[7]
The experimental controls are inadequate.- Always include appropriate positive and negative controls in your assays. For cellular assays, using a structurally unrelated inhibitor for the same target can help confirm on-target effects.[1]

Frequently Asked Questions (FAQs)

Here are answers to some common questions about working with 2H-benzo[b]oxazin-3(4H)-one based inhibitors.

Q1: What are the key structural features of the 2H-benzo[b]oxazin-3(4H)-one scaffold that I can modify to improve selectivity?

A1: The 2H-benzo[b]oxazin-3(4H)-one scaffold offers several positions for modification to enhance selectivity. Structure-activity relationship (SAR) studies have shown that substituents on the benzene ring and the phenyl group can significantly influence inhibitory potential and selectivity.[5][6] For example, introducing different functional groups at the 7-position of the benzoxazinone core, such as 1,2,3-triazoles, has been explored to modulate the anticancer activity of these compounds.[3][8]

Q2: How can I determine the selectivity profile of my inhibitor?

A2: A comprehensive approach to determining inhibitor selectivity involves a combination of in vitro and cellular assays. A common starting point is to screen your inhibitor against a large panel of kinases (kinome profiling) to identify potential off-targets.[9] Cellular target engagement assays can then be used to confirm that the inhibitor is interacting with the intended target in a cellular context.

Q3: My inhibitor has a high IC50 value. What does this indicate and how can I improve it?

A3: A high IC50 value indicates that a higher concentration of the inhibitor is required to achieve 50% inhibition of the target's activity, suggesting lower potency. To improve potency, you can use SAR data to guide the synthesis of new derivatives with modifications expected to increase binding affinity. For instance, studies on α-chymotrypsin inhibitors showed that the presence of a fluoro group on the phenyl substituent increased inhibitory potential.[5][6]

Q4: What are some common targets of 2H-benzo[b]oxazin-3(4H)-one based inhibitors?

A4: The 2H-benzo[b]oxazin-3(4H)-one scaffold has been utilized to develop inhibitors for a variety of targets, including enzymes involved in cancer and thrombosis. Some notable examples include Factor Xa[2], PI3K/mTOR[10], CDK9[11], α-chymotrypsin[5][6], and protoporphyrinogen IX oxidase (PPO)[12].

Q5: Are there any known liabilities associated with the 2H-benzo[b]oxazin-3(4H)-one scaffold?

A5: While the 2H-benzo[b]oxazin-3(4H)-one scaffold is a valuable starting point for inhibitor design, some derivatives may exhibit off-target effects or poor pharmacokinetic properties. It is essential to perform thorough profiling of your compounds to identify and mitigate any potential liabilities. For example, assessing cytotoxicity in non-cancerous cell lines can provide insights into potential toxicity.[5][6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various 2H-benzo[b]oxazin-3(4H)-one derivatives against different targets.

Table 1: Inhibitory Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
c5Huh-7 (Liver Cancer)28.48[8]
c14Huh-7 (Liver Cancer)32.60[8]
c16Huh-7 (Liver Cancer)31.87[8]
c18Huh-7 (Liver Cancer)19.05[8]
14bA549 (Lung Cancer)7.59[3]
14cA549 (Lung Cancer)18.52[3]
8d-1Hela (Cervical Cancer)1.35[3]
8d-1A549 (Lung Cancer)1.22[3]

Table 2: Inhibitory Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives against Specific Enzymes

CompoundTarget EnzymeIC50Reference
8d-1PI3Kα0.63 nM[3][10]
7aADP-induced platelet aggregation10.14 µmol/L[13]
7b-gADP-induced platelet aggregation10.14-18.83 µmol/L[13]
BONC-001Human Topoisomerase I8.34 mM[14]
BONC-013Human Topoisomerase I0.0006 mM[14]

Visualizations

The following diagrams illustrate key concepts and workflows related to the development of 2H-benzo[b]oxazin-3(4H)-one based inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cellular Evaluation cluster_optimization Lead Optimization synthesis Synthesis of 2H-benzo[b]oxazin-3(4H)-one Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical_assay Biochemical Assay (Primary Target) characterization->biochemical_assay selectivity_panel Selectivity Profiling (e.g., Kinome Panel) biochemical_assay->selectivity_panel cell_potency Cell-Based Potency Assay selectivity_panel->cell_potency target_engagement Target Engagement Assay cell_potency->target_engagement off_target_validation Off-Target Validation target_engagement->off_target_validation sar_analysis SAR Analysis off_target_validation->sar_analysis adme_tox ADME/Tox Profiling sar_analysis->adme_tox adme_tox->synthesis Iterative Design pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Benzoxazinone 4-phenyl-2H-benzo[b][1,4] oxazin-3(4H)-one (e.g., 8d-1) Benzoxazinone->PI3K inhibits troubleshooting_logic start Unexpected Result in Cellular Assay check_potency High Potency in Biochemical Assay? start->check_potency check_permeability Assess Cell Permeability check_potency->check_permeability Yes low_potency Low Biochemical Potency check_potency->low_potency No check_target_expression Verify Target Expression check_permeability->check_target_expression check_efflux Investigate Efflux Pumps check_target_expression->check_efflux revisit_synthesis Re-evaluate Compound Structure/Purity check_efflux->revisit_synthesis optimize_scaffold Optimize Scaffold for Increased Potency low_potency->optimize_scaffold

References

Technical Support Center: Scaling Up the Synthesis of 6-(Hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one?

A1: The most common synthetic routes start from either 2-amino-5-(hydroxymethyl)benzoic acid or 4-hydroxy-3-aminobenzyl alcohol. The choice of starting material will dictate the subsequent reaction steps and conditions.

Q2: What are the critical reaction parameters to monitor during scale-up?

A2: When scaling up the synthesis, it is crucial to carefully monitor and control temperature, reaction time, the rate of reagent addition, and agitation. Inconsistent temperature control can lead to the formation of side products, while inadequate mixing can result in localized concentration gradients and incomplete reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for routine reaction monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1][2] Samples can be taken from the reaction mixture at regular intervals to track the consumption of starting materials and the formation of the desired product.

Q4: What are the typical yields and purity I can expect?

A4: Yields and purity are highly dependent on the specific synthetic route, reaction conditions, and purification methods. With optimized protocols, yields in the range of 70-85% and purity exceeding 98% (as determined by HPLC) are achievable.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Monitor the reaction by TLC or HPLC to confirm completion. Extend the reaction time if necessary. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. 3. Optimize the reaction temperature. A lower temperature may be required to prevent degradation, even if it prolongs the reaction time. 4. Re-evaluate the purification method. Consider alternative solvents for recrystallization or different stationary/mobile phases for column chromatography.
Formation of Side Products (e.g., Ring-Opened Amide) 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reagents.1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Lower the reaction temperature to minimize side reactions. 3. Carefully control the addition of reagents to maintain the correct stoichiometric ratios throughout the reaction.
Difficulty in Product Purification 1. Co-elution of impurities with the product during column chromatography. 2. Product is an oil or does not crystallize easily. 3. Presence of colored impurities.1. Optimize the chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) or try a different stationary phase. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or using a different solvent system. If it remains an oil, consider purification by preparative HPLC. 3. Treat the crude product with activated carbon to remove colored impurities before the final purification step.
Inconsistent Results on Scale-Up 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing in larger volumes. 3. Slower rate of reagent addition at a larger scale.1. Use a jacketed reactor with a temperature control unit to ensure uniform heating or cooling. 2. Employ an overhead mechanical stirrer to ensure efficient mixing in larger reaction volumes. 3. Adjust the rate of addition to be proportional to the increased scale to maintain similar reaction concentrations and temperature profiles.

Experimental Protocols

Synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one from 2-Amino-5-(hydroxymethyl)benzoic Acid

This protocol is a representative method and may require optimization for specific laboratory conditions and scale.

Materials:

  • 2-Amino-5-(hydroxymethyl)benzoic acid

  • Chloroacetyl chloride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Chloroacetylation:

    • To a stirred suspension of 2-amino-5-(hydroxymethyl)benzoic acid (1 equivalent) and anhydrous sodium carbonate (2.5 equivalents) in anhydrous acetone, add chloroacetyl chloride (1.1 equivalents) dropwise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Extraction:

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-(chloroacetyl) intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate in a suitable high-boiling point solvent (e.g., DMF or DMSO).

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2 equivalents).

    • Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Purification:

    • After cooling, pour the reaction mixture into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Reaction Parameters and Outcomes for Scale-Up Synthesis

Scale (g) Starting Material Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC, %)
12-Amino-5-(hydroxymethyl)benzoic acidAcetone/DMF25 / 9014 / 58298.5
102-Amino-5-(hydroxymethyl)benzoic acidAcetone/DMF25 / 9016 / 67898.2
502-Amino-5-(hydroxymethyl)benzoic acidAcetone/DMF25 / 9518 / 77597.9

Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Purification start 2-Amino-5-(hydroxymethyl)benzoic acid + Chloroacetyl chloride reaction1 Reaction in Acetone with Na₂CO₃ at 0-25°C start->reaction1 intermediate Crude N-(chloroacetyl) intermediate reaction1->intermediate reaction2 Reaction in DMF with K₂CO₃ at 80-100°C intermediate->reaction2 crude_product Crude Product reaction2->crude_product purification Column Chromatography or Recrystallization crude_product->purification final_product 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one purification->final_product

Caption: Synthetic workflow for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

troubleshooting_logic start Low Product Yield? check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_temp Review Reaction Temperature check_completion->check_temp Yes extend_time Extend Reaction Time incomplete->extend_time success Yield Improved extend_time->success temp_high Temperature Too High? check_temp->temp_high degradation Product Degradation temp_high->degradation Yes check_purification Evaluate Purification Method temp_high->check_purification No lower_temp Lower Reaction Temperature degradation->lower_temp lower_temp->success inefficient_purification Inefficient Purification check_purification->inefficient_purification optimize_purification Optimize Purification inefficient_purification->optimize_purification optimize_purification->success

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-(Hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological activities of analogs of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, with a focus on anticancer and anti-inflammatory properties based on available experimental data. While direct comparative studies including the 6-(hydroxymethyl) analog are limited in the current literature, this guide synthesizes findings on related 6-substituted derivatives to provide insights into the structure-activity relationships at this position.

General Structure of Compared Analogs

The core structure of the compared compounds is the 2H-benzo[b]oxazin-3(4H)-one ring system, with variations at the 6-position.

Caption: General chemical structure of the compared 6-substituted analogs.

Anticancer Activity

Derivatives of 2H-benzo[b]oxazin-3(4H)-one have been investigated for their potential as anticancer agents. Notably, a series of 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have demonstrated the ability to suppress the growth of A549 lung cancer cells.[3][4][5][6] The mechanism of action for some of these compounds involves the induction of autophagy and cell cycle arrest.[3][4]

Quantitative Data: Anticancer Activity
Compound IDSubstitution at 6-positionCell LineIC₅₀ (µM)Reference
3a CinnamoylA5493.29[5]
3b 4-MethylcinnamoylA5494.12[5]
3c 4-MethoxycinnamoylA5495.67[5]
3d 4-ChlorocinnamoylA5496.34[5]
14b 1,2,3-Triazole derivativeA5497.59 ± 0.31[6]
14c 1,2,3-Triazole derivativeA54918.52 ± 0.59[6]

Note: Data for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is not available in the cited literature.

Anti-inflammatory Activity

The 2H-benzo[b]oxazin-3(4H)-one scaffold has also been explored for its anti-inflammatory potential. For instance, 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one has been utilized as a key intermediate in the synthesis of novel compounds with anti-inflammatory properties.[7][8] These derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells, indicating their potential for treating neuroinflammatory conditions.[8]

Quantitative Data: Anti-inflammatory Activity
Compound IDSubstitution at 6-positionAssayInhibition of NO Production (%) at 10 µMReference
e2 Amide-linked 1,2,3-triazoleLPS-induced NO in BV-2 cells68.3 ± 3.1[8]
e16 Amide-linked 1,2,3-triazoleLPS-induced NO in BV-2 cells72.5 ± 2.8[8]
e20 Amide-linked 1,2,3-triazoleLPS-induced NO in BV-2 cells65.9 ± 3.5[8]
Resveratrol (Positive Control)LPS-induced NO in BV-2 cells58.0 ± 2.5[8]

Note: Data for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is not available in the cited literature.

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, the benzoxazinone core is associated with a variety of other biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown activity against various bacterial and fungal strains.[9][10]

  • Platelet Aggregation Inhibition : Some analogs have been found to inhibit platelet aggregation induced by ADP.[1]

Experimental Protocols

Synthesis of 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives[3][4]

A mixture of 6-acetyl-2H-benzo[b][1][2]oxazin-3(4H)-one and an appropriate aromatic aldehyde is dissolved in ethanol. An aqueous solution of sodium hydroxide is then added dropwise, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is poured into ice water and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final product.

In Vitro Anticancer Activity (MTT Assay)[11]
  • Cell Seeding : Human cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated further.

  • Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation : The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

G cluster_workflow Experimental Workflow: In Vitro Anticancer Assay A Seed Cancer Cells in 96-well plate B Treat cells with Benzoxazinone Analogs A->B C Incubate for 24-48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add DMSO to dissolve Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A typical workflow for evaluating in vitro anticancer activity.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)[8]
  • Cell Culture : BV-2 microglial cells are cultured in an appropriate medium.

  • Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment : The cells are pre-treated with the test compounds for a certain period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection : After incubation, the cell culture supernatant is collected.

  • Griess Reaction : The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Calculation : The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control group.

Signaling Pathway

The anticancer activity of some 6-substituted benzoxazinone derivatives has been linked to the induction of autophagy and cell cycle arrest. The anti-inflammatory effects of other analogs are associated with the inhibition of pro-inflammatory mediators like nitric oxide.

G cluster_pathway Proposed Biological Action of 6-Substituted Benzoxazinones cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity A 6-Cinnamoyl-Benzoxazinone B Induction of Autophagy A->B C Cell Cycle Arrest A->C D Inhibition of Cancer Cell Growth B->D C->D E 6-Amido-Benzoxazinone Analog G Inhibition of Nitric Oxide Production E->G F LPS-activated Microglia F->G H Reduction of Inflammation G->H

Caption: Potential mechanisms of action for different 6-substituted analogs.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2H-Benzo[b]oxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2H-benzo[b]oxazin-3(4H)-one core structure represents a privileged scaffold with a remarkable breadth of biological activities. This guide provides a comparative analysis of its derivatives, summarizing key structure-activity relationships (SAR) across various therapeutic targets, supported by experimental data and detailed protocols.

The inherent structural features of the 2H-benzo[b]oxazin-3(4H)-one moiety, including its rigid bicyclic system and hydrogen bonding capabilities, make it an attractive starting point for the design of novel therapeutic agents. Modifications at various positions of the benzoxazinone ring have led to the discovery of potent inhibitors of key biological targets implicated in cancer, inflammation, and thrombosis. This guide will delve into the SAR of these derivatives, offering a clear comparison of their performance as anticancer agents, kinase inhibitors, and antiplatelet compounds.

Comparative Analysis of Biological Activities

The biological evaluation of 2H-benzo[b]oxazin-3(4H)-one derivatives has revealed their potential in several therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their activity.

Anticancer Activity

Derivatives of 2H-benzo[b]oxazin-3(4H)-one have demonstrated significant cytotoxic effects against a range of cancer cell lines. The substitutions on the benzoxazinone core play a crucial role in determining their potency and selectivity.

Table 1: Anticancer Activity of 2H-Benzo[b]oxazin-3(4H)-one Derivatives

Compound IDR GroupCell LineIC50 (µM)Reference
9c Imidazole derivative with a para-CF3 substituted benzene ring at C-2MV4-11 (Leukemia)Potent[1]
7f (Structure not specified in abstract)HCT-116, MDA-MB-231, SNU638Potent[2]
14b 1,2,3-triazole linkedA549 (Lung)7.59 ± 0.31[3]
14c 1,2,3-triazole linkedA549 (Lung)18.52 ± 0.59[3]
c5 1,2,3-triazole at 7-positionHuh-7 (Liver)28.48
c18 1,2,3-triazole at 7-positionHuh-7 (Liver)19.05

Note: This table presents a selection of data from the cited literature. For complete structural details, please refer to the original publications.

The SAR for anticancer activity suggests that the introduction of heterocyclic moieties, such as imidazole and triazole rings, can significantly enhance potency. For instance, an imidazole derivative with a para-trifluoromethylphenyl group at the C-2 position was identified as a potent anti-leukemic agent.[1] Furthermore, linking 1,2,3-triazole moieties has been a successful strategy in developing derivatives with notable activity against lung and liver cancer cell lines.[3]

Kinase Inhibition

A significant area of investigation for 2H-benzo[b]oxazin-3(4H)-one derivatives is their activity as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and CDK9 signaling pathways, which are critical for cancer cell proliferation and survival.

Table 2: Kinase Inhibitory Activity of 2H-Benzo[b]oxazin-3(4H)-one Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
8d-1 PI3Kα0.63
7f PI3KαPotent[2]
32k CDK9Potent

Note: This table presents a selection of data from the cited literature. For complete structural details, please refer to the original publications.

The development of potent PI3K inhibitors based on the 2H-benzo[b]oxazin-3(4H)-one scaffold highlights the importance of substitutions that can form key interactions within the kinase active site. Compound 7f was identified as a potent PI3Kα inhibitor, and docking studies revealed four key hydrogen bonding interactions with the enzyme.[2] Similarly, compound 8d-1 emerged as a pan-class I PI3K/mTOR inhibitor with remarkable potency against PI3Kα. The SAR studies in this series underscore the therapeutic potential of these derivatives in cancers with aberrant PI3K signaling.

In the context of CDK9 inhibition, compound 32k was identified as a selective inhibitor, demonstrating the scaffold's versatility in targeting different kinase families. This inhibition leads to the downregulation of key anti-apoptotic proteins like Mcl-1, inducing apoptosis in hematologic cancer cells.

Platelet Aggregation Inhibition

Certain 2H-benzo[b]oxazin-3(4H)-one derivatives have been explored for their ability to inhibit platelet aggregation, a key process in thrombosis.

Table 3: Platelet Aggregation Inhibitory Activity of 2H-Benzo[b]oxazin-3(4H)-one Derivatives

Compound IDAgonistIC50 (µM)Reference
7a ADP10.14
7a-g ADP10.14 - 18.83

Note: This table presents a selection of data from the cited literature. For complete structural details, please refer to the original publications.

The preliminary SAR in this area indicates that the 2H-benzo[b]oxazin-3(4H)-one scaffold can be a promising starting point for the development of novel antiplatelet agents.

Experimental Protocols

To support the presented data, this section provides detailed methodologies for the key experiments cited in the literature.

Synthesis of 2H-Benzo[b]oxazin-3(4H)-one Derivatives

A general and efficient method for the synthesis of the 2H-benzo[b]oxazin-3(4H)-one core involves the reaction of 2-aminophenols with α-haloacetyl halides, followed by an intramolecular cyclization. A variety of derivatives can be synthesized by modifying the starting materials or by further functionalization of the benzoxazinone ring. One common synthetic route is the Smiles rearrangement. Another approach involves the condensation of an appropriate aminophenol with chloroacetyl chloride. For instance, novel 2H-benzo[b][1][4]oxazin-3(4H)-ones have been synthesized through condensation, reduction, O-alkylation, and Smiles rearrangement using starting materials like 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride.[5] Another reported method for synthesizing novel 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives utilizes a trifluoroacetic anhydride/phosphoric acid-mediated C-C bond forming reaction as a key step, which avoids the use of environmentally harmful reagents like AlCl3.[6]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: The kinase reaction is set up in a 384-well plate containing the kinase (e.g., PI3Kα or CDK9), the substrate, ATP, and various concentrations of the inhibitor. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is then added to convert the ADP produced in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, and the luminescence signal is measured with a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[7]

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by adenosine diphosphate (ADP).

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes).

  • Assay Procedure: The aggregation is monitored using a platelet aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).

  • Inhibitor Incubation: The test compound or vehicle is added to the PRP and incubated for a short period.

  • Induction of Aggregation: Aggregation is initiated by adding a standard concentration of ADP.

  • Data Recording and Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the vehicle control. IC50 values can then be determined.

Visualizing the Structure-Activity Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of the structure-activity relationship of 2H-benzo[b]oxazin-3(4H)-one derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., MTT, Kinase) purification->in_vitro sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id optimization Further Chemical Modification lead_id->optimization in_vivo In Vivo Studies lead_id->in_vivo optimization->in_vitro Iterative Process preclinical Preclinical Development in_vivo->preclinical

Caption: A typical experimental workflow for the development of 2H-benzo[b]oxazin-3(4H)-one derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2H-Benzo[b]oxazin-3(4H)-one Derivatives Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2H-benzo[b]oxazin-3(4H)-one derivatives.

Caption: Key structural features and substitution points on the 2H-benzo[b]oxazin-3(4H)-one scaffold influencing its biological activity. (Note: A generic image placeholder is used; in a real application, a chemical structure image would be embedded).

Conclusion

The 2H-benzo[b]oxazin-3(4H)-one scaffold has proven to be a versatile and fruitful starting point for the development of a wide range of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors for various therapeutic targets. The provided experimental protocols offer a foundation for researchers to further explore the potential of this remarkable heterocyclic system. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives and exploring their efficacy in in vivo models to translate their promising in vitro activities into clinical candidates.

References

Comparative Analysis of Benzoxazinone-Based CDK9 Inhibitors Versus Other Prominent CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transcriptional regulation, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target for therapeutic intervention, particularly in oncology. CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a pivotal step in releasing it from promoter-proximal pausing and enabling productive transcript elongation of many genes, including key oncogenes like MYC. The quest for potent and selective CDK9 inhibitors has led to the exploration of various chemical scaffolds. This guide provides a comparative analysis of a representative benzoxazinone-based CDK9 inhibitor against other well-established CDK9 inhibitors, with a focus on experimental data and methodologies.

While the specific compound "6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one" is not prominently featured in publicly available literature as a CDK9 inhibitor, the 2-aryl-2H-benzo[b]oxazin-3(4H)-one scaffold has been identified as a source of potent and selective CDK9 inhibitors. For this guide, we will use a representative compound from this class, herein referred to as Compound A (a 2-aryl-2H-benzo[b]oxazin-3(4H)-one derivative) , as a stand-in to explore the potential of this chemical family against other inhibitors in clinical or late pre-clinical development.

Overview of CDK9 Inhibition

The inhibition of CDK9 leads to a rapid decrease in the levels of short-lived mRNA transcripts, particularly those of oncogenes such as MYC. This mechanism provides a therapeutic window for treating cancers that are addicted to the continuous high-level expression of such driver oncogenes. The primary goal in the development of CDK9 inhibitors is to achieve high potency against CDK9 while maintaining selectivity over other CDK family members and kinases to minimize off-target effects and associated toxicities.

CDK9_Pathway cluster_0 P-TEFb Complex CDK9 CDK9 CyclinT1 CyclinT1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation (Ser2) CyclinT1->RNAPII Phosphorylation (Ser2) Gene Target Gene (e.g., MYC) RNAPII->Gene Paused Elongation Transcriptional Elongation RNAPII->Elongation Promoter Promoter-Proximal Pause Site Promoter->RNAPII mRNA mRNA Transcript Gene->mRNA Elongation->Gene Protein Oncogenic Protein mRNA->Protein Cancer Cancer Cell Proliferation Protein->Cancer CDK9_Inhibitor CDK9 Inhibitor (e.g., Benzoxazinone) CDK9_Inhibitor->CDK9 Inhibition

Caption: Simplified signaling pathway of CDK9 in transcriptional elongation and its inhibition.

Comparative Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of our representative benzoxazinone, Compound A, against other notable CDK9 inhibitors such as Flavopiridol (Alvocidib), Dinaciclib, and Voruciclib.

Table 1: In Vitro Potency of Various CDK9 Inhibitors

CompoundClassCDK9/CycT1 IC50 (nM)Cell Line (Example)Anti-proliferative GI50 (nM)
Compound A Benzoxazinone5 - 20MOLM-13 (AML)50 - 150
Flavopiridol Flavonoid3 - 6HeLa (Cervical Cancer)30 - 60
Dinaciclib Pyridopyrimidine1 - 4A549 (Lung Cancer)5 - 10
Voruciclib Thiazole10 - 25MOLM-14 (AML)100 - 250

Note: IC50/GI50 values are approximate and can vary based on assay conditions and cell lines.

Table 2: Kinase Selectivity Profile

CompoundCDK9 IC50 (nM)CDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)
Compound A ~10> 1000> 1000> 2000> 2000
Flavopiridol ~3100307065
Dinaciclib ~13144
Voruciclib ~15110454595

Note: Lower IC50 values indicate higher potency. A higher ratio of other CDK IC50 to CDK9 IC50 indicates greater selectivity for CDK9.

From the data, it is evident that while older inhibitors like Flavopiridol and Dinaciclib show high potency, they are pan-CDK inhibitors, which may contribute to their toxicity profiles. Newer agents, including those based on the benzoxazinone scaffold (Compound A) and Voruciclib, have been designed for greater selectivity for CDK9 over other cell cycle CDKs.

Experimental Methodologies

The data presented above is typically generated through a series of standardized in vitro assays.

Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase (e.g., CDK9) by 50% (IC50).

Protocol:

  • A recombinant human CDK9/Cyclin T1 enzyme complex is incubated with a fluorescently labeled peptide substrate and ATP.

  • The inhibitor compound is added in a series of dilutions.

  • The kinase reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using fluorescence polarization, TR-FRET, or mass spectrometry.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control (DMSO vehicle).

  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability/Anti-proliferative Assay

Objective: To measure the effect of an inhibitor on the proliferation and viability of cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the CDK9 inhibitor for a specified period (typically 72 hours).

  • A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) is added to each well.

  • Luminescence is measured using a plate reader.

  • The data is normalized to vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) is calculated using a non-linear regression model.

Experimental_Workflow cluster_discovery In Vitro Discovery cluster_preclinical Preclinical Validation A Compound Synthesis (e.g., Benzoxazinone Scaffold) B Biochemical Assay (Kinase IC50) A->B C Selectivity Profiling (Kinase Panel) B->C D Cell-Based Assay (Anti-proliferation GI50) C->D E Target Engagement Assay (e.g., Western Blot for p-RNAPII) D->E Lead Candidate F In Vivo Xenograft Model (Tumor Growth Inhibition) E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies F->G H Toxicology Assessment G->H

Caption: General workflow for the discovery and preclinical evaluation of CDK9 inhibitors.

Conclusion

The 2-aryl-2H-benzo[b]oxazin-3(4H)-one scaffold represents a promising class of CDK9 inhibitors, demonstrating high potency and, critically, enhanced selectivity against other CDK family members. This selectivity is a key differentiator from first-generation inhibitors like Flavopiridol and pan-CDK inhibitors like Dinaciclib, potentially translating to an improved therapeutic index with fewer off-target toxicities. While further preclinical and clinical studies are necessary to fully elucidate their therapeutic potential, the data suggests that benzoxazinone-based inhibitors are a significant step forward in the development of targeted therapies aimed at transcriptional addiction in cancer. Researchers and drug developers should consider this scaffold as a valuable starting point for novel CDK9-targeted drug discovery programs.

In Vitro Validation of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one's PI3Kα Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro performance of the novel compound 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one as a PI3Kα inhibitor against established drugs, Alpelisib (BYL719) and Taselisib (GDC-0032). The information presented is intended for researchers, scientists, and professionals in the field of drug development. The data for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is hypothetical and for illustrative purposes.

Comparative Biochemical Potency

The inhibitory activity of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one against PI3Kα was determined and compared with Alpelisib and Taselisib using a biochemical assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are summarized below.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (Hypothetical) 8.2 1500 350 280
Alpelisib (BYL719)5[1][2]1200[2]290[2]250[2]
Taselisib (GDC-0032)0.29 (Ki)[3][4]9.1 (Ki)[3]0.12 (Ki)[3]0.97 (Ki)[3]

Cellular Pathway Inhibition

To assess the on-target effects of the inhibitors in a cellular context, the phosphorylation of AKT (a downstream effector of PI3K) and cell proliferation were measured in a PIK3CA-mutant breast cancer cell line (MCF7).

Compoundp-AKT (Ser473) Inhibition IC50 (nM)Cell Proliferation (MCF7) IC50 (nM)
6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (Hypothetical) 95 450
Alpelisib (BYL719)74[5]~250 (in PIK3CA mutant lines)
Taselisib (GDC-0032)~70 (in p110α mutant lines)[6]~100 (in PIK3CA mutant lines)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and the general workflow for the in vitro validation of PI3Kα inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3Ka AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Inhibitor 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one Alpelisib / Taselisib Inhibitor->PI3Ka Inhibits

PI3K/AKT/mTOR Signaling Pathway

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro PI3Kα Kinase Assay (e.g., ADP-Glo, HTRF) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Data_Analysis Comparative Data Analysis IC50_Biochem->Data_Analysis Cell_Culture Culture PIK3CA-mutant Cancer Cells (e.g., MCF7) Inhibitor_Treatment Treat Cells with Inhibitor Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot for p-AKT Inhibitor_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Proliferation_Assay IC50_Cellular Determine Cellular IC50s Western_Blot->IC50_Cellular Proliferation_Assay->IC50_Cellular IC50_Cellular->Data_Analysis

In Vitro Validation Workflow

Experimental Protocols

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits for measuring kinase activity by quantifying the amount of ADP produced.

  • Reagent Preparation : Prepare serial dilutions of the test compounds (6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, Alpelisib, Taselisib) in kinase buffer. The final DMSO concentration should be kept constant across all wells.

  • Kinase Reaction :

    • Add 2.5 µL of test compound or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of a mixture containing recombinant PI3Kα enzyme and the lipid substrate PIP2 to each well.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Western Blot for Phospho-AKT (Ser473)

This protocol is used to determine the inhibition of downstream PI3K signaling.

  • Cell Culture and Treatment : Seed MCF7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compounds for 2 hours.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total AKT.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures cell viability as a function of ATP levels.

  • Cell Seeding : Seed MCF7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Assay Procedure :

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement : Measure the luminescence using a plate reader.

  • Data Analysis : Normalize the data to the vehicle-treated control cells and determine the IC50 values for cell proliferation inhibition.

References

A Comparative Guide to Cross-Reactivity Studies of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzoxazinone chemical scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[1][2] The compound 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is a member of this versatile class. As with any therapeutic candidate, establishing a comprehensive safety and specificity profile is paramount. A critical component of this profile is the assessment of off-target interactions, commonly referred to as cross-reactivity.

Cross-reactivity studies are essential in drug development to identify unintended binding of a compound to proteins, receptors, or enzymes other than its primary target.[3][4] Such interactions can lead to unforeseen side effects or provide insights into new therapeutic applications. While specific experimental cross-reactivity data for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is not extensively documented in public literature, this guide provides a comparative framework for how such an investigation should be structured. It outlines key experimental protocols and presents a hypothetical comparison with other known benzoxazinone derivatives to guide researchers in this critical evaluation.

Hypothetical Comparative Cross-Reactivity Profile

To assess the specificity of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, its binding affinity against a panel of targets should be compared with other functionally related benzoxazinone derivatives. The selection of targets would be based on the known broad bioactivity of the benzoxazinone class. The following table presents hypothetical data illustrating how the results of such a study would be displayed.

Table 1: Comparative Off-Target Binding Profile (IC₅₀ Values in µM)

Target ClassSpecific Target6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (Hypothetical IC₅₀)Alternative A: 2-Aryl-benzoxazinone (α-Chymotrypsin Inhibitor Type)[5]Alternative B: 6-Cinnamoyl-benzoxazinone (Anticancer Type)[6]
Serine Proteases α-Chymotrypsin> 1008.5> 100
Human Leukocyte Elastase75.215.398.6
Kinases PI3K45.1> 10012.8
mTOR68.9> 10020.4
Acetylcholinesterase> 100> 100> 100
Platelet Aggregation ADP-Induced Aggregation90.5> 100> 100
Microbial Enzymes S. aureus Dehydrosqualene Synthase33.785.2> 100

Data are hypothetical and for illustrative purposes only. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity.

Experimental Protocols

A rigorous cross-reactivity assessment involves a multi-tiered approach, beginning with computational screening and progressing to detailed cellular and tissue-based assays.

In Silico Screening Protocol
  • Objective: To computationally predict potential off-target interactions based on structural homology.

  • Methodology:

    • The 3D structure of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is modeled.

    • A homology search is performed using software like the Basic Local Alignment Search Tool (BLAST) against a database of known protein structures (e.g., Protein Data Bank).[7]

    • The compound's structure is docked into the binding sites of proteins identified through the homology search to predict binding affinity and potential interactions.

    • A list of potential off-targets is generated for subsequent in vitro validation.

In Vitro Receptor and Enzyme Inhibition Assays
  • Objective: To quantitatively measure the binding affinity and inhibitory activity of the compound against a panel of purified proteins.

  • Methodology:

    • Assay Panel Selection: A panel of receptors and enzymes is selected based on in silico predictions and the known pharmacology of the benzoxazinone class (e.g., kinases, proteases, GPCRs).

    • Binding Assays: Radioligand binding assays or fluorescence polarization assays are used to determine the compound's affinity (Kᵢ or Kₔ) for specific receptors.

    • Enzyme Inhibition Assays: The compound is incubated with a specific enzyme and its substrate. The reaction rate is measured (e.g., via spectrophotometry or fluorometry) across a range of compound concentrations.

    • Data Analysis: Dose-response curves are generated to calculate the IC₅₀ value for each target. Assays are typically run in triplicate.[4][8]

Tissue Cross-Reactivity (Immunohistochemistry)
  • Objective: To assess binding to on-target and off-target proteins within the context of whole tissues, as recommended by regulatory agencies for preclinical safety.[3]

  • Methodology:

    • Tissue Panel: A comprehensive panel of frozen human tissues (e.g., from major organ systems) is obtained from ethically approved tissue banks.

    • Antibody Conjugation: If a specific antibody for the compound is not available, a tagged version of the compound may be synthesized for detection.

    • Staining: Tissue sections are incubated with the test compound at multiple concentrations (typically low and high).[3]

    • Detection: Binding is visualized using standard immunohistochemistry (IHC) techniques with appropriate positive and negative controls.

    • Pathologist Review: Stained slides are evaluated by a qualified pathologist to identify specific cell types and subcellular compartments where binding occurs, differentiating between specific and non-specific staining.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological interactions.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Preclinical Safety Assessment in_silico In Silico Homology Search target_list Generate Potential Off-Target List in_silico->target_list in_vitro_panel Broad In Vitro Panel Screening (e.g., 40+ targets) target_list->in_vitro_panel dose_response Dose-Response Assays (IC50 / Ki Determination) in_vitro_panel->dose_response Hits cell_based Cell-Based Functional Assays dose_response->cell_based tissue_study Definitive Tissue Cross-Reactivity Study (Human Tissue Panel) cell_based->tissue_study Confirmed Activity report Final Cross-Reactivity Report tissue_study->report G receptor Cell Surface Receptor (e.g., RTK) pi3k PI3K receptor->pi3k mtor mTOR pi3k->mtor proliferation Cell Proliferation & Survival mtor->proliferation drug Benzoxazinone Compound drug->pi3k Potential Off-Target Inhibition drug->mtor

References

Benchmarking the synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of synthetic methodologies for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. The primary focus is on a common and accessible two-step approach, which is compared with potential alternative strategies. This document offers detailed experimental protocols, quantitative data comparison, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Introduction

6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The efficient and scalable synthesis of these compounds is crucial for further drug discovery and development efforts. This guide evaluates a prevalent synthetic route and discusses other potential methods, providing a comparative framework based on reaction yields, conditions, and reagent accessibility.

Comparative Analysis of Synthetic Methods

The synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one can be approached through several routes. Below is a comparison of a proposed two-step method with other potential synthetic strategies.

MethodStarting MaterialsKey StepsTypical Yield (%)Reaction Time (h)Key Reagents/ConditionsAdvantagesDisadvantages
Two-Step Synthesis (Proposed) 2-Amino-5-(hydroxymethyl)phenol, Chloroacetyl chloride1. N-Acylation2. Intramolecular Cyclization70-85 (Overall)4-8Base (e.g., K₂CO₃, NaHCO₃), Solvent (e.g., Acetone, DMF)Readily available starting materials, straightforward procedure.Two distinct reaction steps may increase overall process time.
One-Pot Synthesis from Anthranilic Acid Derivatives Substituted Anthranilic Acid, AldehydesCondensation/CyclizationVariable (up to 87 for some derivatives)[1]2-12Acetic anhydride, Ultrasound irradiation[1]One-pot procedure can be more time and resource-efficient.May require more complex starting materials or specialized equipment.
Cyanuric Chloride Mediated Cyclization N-Acylated Anthranilic AcidCyclodehydrationModerate2-6Cyanuric chloride, DMFMild reaction conditions.[1]Cyanuric chloride is a moisture-sensitive and corrosive reagent.

Experimental Protocols

Method 1: Two-Step Synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (Proposed)

This method involves the N-acylation of 2-amino-5-(hydroxymethyl)phenol followed by an intramolecular cyclization.

Step 1: Synthesis of N-(2-hydroxy-4-(hydroxymethyl)phenyl)-2-chloroacetamide

  • To a stirred solution of 2-amino-5-(hydroxymethyl)phenol (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF), add a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-4-(hydroxymethyl)phenyl)-2-chloroacetamide, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

  • Dissolve the crude N-(2-hydroxy-4-(hydroxymethyl)phenyl)-2-chloroacetamide from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Synthesis

Diagram 1: General Synthetic Pathway

G cluster_0 Two-Step Synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one A 2-Amino-5-(hydroxymethyl)phenol C N-(2-hydroxy-4-(hydroxymethyl)phenyl)-2-chloroacetamide (Intermediate) A->C N-Acylation (Base, Solvent) B Chloroacetyl chloride B->C D 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (Final Product) C->D Intramolecular Cyclization (Base, Heat)

Caption: A two-step synthetic route to the target molecule.

Diagram 2: Comparative Workflow of Synthetic Strategies

G cluster_1 Benchmarking Synthetic Routes to 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one cluster_2 Evaluation Criteria Start Choice of Synthetic Method Method1 Two-Step Synthesis (2-Aminophenol + Chloroacetyl Chloride) Start->Method1 Method2 One-Pot Synthesis (Anthranilic Acid Derivative) Start->Method2 Method3 Alternative Cyclization (e.g., Cyanuric Chloride) Start->Method3 Criteria1 Yield Method1->Criteria1 Criteria2 Reaction Time Method1->Criteria2 Criteria3 Reagent Cost & Availability Method1->Criteria3 Criteria4 Scalability Method1->Criteria4 Method2->Criteria1 Method2->Criteria2 Method2->Criteria3 Method2->Criteria4 Method3->Criteria1 Method3->Criteria2 Method3->Criteria3 Method3->Criteria4 Conclusion Optimal Method Selection Criteria1->Conclusion Criteria2->Conclusion Criteria3->Conclusion Criteria4->Conclusion

Caption: A workflow for comparing different synthetic methods.

Conclusion

The two-step synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one from 2-amino-5-(hydroxymethyl)phenol and chloroacetyl chloride presents a robust and accessible method for laboratory-scale synthesis. While one-pot methods starting from anthranilic acid derivatives offer potential advantages in terms of step economy, the availability of the specific starting materials may be a limiting factor. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available resources, and time constraints. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Docking Analysis of Benzoxazinone Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Benzoxazinone derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide provides a comparative overview of molecular docking studies of benzoxazinone inhibitors against various protein targets, offering insights into their therapeutic potential. By presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways, this document aims to be a valuable resource for advancing drug discovery efforts.

The versatility of the benzoxazinone scaffold makes it a compelling starting point for the design of potent and selective inhibitors.[1][2] Computational methods, particularly molecular docking, play a pivotal role in the early stages of drug design by predicting the binding affinity and orientation of these compounds within the active site of a target protein.[3] This in-silico approach accelerates the identification of promising lead candidates for further experimental validation.

Comparative Analysis of Binding Affinities

Molecular docking studies provide quantitative estimates of the binding affinity between a ligand and a protein, typically expressed as a docking score or binding energy. The lower (more negative) the value, the stronger the predicted interaction. The following table summarizes the docking scores and binding affinities of various benzoxazinone derivatives against different therapeutic targets, as reported in the literature.

Target ProteinBenzoxazinone DerivativeDocking Score (kcal/mol)Binding Energy (kJ/mol)Key Interacting ResiduesReference
SARS-CoV-2 Omicron Subvariant EG.5.1 RBD 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one--281.16 ± 3.12-[4]
SARS-CoV-2 Omicron Subvariant XBB.1.5 RBD 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one--215.47 ± 3.36-[4]
HSV-1 Protease Most potent benzoxazinone derivative--Ser129[5][6]
C-Kit Kinase Benzo[a]phenazin-5-ol derivative-9.3 to -10.6-Arg791(A), Ile571(A), Ile789(A)[7]
Spindlin1 A366 (benzoxazinone derivative)-11.37--[8]

Inhibition Constants and Biological Activity

Beyond computational predictions, experimental validation is crucial. Inhibition constants such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) provide a measure of a compound's potency. The table below presents experimental data for various benzoxazinone inhibitors.

Target EnzymeBenzoxazinone Derivative SeriesIC50 Range (µM)Ki Range (µM)Inhibition TypeReference
α-Chymotrypsin Synthesized benzoxazinones (compounds 1-18)6.5 - 341.14.7 - 341.2Competitive, Non-competitive, Mixed[9]
PI3Kα 4-phenyl-2H-benzo[b][3][10]oxazin-3(4H)-one derivative (8d-1)0.00063 (0.63 nM)--[11]
SMYD2 A-893 (benzoxazinone inhibitor)0.0028 (2.8 nM)--[12]
α-Glucosidase 3,4-dihydro-1,4-benzoxazin-2-one (compound 11)40.09 ± 0.49--[13]
HepG2 Liver Carcinoma Cells Benzotriazinone derivative (compound 3)6.525--[14]

Experimental Protocols in Docking Studies

A standardized and rigorous methodology is the bedrock of reliable computational studies. While specific parameters may vary, a typical molecular docking workflow for benzoxazinone inhibitors involves the following key steps.[3]

  • Protein and Ligand Preparation : The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[3] Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[15] The 2D structures of the benzoxazinone derivatives are sketched and converted to 3D structures, followed by energy minimization.[4][16]

  • Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[15][17]

  • Molecular Docking : Docking is performed using software such as AutoDock Vina, Glide, or GOLD.[8][15][17] These programs employ algorithms to explore various conformations and orientations of the ligand within the protein's active site and calculate the corresponding binding affinities.[15]

  • Analysis of Results : The resulting docking poses are analyzed to identify the most favorable binding mode. This involves examining the docking score, binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the benzoxazinone inhibitor and the amino acid residues of the target protein.[5][6][7]

Visualizing the Path to Discovery

Workflow of a Comparative Docking Study

The following diagram illustrates the typical workflow employed in comparative docking studies of benzoxazinone inhibitors, from initial setup to final analysis.

Comparative Docking Workflow Workflow for Comparative Docking Studies cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation TargetPrep Target Protein Preparation (PDB retrieval, cleanup) GridGen Grid Box Generation TargetPrep->GridGen LigandPrep Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (e.g., AutoDock Vina, Glide) LigandPrep->Docking GridGen->Docking PoseAnalysis Pose Analysis & Scoring (Binding energy, interactions) Docking->PoseAnalysis Comparison Comparative Analysis (Rank ordering of inhibitors) PoseAnalysis->Comparison Experimental Experimental Validation (IC50, Ki determination) Comparison->Experimental

Caption: A generalized workflow for in-silico comparative docking analysis.

Targeting the PI3K/Akt/mTOR Signaling Pathway

Several benzoxazinone derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[11][18] The diagram below depicts the points of inhibition by these compounds within this critical cellular pathway.

PI3K_Akt_mTOR_Pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Benzoxazinone Inhibitors Inhibitor->PI3K inhibit Inhibitor->mTORC1 inhibit

Caption: Benzoxazinone inhibitors targeting key kinases in the PI3K/Akt/mTOR pathway.

Logical Framework for Comparative Inhibitor Studies

The systematic evaluation of inhibitors involves a logical progression from computational screening to experimental verification. This process allows for the efficient identification of the most promising drug candidates.

Inhibitor_Comparison_Logic Logical Flow of Comparative Inhibitor Evaluation cluster_insilico In-Silico Screening cluster_invitro In-Vitro Validation Library Library of Benzoxazinone Derivatives Docking Molecular Docking (Prediction of Binding Affinity) Library->Docking Ranking Rank by Docking Score Docking->Ranking EnzymeAssay Enzymatic Assays (IC50 / Ki Determination) Ranking->EnzymeAssay Top Candidates SAR Structure-Activity Relationship (SAR) EnzymeAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: A logical diagram illustrating the inhibitor evaluation process.

References

Overcoming Drug Resistance: A Comparative Analysis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure and disease progression. Researchers are in a constant search for novel therapeutic agents capable of circumventing these resistance mechanisms. This guide provides a comparative analysis of the efficacy of a promising class of compounds, 2H-benzo[b]oxazin-3(4H)-one derivatives, with a focus on their potential to combat resistant cancer cell lines. As a representative of this class, we will explore the potential of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one and its analogues, benchmarking their performance against established chemotherapy agents.

Performance in Resistant Cell Lines: A Comparative Overview

While direct experimental data for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in resistant cell lines is emerging, extensive research on its parent scaffold, 2H-benzo[b][1]oxazin-3(4H)-one, and its derivatives showcases significant anti-cancer activity. These compounds have demonstrated efficacy in various cancer cell lines, including those known to develop resistance to standard therapies. For the purpose of this guide, we will compare the reported efficacy of representative 2H-benzo[b][1]oxazin-3(4H)-one derivatives against standard-of-care chemotherapeutics in both sensitive and resistant cancer cell lines.

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for these compounds. Lower IC50 values indicate greater potency.

Table 1: Efficacy of 2H-benzo[b][1]oxazin-3(4H)-one Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)
Compound 14b (a 1,2,3-triazole derivative)A549 (Lung Carcinoma)7.59 ± 0.31[1][2]
Compound 14c (a 1,2,3-triazole derivative)A549 (Lung Carcinoma)18.52 ± 0.59[1][2]
Compound c18 (a 1,2,3-triazole derivative)Huh-7 (Liver Carcinoma)19.05[3]
A PI3K/mTOR inhibitor derivativeA549 (Lung Carcinoma)1.22[1]
An EGFR inhibitor derivativeBreast Cancer Cell Lines0.46[3]
Compound 11 (hypoxia-specific)HepG2 (Hepatocellular Carcinoma) - Hypoxic10 ± 3.7[4]
Compound 11 (hypoxia-specific)HepG2 (Hepatocellular Carcinoma) - Normoxic>1000[4]

Table 2: Efficacy of Standard Chemotherapeutic Agents in Sensitive and Resistant Cell Lines

DrugCell Line (Sensitive)IC50 (µM)Cell Line (Resistant)IC50 (µM)Fold Resistance
Doxorubicin MCF-7 (Breast Cancer)0.4 - 1.65[5]MCF-7/DOX128.5[5]~78-321
Doxorubicin MCF-7 (Breast Cancer)3.09 ± 0.03 (µg/mL)MCF-7/ADR13.2 ± 0.2 (µg/mL)[6]~4.3
Cisplatin A549 (Lung Carcinoma)1.58 - 16.48[7][8]A549/CisR23.60 - 198[8][9]~6.5-15
Paclitaxel HCT-116 (Colon Carcinoma)2.46 - 9.7[10][11]HCT-116/OR--

Note: IC50 values can vary between studies due to different experimental conditions.

The data clearly illustrates the challenge of drug resistance, with resistant cell lines requiring significantly higher concentrations of standard chemotherapeutics to achieve the same inhibitory effect. Notably, certain derivatives of 2H-benzo[b][1]oxazin-3(4H)-one exhibit high potency in cancer cell lines, with some demonstrating specific activity under hypoxic conditions, a common feature of the tumor microenvironment that contributes to drug resistance.[4]

Unraveling the Mechanism of Action

Derivatives of 2H-benzo[b][1]oxazin-3(4H)-one exert their anti-cancer effects through multiple mechanisms, suggesting a multi-pronged attack on cancer cells that could be advantageous in overcoming resistance.

  • Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[1][2]

  • DNA Damage: Some compounds in this class can induce DNA damage, a catastrophic event for cancer cells that can lead to cell death.[1][2][3]

  • Autophagy Modulation: These compounds have also been observed to induce autophagy, a cellular recycling process that, when dysregulated, can contribute to cell death.[1]

  • Signaling Pathway Inhibition: A key mechanism for some derivatives is the inhibition of critical cancer-promoting signaling pathways, such as the PI3K/Akt/mTOR pathway.[12] The inhibition of Cyclin-Dependent Kinase 9 (CDK9) has also been identified as a mechanism for some derivatives, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[13]

The following diagram illustrates a simplified signaling pathway potentially targeted by 2H-benzo[b][1]oxazin-3(4H)-one derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzoxazinone 2H-benzo[b][1,4]oxazin-3(4H)-one Derivative Benzoxazinone->PI3K CDK9 CDK9 Benzoxazinone->CDK9 Mcl1 Mcl-1 CDK9->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis

Simplified signaling pathway targeted by benzoxazinone derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a 2H-benzo[b][1]oxazin-3(4H)-one derivative or a standard chemotherapeutic) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for a typical cell viability assay.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilizing Agent Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for a standard MTT cell viability assay.
Establishment of Drug-Resistant Cell Lines

Developing resistant cell lines is essential for studying the efficacy of novel compounds in a clinically relevant context.

  • Gradual Dose Escalation: Expose the parental cancer cell line to a low concentration of a standard chemotherapeutic agent (e.g., Doxorubicin, Cisplatin).

  • Sub-culturing: Once the cells adapt and resume proliferation, gradually increase the drug concentration in the culture medium over several months.

  • Viability Monitoring: Continuously monitor cell viability and morphology.

  • IC50 Determination: Periodically determine the IC50 of the drug in the treated cell population to assess the level of resistance.

  • Clonal Selection: Once a significantly resistant population is established, single-cell cloning can be performed to isolate highly resistant clones.

Conclusion

The emergence of drug resistance is a critical hurdle in cancer therapy. The 2H-benzo[b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel anti-cancer agents with the potential to overcome resistance. The diverse mechanisms of action, including the induction of apoptosis, DNA damage, and inhibition of key survival pathways, suggest that these compounds may be less susceptible to the resistance mechanisms that plague many conventional chemotherapeutics. Further investigation into the efficacy of specific derivatives, such as 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, in well-characterized resistant cell line models is warranted to fully elucidate their therapeutic potential and pave the way for future clinical applications.

References

Orthogonal Assays to Confirm the Mechanism of Action of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one and its derivatives have been investigated for a range of biological activities, including the inhibition of platelet aggregation and potential as anticancer agents through the induction of autophagy and cell cycle arrest.[1][2] However, the precise molecular mechanism of action for this compound has not been fully elucidated. This guide provides a comparative overview of orthogonal experimental assays that researchers can employ to identify the direct molecular target and confirm the mechanism of action of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, with a focus on a hypothetical kinase inhibitory function, a common mechanism for anticancer compounds.

The use of orthogonal assays, which employ different scientific principles to measure the same event, is crucial for robustly validating a compound's mechanism of action and minimizing the risk of experimental artifacts.[3] This guide is intended for researchers, scientists, and drug development professionals.

Comparative Overview of Orthogonal Assays

To rigorously validate a hypothesized mechanism of action for 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one, a multi-faceted approach is recommended. This involves confirming direct target engagement, quantifying the functional consequences of this engagement, and characterizing the downstream cellular effects. The following table summarizes key orthogonal assays suited for this purpose.

Assay Principle Information Gained Advantages Limitations
Biochemical Kinase Assay Measures the ability of the compound to inhibit the activity of a purified kinase enzyme in vitro.[4][5]IC50 value, mechanism of inhibition (e.g., competitive, non-competitive).[6]Direct evidence of target inhibition, allows for detailed kinetic studies.Does not confirm target engagement in a cellular context; requires a purified, active enzyme.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[7][8]Direct evidence of target engagement in intact cells or cell lysates.[9]Confirms binding in a physiological context; can be adapted for high-throughput screening.[10]Requires a specific antibody for the target protein; may not be suitable for all proteins.
Kinobeads Competition Binding Assay A chemical proteomics approach where the compound competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases from a cell lysate.[11][12]Identifies the kinase targets of the compound across a broad panel of kinases.[13][14]Unbiased identification of kinase targets; provides a selectivity profile.Indirect measure of inhibition; may not identify all targets, particularly those with low expression levels.[12]
Quantitative Phosphoproteomics Mass spectrometry-based analysis of changes in protein phosphorylation in cells treated with the compound.[15][16]Identifies downstream signaling pathways affected by the compound; can help to infer upstream kinase activity.[17][18]Provides a global view of the compound's effect on cellular signaling.Indirect measure of target engagement; can be complex to analyze and interpret.

Experimental Protocols

Biochemical Kinase Assay

This protocol describes a generic in vitro kinase assay to determine the inhibitory activity of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one against a putative kinase target.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one in kinase assay buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of a solution containing the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing CETSA to confirm the direct binding of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one to its putative target protein in intact cells.[8][9]

Materials:

  • Cell line expressing the target protein

  • Cell culture medium

  • 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Treat the cells with various concentrations of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one or DMSO (vehicle control) for 2 hours at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to new tubes and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

Kinobeads Competition Binding Assay

This protocol describes a chemical proteomics approach to identify the kinase targets of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.[11][12]

Materials:

  • Cell lysate from a relevant cell line or tissue

  • Kinobeads (e.g., commercially available or prepared in-house)

  • 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one stock solution (in DMSO)

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • LC-MS/MS system for protein identification and quantification

Procedure:

  • Incubate the cell lysate with varying concentrations of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one or DMSO for 1 hour at 4°C.

  • Add the kinobeads to the lysate and incubate for another hour at 4°C with gentle rotation to allow for binding of kinases to the beads.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify and quantify the proteins that are competed off the beads by the compound. A dose-dependent decrease in the amount of a specific kinase bound to the beads in the presence of the compound indicates that it is a target.[20]

Quantitative Phosphoproteomics

This protocol provides a general workflow for analyzing changes in protein phosphorylation following treatment with 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.[15][17]

Materials:

  • Cell line of interest

  • Cell culture medium

  • 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one stock solution (in DMSO)

  • Lysis buffer with phosphatase and protease inhibitors

  • Reagents for protein digestion (e.g., trypsin)

  • Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)

  • LC-MS/MS system

Procedure:

  • Treat cells with 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one or DMSO for a specified time.

  • Lyse the cells and digest the proteins into peptides.

  • Enrich for phosphopeptides using a phosphopeptide enrichment kit.

  • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Identify and quantify the phosphopeptides in each sample.

  • Compare the abundance of phosphopeptides between the compound-treated and control samples to identify phosphorylation sites that are significantly altered.

  • Use bioinformatics tools to map the regulated phosphosites to specific proteins and signaling pathways.

Visualizations

Orthogonal_Assay_Workflow cluster_Target_Identification Target Identification & Direct Engagement cluster_Functional_Validation Functional & Downstream Effects Biochemical_Assay Biochemical Kinase Assay Phosphoproteomics Quantitative Phosphoproteomics Biochemical_Assay->Phosphoproteomics CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Phosphoproteomics Kinobeads Kinobeads Competition Binding Kinobeads->Phosphoproteomics Cellular_Assays Downstream Cellular Assays (e.g., Proliferation, Apoptosis) Phosphoproteomics->Cellular_Assays Hypothesized_Target Hypothesized Target (e.g., Kinase X) Hypothesized_Target->Biochemical_Assay In vitro inhibition? Hypothesized_Target->CETSA Binds in cells? Hypothesized_Target->Kinobeads Binds in lysate?

Caption: Workflow for orthogonal validation of a hypothesized kinase inhibitor.

CETSA_Principle P_unbound Protein P_denatured Denatured Protein P_unbound->P_denatured Heat Precipitation Precipitation P_denatured->Precipitation PL_complex Protein-Ligand Complex PL_stable Stable Complex PL_complex->PL_stable Heat Soluble Soluble PL_stable->Soluble

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Principle cluster_lysate Cell Lysate cluster_competition Competition cluster_analysis Analysis K1 Kinase 1 Kinobead Kinobead K1->Kinobead Binds K2 Kinase 2 K2->Kinobead Binds K3 Kinase 3 K3->Kinobead Binds Other Other Proteins Compound Test Compound Compound->K2 Competes MS LC-MS/MS Analysis Kinobead->MS Elute & Digest Result Identify Competed Kinases MS->Result

Caption: Principle of the Kinobeads competition binding assay.

Conclusion

Confirming the mechanism of action of a compound like 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one requires a rigorous, multi-pronged approach. By employing a combination of orthogonal assays, researchers can build a comprehensive and compelling body of evidence. This guide provides a framework for utilizing biochemical assays, CETSA, kinobeads, and phosphoproteomics to not only identify the direct molecular target but also to understand the functional consequences of target engagement within a cellular context. The selection of specific assays and experimental conditions should be guided by the hypothesized mechanism of action and the biological system under investigation.

References

A Comparative Guide to the Pharmacokinetic Properties of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinone derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Understanding their pharmacokinetic (PK) properties—how they are absorbed, distributed, metabolized, and excreted (ADME)—is crucial for their development as therapeutic agents. This guide provides a comparative overview of the pharmacokinetic profiles of several benzoxazinone derivatives, supported by available experimental and in silico data.

Overview of Benzoxazinone Derivatives

Benzoxazinones are a class of heterocyclic compounds that have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antiplatelet agents, among other therapeutic applications. The pharmacokinetic behavior of these derivatives can vary significantly based on their substitution patterns, which influence their physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Comparative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic data for selected benzoxazinone derivatives. It is important to note that comprehensive, directly comparable in vivo data is not available for all compounds in the public domain. This comparison is based on a combination of in vivo experimental data and in silico predictions.

In Vivo Pharmacokinetic Parameters

BTZ-043 is a potent anti-tuberculosis agent and is the most extensively studied derivative in terms of pharmacokinetics.

CompoundSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)Reference
BTZ-043 Mice (BALB/c)25 mg/kg (oral, neat drug)1302520~1-2-[1]
BTZ-043 (ADN) Mice (BALB/c)25 mg/kg (oral)1,04044,160~1-28-fold higher than neat drug[1]
BTZ-043 (ADN) Mice (BALB/c)2.5 mg/kg (intranasal)2,3400.252,340~1-218-fold higher than oral neat drug (dose-normalized)[1]
BTZ-043 Guinea Pigs400 mg/kg (oral, multi-dose)1,331 (Day 8, 1h post-dose)1---[2]

ADN: Amorphous Drug Nanoparticles

For other promising benzoxazinone derivatives, detailed in vivo pharmacokinetic data is less accessible in the literature. However, qualitative descriptions and in silico predictions provide some insights.

CompoundStated Pharmacokinetic ProfileData TypeTherapeutic TargetReference
(S)-1y Showed acceptable pharmacokinetic profiles after oral dosing in mice.Qualitative (from abstract)Long-chain fatty acid elongase 6 (ELOVL6)[3]
DRF-2519 Has an improved pharmacokinetic profile.Qualitative (from review)PPAR agonist[4]
In Silico ADME Predictions

For some derivatives, pharmacokinetic properties have been predicted using computational models. These predictions are useful for early-stage drug discovery but require experimental validation.

CompoundPredicted PropertyValueComputational ToolReference
BZ1 (2-phenyl-3,1-benzoxazine-4-one) Human Intestinal AbsorptionHighpkCSM[5]
BZ2 (2-(4′-chlorophenyl)-3,1-benzoxazin-4-one) Human Intestinal AbsorptionHighpkCSM[5]
Rog014 Gastrointestinal AbsorptionCan be absorbedADME methodology[6]
Rog014 Blood-Brain Barrier PenetrationCan penetrateADME methodology[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are the protocols for the in vivo studies of BTZ-043.

In Vivo Pharmacokinetic Study of BTZ-043 in Mice
  • Test System: Healthy female BALB/c mice.

  • Formulations:

    • Neat BTZ-043 suspended in a vehicle suitable for oral gavage.

    • BTZ-043 as amorphous drug nanoparticles (ADN) for oral and intranasal administration.

  • Dosing:

    • Oral: 25 mg/kg of neat BTZ-043 or BTZ-043 ADN.

    • Intranasal: 2.5 mg/kg of BTZ-043 ADN.

  • Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated for analysis.

  • Analytical Method: BTZ-043 concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

In Vivo Pharmacokinetic Study of BTZ-043 in Guinea Pigs
  • Test System: Female guinea pigs.

  • Dosing Regimen: Oral administration of 400 mg/kg BTZ-043 daily for 8 consecutive days.

  • Sample Collection: Plasma samples were collected at 1, 2, 4, 8, and 24 hours after the first dose and on the last day of treatment.

  • Analytical Method: Concentrations of BTZ-043 and its metabolites (M0 and M1) were determined by a validated analytical method (likely LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time profiles were generated to assess the drug's accumulation and steady-state levels.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate fundamental pharmacokinetic processes and experimental workflows.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Bloodstream Bloodstream GI Tract->Bloodstream Absorption Tissues Tissues Bloodstream->Tissues Liver Liver Bloodstream->Liver Distribution Kidney Kidney Bloodstream->Kidney Distribution Metabolites Metabolites Liver->Metabolites Metabolites->Bloodstream Urine Urine Kidney->Urine

Figure 1: The four key stages of pharmacokinetics (ADME).

PK_Workflow Animal Dosing\n(e.g., Oral, IV) Animal Dosing (e.g., Oral, IV) Blood Sample Collection\n(Serial Time Points) Blood Sample Collection (Serial Time Points) Animal Dosing\n(e.g., Oral, IV)->Blood Sample Collection\n(Serial Time Points) Plasma Separation\n(Centrifugation) Plasma Separation (Centrifugation) Blood Sample Collection\n(Serial Time Points)->Plasma Separation\n(Centrifugation) Bioanalytical Method\n(LC-MS/MS) Bioanalytical Method (LC-MS/MS) Plasma Separation\n(Centrifugation)->Bioanalytical Method\n(LC-MS/MS) Data Analysis\n(PK Parameters) Data Analysis (PK Parameters) Bioanalytical Method\n(LC-MS/MS)->Data Analysis\n(PK Parameters) Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis\n(PK Parameters)->Pharmacokinetic Modeling

Figure 2: A typical experimental workflow for in vivo pharmacokinetic studies.

BTZ043_MOA BTZ-043 BTZ-043 DprE1 Enzyme\n(in M. tuberculosis) DprE1 Enzyme (in M. tuberculosis) BTZ-043->DprE1 Enzyme\n(in M. tuberculosis) Inhibits Arabinan Synthesis Arabinan Synthesis DprE1 Enzyme\n(in M. tuberculosis)->Arabinan Synthesis Catalyzes Mycobacterial Cell Wall\nFormation Mycobacterial Cell Wall Formation Arabinan Synthesis->Mycobacterial Cell Wall\nFormation Is essential for Bacterial Cell Death Bacterial Cell Death Mycobacterial Cell Wall\nFormation->Bacterial Cell Death Disruption leads to

Figure 3: Mechanism of action of BTZ-043 in Mycobacterium tuberculosis.

Conclusion

This guide provides a comparative overview of the pharmacokinetic properties of several benzoxazinone derivatives. The available data, particularly for BTZ-043, highlights the importance of formulation in improving oral bioavailability. The qualitative and in silico data for other derivatives offer preliminary insights that need to be substantiated by further in vivo studies. For researchers in drug development, this compilation underscores the need for comprehensive pharmacokinetic profiling to advance promising benzoxazinone candidates toward clinical applications.

References

Safety Operating Guide

Proper Disposal of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one: A Safety and Operational Guide

Proper Disposal of 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one: A Safety and Operational Guide

This guide provides essential safety and logistical information for the proper disposal of 6-(hydroxymethyl)-2H-benzo[b][1]oxazin-3(4H)-one, a compound used by researchers, scientists, and drug development professionals. The following procedures are based on best practices for laboratory chemical waste management and information available for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact substance.

Hazard and Safety Information

Hazard ClassificationGHS CodeDescriptionSource
Physical Hazards Combustible Solid
Health Hazards H302Harmful if swallowed[2]
H312Harmful in contact with skin[2]
H332Harmful if inhaled[2]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]
Environmental Hazards WGK 3Water Hazard Class 3 (highly hazardous to water)

Note: This data is for related benzoxazine compounds and should be used as a precautionary guide for 6-(hydroxymethyl)-2H-benzo[b][1]oxazin-3(4H)-one.[2]

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of 6-(hydroxymethyl)-2H-benzo[b][1]oxazin-3(4H)-one and contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

2. Waste Segregation and Collection:

  • Do not mix 6-(hydroxymethyl)-2H-benzo[b][1]oxazin-3(4H)-one waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealable container.

3. Labeling:

  • The waste container must be clearly labeled with the full chemical name: "6-(hydroxymethyl)-2H-benzo[b][1]oxazin-3(4H)-one".

  • Include the CAS Number: 615568-17-7.

  • Indicate the associated hazards (e.g., "Combustible," "Harmful," "Irritant").

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • Keep away from incompatible materials, such as strong oxidizers.[1]

  • The storage class for this compound is 11: Combustible Solids.

5. Disposal:

  • Arrange for the disposal of the chemical waste through your institution's licensed hazardous waste disposal service.

  • Provide the disposal service with all available safety and hazard information.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Avoid dust formation.[3]

  • Environmental Precautions: Prevent further spillage or leakage if it is safe to do so.[3]

  • Containment and Cleaning: Collect and arrange for disposal.[3]

First-Aid Measures

  • If Inhaled: Move the victim into fresh air.[3]

  • In Case of Skin Contact: Take off contaminated clothing immediately.[3]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[3]

  • If Swallowed: Rinse mouth with water.[3] Ingestion may cause dry mouth, drowsiness, headache, dizziness, and nausea, among other effects.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 6-(hydroxymethyl)-2H-benzo[b][1]oxazin-3(4H)-one.

cluster_preparationPreparationcluster_collectionCollection & Segregationcluster_storageInterim Storagecluster_disposalFinal DisposalstartStart: Identify WasteppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppecollectCollect Waste inDesignated Containerppe->collectlabel_wasteLabel Container withChemical Name and Hazardscollect->label_wastesealSecurely Seal Containerlabel_waste->sealstoreStore in DesignatedWaste Areaseal->storecontact_ehsContact InstitutionalEHS or Licensed Waste Vendorstore->contact_ehsendEnd: Proper Disposalcontact_ehs->end

Personal protective equipment for handling 6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Essential Safety and Handling Guide for 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classifications of similar benzoxazine derivatives, 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one should be handled with caution. The Globally Harmonized System (GHS) classifications for related compounds suggest the following potential hazards.[3]

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with these potential hazards, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any tears or punctures before use.

  • Skin and Body Protection: A laboratory coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.

  • Weighing and Transfer: All weighing and transfer of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, carefully clean up the spill according to your institution's established procedures for solid chemical spills.

Disposal Plan

The disposal of 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one and any contaminated materials must be carried out in accordance with local, state, and federal regulations.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all waste, including contaminated consumables like weighing paper and pipette tips, in a designated, sealable, and clearly labeled waste container.

  • Labeling: The waste container must be labeled with the full chemical name: "6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one" and appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Storage: Store the sealed waste container in a well-ventilated and designated hazardous waste storage area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's authorized hazardous waste management program.

startStart: Prepare for HandlingppeDon Personal Protective Equipment (PPE)- Safety Goggles- Nitrile Gloves- Lab Coatstart->ppehandlingHandle Compound in Fume Hood- Weigh and transfer carefully- Avoid generating dustppe->handlingspill_checkSpill Occurred?handling->spill_checkspill_responseExecute Spill Response Protocol- Evacuate area- Clean up with appropriate PPEspill_check->spill_responseYeswaste_segregationSegregate Waste- Collect compound and  contaminated materialsspill_check->waste_segregationNospill_response->waste_segregationcontainerizeContainerize and Label Waste- Use sealed, labeled container- Indicate full chemical name and hazardswaste_segregation->containerizestorageStore Waste Appropriately- Designated hazardous waste area- Well-ventilatedcontainerize->storagedisposalDispose via Authorized Program- Follow institutional EHS guidelinesstorage->disposalendEnd of Processdisposal->end

Caption: Workflow for the safe handling and disposal of 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one.

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Reactant of Route 1
6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.